Product packaging for Tylosin(Cat. No.:CAS No. 1401-69-0)

Tylosin

Cat. No.: B1662201
CAS No.: 1401-69-0
M. Wt: 916.1 g/mol
InChI Key: WBPYTXDJUQJLPQ-VMXQISHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tylosin is a macrolide antibiotic obtained from the fermentation of Streptomyces fradiae and is characterized by its bacteriostatic activity . As a research-grade compound, it serves as a critical tool for studying bacterial protein synthesis, given its mechanism of action involving binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis . Its research value is particularly significant in the study of Gram-positive bacteria, including Staphylococcus and Streptococcus species, and it demonstrates high potency against Mycoplasma species isolated from both mammalian and avian hosts . This compound is a complex mixture of four major components (Tylosins A, B, C, and D), with this compound A being the predominant and most significant factor contributing to its overall bioactivity . Researchers utilize this compound in various formulations, including injectable solutions and oral powders, to investigate its effects on bacterial growth and its potential applications in experimental models . This product is labeled "For Research Use Only." It is not intended for direct diagnostic, therapeutic, or clinical applications, nor for use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C46H77NO17 B1662201 Tylosin CAS No. 1401-69-0

Properties

IUPAC Name

2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde
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InChI

InChI=1S/C46H77NO17/c1-13-33-30(22-58-45-42(57-12)41(56-11)37(52)26(5)60-45)18-23(2)14-15-31(49)24(3)19-29(16-17-48)39(25(4)32(50)20-34(51)62-33)64-44-38(53)36(47(9)10)40(27(6)61-44)63-35-21-46(8,55)43(54)28(7)59-35/h14-15,17-18,24-30,32-33,35-45,50,52-55H,13,16,19-22H2,1-12H3/b15-14+,23-18+/t24-,25+,26-,27-,28+,29+,30-,32-,33-,35+,36-,37-,38-,39-,40-,41-,42-,43+,44+,45-,46-/m1/s1
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InChI Key

WBPYTXDJUQJLPQ-VMXQISHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC
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Isomeric SMILES

CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC
Source PubChem
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Molecular Formula

C46H77NO17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

11032-12-5 (hydrochloride)
Record name Tylosin [USP:INN:BAN]
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DSSTOX Substance ID

DTXSID3043996
Record name Tylosin
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Molecular Weight

916.1 g/mol
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Physical Description

Solid; [Merck Index] White to buff-colored powder with a mild musty odor; [USP MSDS]
Record name Tylosin
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Solubility

In water, 5 mg/mL at 25 °C, Freely soluble in methanol. Soluble in lower alcohols, esters and ketones, chloroform, dilute mineral acids, amyl acetate, chlorinated hydrocarbons, benzene, and ether.
Record name TYLOSIN
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Color/Form

Crystals from water

CAS No.

1401-69-0, 1405-54-5
Record name Tylosin
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Melting Point

128-132 °C
Record name TYLOSIN
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Foundational & Exploratory

The Definitive Guide to Tylosin's Interaction with the 50S Ribosomal Subunit: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the molecular mechanism by which the macrolide antibiotic, tylosin, exerts its bacteriostatic effect through interaction with the 50S ribosomal subunit. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current structural and functional data to elucidate the binding, action, and resistance mechanisms associated with this compound.

Executive Summary

This compound, a 16-membered macrolide antibiotic, is a potent inhibitor of bacterial protein synthesis. Its primary target is the 50S ribosomal subunit, where it binds within the nascent peptide exit tunnel (NPET). This binding event sterically hinders the progression of the newly synthesized polypeptide chain and interferes with key ribosomal functions, ultimately leading to the cessation of bacterial growth. This guide will detail the specific molecular interactions, the functional consequences of this compound binding, and the experimental methodologies used to derive these insights.

Mechanism of Action: A Multi-faceted Inhibition

This compound's mechanism of action is not a simple blockade but a complex interplay of interactions that disrupt multiple stages of the elongation cycle of protein synthesis. Like other macrolides, this compound has a bacteriostatic effect on susceptible organisms, which is caused by the inhibition of protein synthesis through binding to the 50S subunit of the bacterial ribosome.[1]

2.1. Binding Site within the Nascent Peptide Exit Tunnel:

Structural studies have definitively placed the binding site of this compound within the NPET of the 50S ribosomal subunit.[2][3] This tunnel serves as the path for the elongating polypeptide chain to exit the ribosome.[4] this compound lodges itself in a hydrophobic crevice approximately 10-20 Å from the peptidyl transferase center (PTC), the catalytic core of the ribosome responsible for peptide bond formation.[3]

The binding of this compound is a two-step process. The initial interaction is a rapid, low-affinity binding at the entrance of the exit tunnel, primarily involving the hydrophobic portions of the macrolide. This is followed by a slower conformational change that pushes the drug deeper into the tunnel, resulting in a high-affinity binding state.

2.2. Key Ribosomal Interactions:

This compound's interaction with the 50S subunit is predominantly with the 23S ribosomal RNA (rRNA), with specific nucleotides playing a critical role. The key interaction points include:

  • Domain V of 23S rRNA: This is the primary binding region for macrolides. Nucleotide A2058 is a crucial residue for the binding of most macrolides, including this compound.

  • Domain II of 23S rRNA: The mycinose sugar of this compound interacts with the loop of helix 35 (H35) in Domain II, specifically involving nucleotide U754. This interaction contributes to the rapid shift to the high-affinity binding state.

  • Nucleotide G748: this compound-like compounds also establish interactions around nucleotide G748.

2.3. Inhibition of Protein Synthesis:

This compound's presence within the NPET leads to the inhibition of protein synthesis through two primary mechanisms:

  • Steric Obstruction: The bulky macrolide physically blocks the passage of the nascent polypeptide chain, particularly those with specific amino acid sequences. This leads to premature dissociation of the peptidyl-tRNA from the ribosome, resulting in truncated, non-functional proteins.

  • Interference with Peptidyl Transferase Activity: While not directly binding to the PTC, this compound's presence allosterically affects its function. The mycarose moiety of this compound is crucial for the inhibition of the peptidyl transferase reaction. This interference prevents the formation of peptide bonds, a fundamental step in protein elongation.

Quantitative Analysis of this compound's Inhibitory Activity

The potency of this compound and related macrolides is quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the efficacy of these antibiotics.

AntibioticIC50 (μM) for in vitro Protein Synthesis InhibitionReference Organism/System
This compound 0.31 ± 0.05E. coli cell-free system
Tildipirosin0.23 ± 0.01E. coli cell-free system
Tilmicosin0.36 ± 0.02E. coli cell-free system
Tulathromycin0.26 ± 0.05E. coli cell-free system

Table 1: Comparative IC50 values of this compound and other veterinary macrolides in an in vitro transcription/translation assay.

Mechanisms of Resistance

Bacterial resistance to this compound primarily arises from modifications to its ribosomal target site, which prevent effective drug binding.

4.1. Ribosomal RNA Methylation:

The most common resistance mechanism involves the enzymatic methylation of specific nucleotides in the 23S rRNA.

  • Methylation at A2058: The erm (erythromycin ribosome methylation) genes encode for methyltransferases that dimethylate the N6 position of adenine at position 2058 (A2058). This modification confers high-level resistance to macrolides, lincosamides, and streptogramin B antibiotics (the MLSB phenotype).

  • Synergistic Methylation at G748 and A2058: In this compound-producing organisms like Streptomyces fradiae, resistance is conferred by the synergistic action of two methyltransferases, TlrD and TlrB, which methylate A2058 and G748, respectively. Neither methylation alone is sufficient for significant resistance.

4.2. Ribosomal RNA Mutations:

Point mutations in the 23S rRNA gene can also lead to this compound resistance. The most frequently observed mutation is an A-to-G transition at position 2058. Mutations at other positions, such as A2059, have also been associated with macrolide resistance.

Experimental Protocols

The following section outlines the generalized methodologies employed in studying the interaction of this compound with the 50S ribosomal subunit.

5.1. Purification of 50S Ribosomal Subunits:

A robust protocol for obtaining high-quality 50S ribosomal subunits is crucial for structural and functional studies.

  • Bacterial Cell Culture and Lysis: Bacterial strains (e.g., Deinococcus radiodurans or Escherichia coli) are cultured to mid-log phase and harvested. Cells are then lysed using methods such as high-pressure homogenization or sonication in a buffer containing protease inhibitors.

  • Ribosome Isolation: The cell lysate is clarified by centrifugation to remove cell debris. Ribosomes are then pelleted by ultracentrifugation through a sucrose cushion.

  • Subunit Dissociation and Separation: The ribosome pellet is resuspended in a low-magnesium buffer to dissociate the 70S ribosomes into their 30S and 50S subunits. These subunits are then separated by sucrose density gradient ultracentrifugation.

  • Fraction Collection and Analysis: Fractions corresponding to the 50S subunit are collected and analyzed for purity and integrity using methods like SDS-PAGE and UV spectroscopy.

5.2. In Vitro Protein Synthesis Inhibition Assay:

This assay quantifies the inhibitory effect of an antibiotic on protein synthesis.

  • Assay Components: A cell-free transcription-translation system (e.g., from E. coli) is used. This system contains all the necessary components for protein synthesis, including ribosomes, tRNAs, amino acids, and energy sources. A reporter gene, such as that for Green Fluorescent Protein (GFP), is used as a template.

  • Incubation: The reaction mixture is incubated with varying concentrations of the antibiotic (e.g., this compound).

  • Quantification of Protein Synthesis: The amount of synthesized protein is quantified by measuring the fluorescence of GFP.

  • IC50 Determination: The IC50 value is calculated as the antibiotic concentration that inhibits protein synthesis by 50% compared to a no-drug control.

5.3. Chemical Footprinting:

This technique identifies the binding site of a ligand on an RNA molecule.

  • Complex Formation: Purified 50S ribosomal subunits are incubated with the antibiotic to allow for binding.

  • Chemical Probing: The ribosome-antibiotic complex is treated with chemical probes (e.g., dimethyl sulfate - DMS) that modify accessible RNA nucleotides.

  • Primer Extension: Reverse transcriptase is used with a fluorescently or radioactively labeled primer to synthesize cDNA complementary to the 23S rRNA. The reverse transcriptase will stop at the modified bases.

  • Analysis: The resulting cDNA fragments are separated by gel electrophoresis. The positions of the "stops" reveal the nucleotides protected from chemical modification by the bound antibiotic, thus mapping its binding site.

5.4. Cryo-Electron Microscopy (Cryo-EM):

Cryo-EM is a powerful technique for determining the high-resolution structure of macromolecular complexes.

  • Sample Preparation: A solution containing the 50S ribosomal subunit in complex with this compound is applied to an EM grid and rapidly vitrified in liquid ethane.

  • Data Collection: The vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures. A large number of images of individual ribosome-antibiotic complexes are collected.

  • Image Processing and 3D Reconstruction: The individual particle images are aligned and averaged to generate a high-resolution three-dimensional reconstruction of the complex.

  • Model Building: An atomic model of the 50S subunit and the bound this compound is built into the cryo-EM density map.

Visualizing the Mechanism of Action

The following diagrams illustrate the key processes involved in this compound's mechanism of action and the experimental workflows used to study it.

Tylosin_Mechanism_of_Action cluster_ribosome Bacterial Ribosome 50S_Subunit 50S Subunit PTC Peptidyl Transferase Center (PTC) 30S_Subunit 30S Subunit mRNA mRNA Peptide_Chain Nascent Polypeptide Protein_Synthesis_Inhibition Protein Synthesis Inhibition NPET Nascent Peptide Exit Tunnel (NPET) NPET->Peptide_Chain Blocks Egress This compound This compound This compound->PTC Allosterically Inhibits This compound->NPET Binds within NPET

Caption: this compound binds to the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit, blocking the growing polypeptide chain and inhibiting the peptidyl transferase center (PTC), leading to the inhibition of protein synthesis.

Experimental_Workflow_Tylosin_Binding cluster_purification Ribosome Purification cluster_binding_analysis Binding Analysis Cell_Culture Bacterial Cell Culture Lysis Cell Lysis Cell_Culture->Lysis Ribosome_Pelleting Ribosome Pelleting (Ultracentrifugation) Lysis->Ribosome_Pelleting Subunit_Separation 50S/30S Subunit Separation (Sucrose Gradient) Ribosome_Pelleting->Subunit_Separation Purified_50S Purified 50S Subunit Subunit_Separation->Purified_50S Tylosin_Incubation Incubate 50S with this compound Purified_50S->Tylosin_Incubation Chemical_Footprinting Chemical Footprinting Tylosin_Incubation->Chemical_Footprinting Cryo_EM Cryo-Electron Microscopy Tylosin_Incubation->Cryo_EM Binding_Site_Map High-Resolution Binding Site Map Chemical_Footprinting->Binding_Site_Map 3D_Structure 3D Structure of Complex Cryo_EM->3D_Structure

Caption: Workflow for studying this compound's binding to the 50S ribosomal subunit, from purification to high-resolution structural analysis.

Tylosin_Resistance_Mechanisms cluster_resistance Resistance Mechanisms This compound This compound 50S_Subunit Wild-Type 50S Subunit This compound->50S_Subunit Modified_50S Modified 50S Subunit This compound->Modified_50S Reduced Binding Protein_Synthesis_Inhibition Protein Synthesis Inhibition 50S_Subunit->Protein_Synthesis_Inhibition Methylation rRNA Methylation (erm genes) Methylation->Modified_50S Mutation 23S rRNA Mutation Mutation->Modified_50S Protein_Synthesis_Continues Protein Synthesis Continues Modified_50S->Protein_Synthesis_Continues

Caption: Mechanisms of resistance to this compound involve modification of the 50S ribosomal subunit, which prevents effective drug binding.

Conclusion

This compound's efficacy as an antibiotic stems from its specific and high-affinity binding to the 50S ribosomal subunit's nascent peptide exit tunnel. This interaction leads to a multifaceted inhibition of protein synthesis through steric hindrance and allosteric effects on the peptidyl transferase center. Understanding the precise molecular interactions and the mechanisms of resistance is paramount for the development of novel macrolide antibiotics that can overcome existing resistance and for the strategic use of this important class of drugs in both veterinary and human medicine. This guide provides a foundational understanding for researchers dedicated to advancing the field of antibacterial drug discovery.

References

Navigating the Solubility and Stability of Tylosin Tartrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of an active pharmaceutical ingredient is paramount to successful formulation and experimentation. This technical guide provides a comprehensive overview of the solubility and stability of tylosin tartrate, a widely used macrolide antibiotic, in various common laboratory solvents.

This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for characterization, and presents visual workflows to facilitate a deeper understanding of the methodologies involved.

This compound Tartrate: A Solubility Profile

The solubility of this compound tartrate is a critical factor in the preparation of stock solutions and experimental media. The following table summarizes the available quantitative and qualitative solubility data in several common laboratory solvents.

SolventSolubility (mg/mL)Temperature (°C)Notes
Dimethyl Sulfoxide (DMSO)300[1]Not SpecifiedMoisture-absorbing DMSO can reduce solubility; fresh DMSO is recommended[1].
Ethanol300[1]Not Specified
Water200[1]25Freely soluble[2].
MethanolSolubleNot SpecifiedThis compound tartrate is soluble in methanol. A stock solution of 1 mg/mL in methanol is stable for several weeks at -20°C in the dark.
Methylene ChlorideFreely SolubleNot Specified
Absolute EthanolSlightly SolubleNot Specified
Propylene GlycolSolubleNot Specified
Acetonitrile≥ 1Not SpecifiedA commercially available solution is offered at 1000 µg/mL (1 mg/mL).
AcetoneInformation Not Available
ChloroformFreely SolubleNot Specified
EtherInsolubleNot Specified

Stability of this compound Tartrate in Solution: A Multifaceted Consideration

The stability of this compound tartrate is influenced by several factors, including the solvent, pH, temperature, and exposure to light. Understanding these factors is crucial for ensuring the integrity of the compound in experimental settings and for establishing appropriate storage conditions.

Key Factors Influencing Stability:
  • pH: this compound is most stable in solutions with a pH of approximately 3.5 and 9.0. It is unstable in acidic (below pH 4) and alkaline conditions. Below pH 4, it can degrade to desmycosin. The pH of a solution of this compound tartrate in carbon dioxide-free water is between 5.0 and 7.2.

  • Temperature: High temperatures can lead to the degradation of this compound tartrate. Studies have shown significant degradation of this compound A in aqueous solutions when heated to 100°C.

  • Light: this compound tartrate is sensitive to light. Exposure to ultraviolet or direct sunlight can cause a significant loss of activity. Therefore, solutions should be protected from light.

  • Oxidizing Agents: The compound is unstable in the presence of oxidizing agents.

The following table summarizes specific stability data found in the literature.

Solvent/MatrixConditionsStability Data
Milli-Q WaterpH 5.7 - 6.7, 22°CStable for at least one month.
Methanol-20°C, in the darkStandard solutions are stable for several weeks.
Aqueous SolutionExposure to daylightHalf-life (this compound A) of 200 days. In the dark, only 6% loss over the experimental period.
Anaerobically Incubated SlurriesNot Specified90% disappearance time of 30 to 130 hours.
Aerated SlurriesNot Specified90% disappearance time reduced to 12 to 26 hours.
Stock Solutions in Solvent-80°CStable for 1 year.
Stock Solutions in Solvent-20°CStable for 1 month.

Experimental Protocols

Accurate determination of solubility and stability is fundamental to drug development and research. Below are detailed methodologies for these key experiments.

Solubility Determination: Shake-Flask Method

The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess amount of This compound tartrate B Add to a known volume of the solvent A->B C Agitate at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48h) B->C D Allow solution to settle C->D E Withdraw an aliquot of the supernatant D->E F Filter the aliquot (e.g., 0.45 µm filter) E->F G Dilute the filtrate appropriately F->G H Quantify concentration using a validated analytical method (e.g., HPLC-UV) G->H

Shake-Flask Solubility Determination Workflow.
Stability Assessment: HPLC-Based Degradation Study

High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the stability of a compound by monitoring its degradation over time.

G cluster_prep Solution Preparation cluster_incubation Incubation under Stress Conditions cluster_sampling Sampling and Analysis cluster_data Data Analysis A Prepare a stock solution of This compound tartrate in the desired solvent at a known concentration B Aliquot the solution into multiple vials A->B C Store vials under different conditions (e.g., varying temperature, light exposure, pH) B->C D Withdraw aliquots at pre-defined time intervals (e.g., 0, 2, 4, 8, 24 hours) C->D E Analyze samples by HPLC-UV to determine the remaining concentration of this compound tartrate D->E F Plot concentration vs. time E->F G Determine degradation kinetics and calculate half-life (t½) F->G

HPLC-Based Stability Study Workflow.

This in-depth guide provides a foundational understanding of the solubility and stability of this compound tartrate. For any specific application, it is recommended to perform experimental verification of these properties under the exact conditions of your study.

References

The Architecture of an Antibiotic: A Technical Guide to Tylosin Biosynthesis and Fermentation in Streptomyces fradiae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the intricate molecular machinery and optimized bioprocessing behind the production of Tylosin, a macrolide antibiotic of significant veterinary importance. Produced by the filamentous bacterium Streptomyces fradiae, this compound's biosynthesis is a testament to the complex regulatory and enzymatic pathways inherent in secondary metabolite production. This document provides a comprehensive overview of the natural fermentation process, the genetic underpinnings of this compound synthesis, and the experimental methodologies crucial for its study and enhancement.

The this compound Biosynthetic Pathway: A Multi-Enzymatic Assembly Line

The creation of this compound is a multi-step process orchestrated by a suite of enzymes encoded by the tyl gene cluster. This cluster, spanning approximately 87 kb of the S. fradiae chromosome, contains the genetic blueprints for the entire biosynthetic pathway.[1][2] The process begins with the synthesis of a polyketide lactone core, tylonolide, which is subsequently modified by glycosylation and methylation events to yield the final active compound.

The biosynthesis can be broadly divided into three key stages:

  • Tylonolide Core Synthesis: A Type I polyketide synthase (PKS) is responsible for assembling the 16-membered macrolactone ring of tylonolide from precursor units derived from primary metabolism, such as propionyl-CoA and methylmalonyl-CoA.[3] The five tylG genes are central to this process.[4]

  • Deoxysugar Biosynthesis and Attachment: Three different deoxyhexose sugars—D-mycaminose, L-mycarose, and D-mycinose—are synthesized and sequentially attached to the tylonolide core. Genes such as tylD, tylJ, and tylN are involved in the synthesis of the mycinose precursor, 6-deoxy-D-allose.[5] The addition of mycaminose to the C-5 hydroxyl position of the lactone is an early and crucial step.

  • Terminal Modifications: A series of post-glycosylation modifications, including hydroxylations and methylations, finalize the this compound structure. For instance, two distinct O-methyltransferases are responsible for the penultimate and terminal methylation reactions. Key intermediates in the terminal stages include macrocin, desmycosin, and lactenocin.

Below is a simplified representation of the key stages in the this compound biosynthetic pathway.

Tylosin_Biosynthesis_Pathway Precursors Propionyl-CoA, Methylmalonyl-CoA PKS Polyketide Synthase (TylG) Precursors->PKS Assembly Tylonolide Tylonolide (Macrolactone Core) Glycosyltransferases Glycosyltransferases Tylonolide->Glycosyltransferases Glycosylation Intermediates Glycosylated Intermediates (e.g., Desmycosin, Macrocin) Tailoring_Enzymes Tailoring Enzymes (Methyltransferases, Oxidoreductases) Intermediates->Tailoring_Enzymes Modification This compound This compound PKS->Tylonolide Sugar_Biosynthesis Deoxysugar Biosynthesis (e.g., tylD, tylJ, tylN) Sugar_Biosynthesis->Glycosyltransferases Provide Sugars Glycosyltransferases->Intermediates Tailoring_Enzymes->this compound Tylosin_Regulatory_Cascade TylP TylP (Repressor) TylQ TylQ (Repressor) TylP->TylQ Represses TylS TylS (Activator) TylP->TylS Represses TylR TylR (Activator) TylQ->TylR Represses TylS->TylR Activates TylU TylU (Activator) TylU->TylR Activates tyl_genes This compound Biosynthetic Genes TylR->tyl_genes Activates SFB1 SFB1 (γ-butenolide) SFB1->TylP Inhibits Experimental_Workflow start Start spore_prep Spore Suspension Preparation start->spore_prep seed_culture Seed Culture (48h, 30°C) spore_prep->seed_culture fermentation Production Fermentation (156h, 30°C) seed_culture->fermentation sampling Sample Collection fermentation->sampling centrifugation Centrifugation sampling->centrifugation supernatant Collect Supernatant centrifugation->supernatant dilution Dilution & Filtration supernatant->dilution hplc HPLC Analysis dilution->hplc data_analysis Data Analysis & Quantification hplc->data_analysis end End data_analysis->end

References

The Effect of Tylosin on Eukaryotic Cells In Vitro: A Technical Guide for Toxicology Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tylosin is a macrolide antibiotic primarily used in veterinary medicine to treat a variety of bacterial infections. As with any therapeutic agent, understanding its potential effects on host cells is crucial for a comprehensive safety assessment. This technical guide provides an in-depth overview of the known effects of this compound on eukaryotic cells in vitro, with a focus on toxicological evaluation. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying cellular mechanisms and workflows.

Cytotoxicity of this compound in Eukaryotic Cells

This compound has demonstrated cytotoxic effects in various eukaryotic cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these studies.

Quantitative Cytotoxicity Data

A summary of the available IC50 values and qualitative cytotoxic observations for this compound and its derivative, Tylvalosin, across different mammalian cell lines is presented below.

CompoundCell LineAssayIC50 / ObservationCitation
This compoundHuman Foreskin Fibroblast (HFF)CCK-8175.3 μM[1]
This compoundBaby Hamster Kidney (BHK-21)MTTMost sensitive among tested cell lines; no vital cells observed at concentrations >500 µg/mL.[2]
This compoundFeline Embryonic Fibroblast (FEA)MTT3.13% vital cells and 70.52% subvital cells at 1000 µg/mL.[2]
This compoundVero (African green monkey kidney)MTTSignificant decrease in vital cells at 750 µg/mL.[2]
TylvalosinPorcine NeutrophilsTUNELInduces apoptosis in a concentration- and time-dependent manner (0.1, 1.0, or 10 µg/mL).[1]
TylvalosinPorcine MacrophagesTUNELInduces apoptosis in a concentration- and time-dependent manner (0.1, 1.0, or 10 µg/mL).

Experimental Protocols for Cytotoxicity Assessment

A variety of colorimetric and fluorescence-based assays can be employed to determine the cytotoxicity of this compound. The following are detailed protocols for commonly used methods.

Cell Viability Assay using Cell Counting Kit-8 (CCK-8)

This assay is based on the reduction of a water-soluble tetrazolium salt, WST-8, by dehydrogenases in viable cells to produce a yellow-colored formazan dye. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells per well and incubate for 12 hours.

  • This compound Treatment: Prepare a series of this compound concentrations (e.g., 1 μM to 500 μM) in a fresh complete culture medium. Remove the old medium from the wells and add the this compound-containing medium.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours).

  • CCK-8 Reagent Addition: Add 10 μL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for an additional 2 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Lactate Dehydrogenase (LDH) Release Assay for Necrosis

This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes, a hallmark of necrosis.

Protocol:

  • Cell Culture and Treatment: Culture cells in a 96-well plate and expose them to various concentrations of this compound. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer like Triton X-100).

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the supernatant from each well.

  • LDH Reaction: Mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the mixture at room temperature, protected from light, for the recommended time.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm).

  • Data Analysis: Calculate the percentage of LDH release relative to the positive control.

Cellular Mechanisms of this compound-Induced Toxicity

The cytotoxic effects of this compound and its derivatives appear to be mediated by several cellular mechanisms, including the induction of apoptosis and the generation of oxidative stress.

Apoptosis Induction

Studies on the this compound derivative, Tylvalosin, have shown that it induces apoptosis in porcine neutrophils and macrophages in a time- and concentration-dependent manner.

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a characteristic of late-stage apoptosis.

Protocol:

  • Cell Preparation: Culture cells on coverslips or in chamber slides and treat with this compound.

  • Fixation and Permeabilization: Fix the cells with a formaldehyde-based solution and then permeabilize with a detergent (e.g., Triton X-100).

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs.

  • Counterstaining: Stain the cell nuclei with a DNA-binding dye such as DAPI.

  • Imaging: Visualize the cells using a fluorescence microscope. Apoptotic cells will show green fluorescence from the incorporated labeled dUTPs, while all nuclei will be stained blue by DAPI.

  • Quantification: Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive cells relative to the total number of DAPI-stained cells.

This compound This compound Cell Eukaryotic Cell This compound->Cell Enters Cell Apoptosis Apoptosis Cell->Apoptosis Induces DNA_Frag DNA Fragmentation Apoptosis->DNA_Frag

Apoptosis Induction by this compound.
Oxidative Stress

The derivative Tylvalosin has been observed to inhibit the production of reactive oxygen species (ROS) in lipopolysaccharide-stimulated RAW 264.7 cells. However, the direct effect of this compound on ROS production in various eukaryotic cell lines requires further investigation.

Dihydroethidium (DHE) is a fluorescent probe commonly used to detect intracellular superoxide radicals.

Protocol:

  • Cell Culture and Treatment: Culture cells in a suitable format (e.g., 96-well plate or chamber slides) and treat with this compound for the desired time.

  • DHE Staining: Incubate the cells with DHE solution (e.g., 60 μM) in the dark.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or visualize the cells with a fluorescence microscope.

  • Data Analysis: Compare the fluorescence intensity of this compound-treated cells to that of untreated controls.

This compound This compound Cell Eukaryotic Cell This compound->Cell ROS Reactive Oxygen Species (ROS) Cell->ROS May Induce Oxidative_Damage Oxidative Damage ROS->Oxidative_Damage

Potential Induction of Oxidative Stress by this compound.

Potential Effects on Mitochondrial Function and Endoplasmic Reticulum Stress

While some classes of antibiotics are known to affect mitochondrial function and induce endoplasmic reticulum (ER) stress, direct evidence for this compound's impact on these organelles in eukaryotic cells is currently limited. Further research is needed to elucidate these potential mechanisms of toxicity.

Experimental Workflow for Investigating Mitochondrial and ER Stress

cluster_0 Mitochondrial Function Assessment cluster_1 ER Stress Assessment Mito_Potential Measure Mitochondrial Membrane Potential (e.g., JC-1, TMRM) Mito_Resp Measure Oxygen Consumption Rate (OCR) (e.g., Seahorse XF) ER_Markers Measure ER Stress Markers (e.g., GRP78, CHOP, XBP1s) (Western Blot, qPCR) Tylosin_Treatment Treat Eukaryotic Cells with this compound Tylosin_Treatment->Mito_Potential Tylosin_Treatment->Mito_Resp Tylosin_Treatment->ER_Markers

Workflow for Investigating this compound's Effects on Mitochondria and ER.

Conclusion

The available in vitro data indicates that this compound and its derivatives can exert cytotoxic effects on eukaryotic cells, primarily through the induction of apoptosis. While there is some evidence suggesting a role for oxidative stress, further investigation is required to fully understand the molecular mechanisms underlying this compound's toxicity. Specifically, the direct impact of this compound on mitochondrial function and the induction of endoplasmic reticulum stress in a range of eukaryotic cell lines are key areas for future research. The experimental protocols and workflows outlined in this guide provide a framework for conducting these essential toxicological studies.

References

Preliminary Investigation into Tylosin's Impact on Swine Gut Microbiota: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tylosin, a macrolide antibiotic, has been widely utilized in the swine industry for therapeutic purposes and as a growth promoter. Its impact on the swine gut microbiota is a critical area of investigation, with implications for animal health, productivity, and the development of antimicrobial resistance. This technical guide provides a comprehensive overview of the preliminary findings on this compound's effects on the composition and function of the swine gut microbiome. It synthesizes quantitative data from key studies, details experimental methodologies, and visualizes the intricate relationships between this compound administration, microbial shifts, and metabolic changes. While the direct impact of this compound on specific host signaling pathways remains an area for future research, this guide establishes a foundational understanding of its microbiological and metabolic consequences in the porcine gut.

Introduction

The swine gut microbiome is a complex and dynamic ecosystem that plays a pivotal role in host physiology, including nutrient metabolism, immune system development, and pathogen exclusion. The administration of antibiotics, such as this compound, can significantly perturb this microbial community, leading to both desirable and undesirable outcomes. Understanding the specific alterations induced by this compound is crucial for optimizing its use, mitigating potential negative effects, and developing alternative strategies to enhance swine health and performance. This guide summarizes the current scientific knowledge on this topic, focusing on quantitative data, experimental protocols, and the logical relationships between this compound and the gut microbial ecosystem.

Quantitative Impact of this compound on Swine Gut Microbiota

Numerous studies have employed high-throughput sequencing techniques to quantify the changes in swine gut microbial composition following this compound administration. The findings indicate that this compound induces notable shifts at various taxonomic levels, from phylum to genus.

Table 1: Summary of this compound's Impact on the Relative Abundance of Major Bacterial Phyla in Swine Feces
PhylumEffect of this compound TreatmentReference
Firmicutes Rapid increase in relative abundance.[1]
Bacteroidetes Decreased levels in infected pigs treated with this compound.[2]
Proteobacteria Increased levels in infected pigs treated with this compound.[2]

Note: Effects can vary based on factors such as dosage, duration of treatment, and the health status of the pigs.

Table 2: Alterations in the Relative Abundance of Specific Bacterial Genera in Response to this compound
GenusEffect of this compound TreatmentReference
Lactobacillus Higher relative abundance in this compound-treated piglets.[3]
Eggerthella Higher relative abundance in this compound-treated piglets.[3]
Acetanaerobacterium Higher relative abundance in this compound-treated piglets.
Sporacetigenium Higher relative abundance in this compound-treated piglets.

Experimental Protocols

The investigation of this compound's impact on the swine gut microbiota relies on standardized and reproducible experimental methodologies. The following protocols are commonly cited in the literature.

16S rRNA Gene Sequencing for Microbiome Analysis

This technique is the cornerstone for profiling the composition of the gut microbial community.

  • Sample Collection: Fecal samples are collected from individual pigs at specified time points before, during, and after this compound administration.

  • DNA Extraction: Bacterial DNA is extracted from fecal samples using commercial kits, such as the QIAamp DNA Stool Mini Kit. The quality and quantity of the extracted DNA are assessed using spectrophotometry (A260/A280 ratio) and fluorometry.

  • PCR Amplification: The hypervariable regions (e.g., V3-V4) of the 16S rRNA gene are amplified from the extracted DNA using universal bacterial primers.

  • Library Preparation and Sequencing: The amplified DNA fragments are used to construct sequencing libraries, which are then sequenced on a high-throughput platform like Illumina MiSeq.

  • Bioinformatic Analysis: The raw sequencing reads are processed to remove low-quality sequences and chimeras. The remaining sequences are clustered into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) and assigned to taxonomic lineages using databases like Greengenes or SILVA. Statistical analyses are then performed to compare the microbial composition and diversity between different treatment groups.

Metabolomic Analysis using Liquid Chromatography-Mass Spectrometry (LC-MS)

Metabolomics provides insights into the functional output of the gut microbiome and how it is affected by this compound.

  • Sample Preparation: Fecal samples are homogenized and extracted to isolate microbial metabolites.

  • LC-MS Analysis: The extracted metabolites are separated using liquid chromatography and detected by a mass spectrometer. This allows for the identification and quantification of a wide range of small molecules.

  • Data Analysis: The resulting data is processed to identify metabolites that are significantly altered by this compound treatment. This can reveal changes in metabolic pathways within the gut microbiome. One study found that hyodeoxycholic acid (HDCA) was greatly increased in the feces of pigs fed this compound.

Visualizing the Impact of this compound

Diagrams are essential for illustrating the complex workflows and biological relationships involved in studying the effects of this compound.

Experimental Workflow for Investigating this compound's Impact

experimental_workflow cluster_study_design Study Design cluster_sampling Sampling cluster_analysis Analysis cluster_outcomes Outcomes Animal Selection Animal Selection Acclimation Period Acclimation Period Animal Selection->Acclimation Period Treatment Groups Treatment Groups Acclimation Period->Treatment Groups This compound Administration This compound Administration Treatment Groups->this compound Administration Control Group Control Group Treatment Groups->Control Group Fecal Sample Collection Fecal Sample Collection This compound Administration->Fecal Sample Collection Control Group->Fecal Sample Collection DNA Extraction DNA Extraction Fecal Sample Collection->DNA Extraction Metabolite Extraction Metabolite Extraction Fecal Sample Collection->Metabolite Extraction 16S rRNA Sequencing 16S rRNA Sequencing DNA Extraction->16S rRNA Sequencing Microbiota Composition Analysis Microbiota Composition Analysis 16S rRNA Sequencing->Microbiota Composition Analysis Identification of Microbial Shifts Identification of Microbial Shifts Microbiota Composition Analysis->Identification of Microbial Shifts LC-MS Analysis LC-MS Analysis Metabolite Extraction->LC-MS Analysis Metabolomic Profiling Metabolomic Profiling LC-MS Analysis->Metabolomic Profiling Identification of Metabolic Changes Identification of Metabolic Changes Metabolomic Profiling->Identification of Metabolic Changes Data Interpretation Data Interpretation Identification of Microbial Shifts->Data Interpretation Identification of Metabolic Changes->Data Interpretation

Caption: A flowchart illustrating the typical experimental workflow for studying the effects of this compound on the swine gut microbiota.

Logical Relationship between this compound, Gut Microbiota, and Metabolites

logical_relationship This compound This compound Gut Microbiota Gut Microbiota This compound->Gut Microbiota Perturbs Microbial Metabolites Microbial Metabolites Gut Microbiota->Microbial Metabolites Produces Host Physiology Host Physiology Gut Microbiota->Host Physiology Directly Impacts Microbial Metabolites->Host Physiology Influences

Caption: A diagram showing the logical relationship between this compound administration, the gut microbiota, microbial metabolites, and host physiology.

Potential Host-Microbiota Signaling Axis Influenced by this compound

host_microbiota_signaling cluster_lumen Gut Lumen cluster_epithelium Intestinal Epithelium cluster_host Host System This compound This compound Microbiota Microbiota This compound->Microbiota Modulates Composition & Function Metabolites Altered Microbial Metabolites (e.g., HDCA) Microbiota->Metabolites Alters Production IEC Intestinal Epithelial Cells Microbiota->IEC Direct Interaction (MAMPs - PRRs) Metabolites->IEC Interact with Receptors Immune_Cells Immune Cells IEC->Immune_Cells Cytokine Signaling Signaling_Pathways Host Signaling Pathways (e.g., Immune Response, Metabolism) IEC->Signaling_Pathways Activate Immune_Cells->Signaling_Pathways Modulate

Caption: A conceptual diagram illustrating the potential mechanisms by which this compound-induced changes in the gut microbiota and their metabolites could influence host signaling pathways.

Discussion and Future Directions

The available research clearly demonstrates that this compound administration leads to significant alterations in the composition of the swine gut microbiota. These changes are characterized by shifts in the abundance of key bacterial phyla and genera. Furthermore, metabolomic studies have begun to unravel the functional consequences of these microbial shifts, such as alterations in bile acid metabolism.

A critical knowledge gap remains in understanding how these this compound-induced changes in the gut microbiome directly translate to modulation of host signaling pathways. Future research should focus on:

  • Transcriptomic and Proteomic Analyses: Investigating changes in gene and protein expression in the intestinal epithelium and immune cells of this compound-treated pigs to identify specific host pathways that are affected.

  • Gnotobiotic Pig Models: Utilizing germ-free or colonized pigs with defined microbial communities to establish causative links between specific microbial changes and host physiological responses.

  • Integrated 'Omics' Approaches: Combining metagenomics, metatranscriptomics, metabolomics, and host transcriptomics to build a comprehensive picture of the complex interactions between this compound, the gut microbiome, and the host.

By elucidating these mechanisms, the scientific community can work towards more targeted and sustainable strategies for managing swine health and productivity, potentially reducing the reliance on broad-spectrum antibiotics.

References

A Deep Dive into the Chemical Nuances of Tylosin Tartrate and Tylosin Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core chemical properties and structural differences between two prominent salt forms of the macrolide antibiotic, Tylosin: this compound tartrate and this compound phosphate. This document provides a comprehensive comparison of their physicochemical characteristics, stability profiles, and analytical methodologies, designed to inform research, development, and formulation activities.

Chemical Structure and Identification

This compound is a macrolide antibiotic produced by the fermentation of Streptomyces fradiae. It is a mixture of four active components: this compound A, this compound B (desmycosin), this compound C (macrocin), and this compound D (relomycin). This compound A is the major and most active component. The tartrate and phosphate salts are formed by reacting the basic dimethylamino group on the mycaminose sugar moiety of this compound with tartaric acid and phosphoric acid, respectively.

This compound Tartrate is the salt of this compound and L-tartaric acid.[1][2]

This compound Phosphate is the salt of this compound and phosphoric acid.[1][3]

The structural difference lies in the counter-ion, which significantly influences the physicochemical properties of the resulting salt.

Comparative Physicochemical Properties

The choice between this compound tartrate and this compound phosphate in a formulation is often dictated by their differing physical and chemical properties. The following table summarizes the key quantitative data for each salt.

PropertyThis compound TartrateThis compound Phosphate
Molecular Formula C₅₀H₈₃NO₂₃[1]C₄₆H₈₀NO₂₁P
Molecular Weight 1066.19 g/mol 1014.11 g/mol
Appearance White to pale yellow, hygroscopic powderWhite to yellowish, amorphous, hygroscopic powder
Melting Point 140-146 °C>128 °C (decomposition)
Solubility in Water 50 mg/mL (freely soluble)Soluble, but less so than tartrate. Freely soluble in acidic solutions.
Solubility in Other Solvents Slightly soluble in chloroform and methanol.Soluble in methanol; slightly soluble in chloroform and DMSO.
pH (aqueous solution) 5.0 - 7.2 (0.25 g in 10 mL water)5.0 - 7.5 (2.5% solution)
Hygroscopicity Absorbs 9% to 37.5% water depending on air moisture.Absorbs 8% to 28.5% water depending on air moisture.

Stability Profile

The stability of this compound is pH and temperature-dependent. Generally, this compound is most stable at a pH of approximately 9.0. Below pH 4, it can degrade to desmycosin (this compound B).

A study on the stability of this compound tartrate granules indicated instability in acidic and alkaline conditions and with oxidizing agents, with some instability at high temperatures (100°C). Another study showed that this compound tartrate is stable for at least one month in Milli-Q water at a pH of 5.7 to 6.7 at 22°C.

For this compound phosphate, its stability is also pH-dependent. A patented method to improve its stability involves increasing the pH of the this compound phosphate solution before spray drying, suggesting that a higher pH enhances its stability. Both salts are sensitive to light and should be stored in light-proof containers.

Comparative Bioavailability

A key difference between the two salts lies in their oral bioavailability. A study in broiler chickens demonstrated that the absorption of this compound tartrate is better than that of this compound phosphate after oral administration. The oral bioavailability of this compound tartrate was found to be 25.78%, while that of this compound phosphate was 13.73%.

Experimental Protocols: Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the quantification and purity assessment of this compound and its salts.

HPLC Method for this compound Tartrate Analysis

This method is suitable for the determination of this compound tartrate in pharmaceutical formulations.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Agilent C18 (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: 100% Methanol (HPLC grade).

  • Flow Rate: 1.8 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound tartrate (1 mg/mL) is prepared in methanol. Working standards are prepared by further dilution with methanol.

  • Sample Preparation: The sample is dissolved and diluted in the mobile phase to a suitable concentration.

HPLC Method for this compound Phosphate Analysis

This method is adapted from the European Pharmacopoeia for the analysis of this compound phosphate.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Octadecylsilyl silica gel for chromatography (5 µm).

  • Mobile Phase: A mixture of 40 volumes of acetonitrile and 60 volumes of a 200 g/L solution of sodium perchlorate, adjusted to pH 2.5 with hydrochloric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 290 nm.

  • Injection Volume: 20 µL.

  • Standard Preparation: A reference solution of this compound phosphate CRS (containing Tylosins A, B, C, and D) is prepared in a 50:50 (v/v) mixture of acetonitrile and water.

  • Sample Preparation: The this compound phosphate sample is dissolved in a 50:50 (v/v) mixture of acetonitrile and water and diluted to the appropriate concentration.

Visualizations

Experimental Workflow for HPLC Analysis

The following diagram illustrates a general workflow for the HPLC analysis of this compound salts.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample/Standard dissolve Dissolve in appropriate solvent start->dissolve dilute Dilute to final concentration dissolve->dilute filter Filter through 0.45µm filter dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Concentration integrate->quantify report Generate Report quantify->report logical_relationship cluster_salts Salt Forms Tylosin_Base This compound (Active Moiety) C46H77NO17 Tylosin_Tartrate This compound Tartrate + Tartaric Acid Tylosin_Base->Tylosin_Tartrate Reacts with Tylosin_Phosphate This compound Phosphate + Phosphoric Acid Tylosin_Base->Tylosin_Phosphate Reacts with

References

The Environmental Fate of Tylosin: A Technical Guide to its Degradation Pathways in Soil and Water

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tylosin, a macrolide antibiotic extensively used in veterinary medicine for therapeutic purposes and as a growth promoter, is frequently introduced into the environment through the application of animal manure to agricultural lands. Its presence in soil and water ecosystems raises concerns about the development of antibiotic-resistant bacteria and potential ecotoxicological effects. Understanding the degradation pathways of this compound is crucial for assessing its environmental risk and developing effective mitigation strategies. This technical guide provides a comprehensive overview of the abiotic and biotic degradation processes of this compound in soil and water, detailing the experimental protocols used for their investigation and presenting key quantitative data.

Degradation of this compound in Aqueous Environments

The persistence of this compound in water is influenced by several factors, primarily photolysis and hydrolysis, with microbial degradation playing a lesser role under certain conditions. The composition of this compound, which is a mixture of this compound A, B, C, and D, also affects its overall stability and degradation profile. This compound A is the major component, typically constituting about 90% of the mixture.[1]

Photolytic Degradation

Photolysis, or degradation by light, is a significant pathway for the breakdown of this compound in aquatic environments.

Exposure to light leads to the formation of several photoproducts. The primary photoreaction products of this compound A identified in water are isothis compound A alcohol (E,Z) and isothis compound A aldol (E,Z).[2][3][4][5]

The half-life of this compound A in water when exposed to light has been reported to be approximately 200 days. However, this rate can be influenced by the experimental setup, with faster degradation expected in conditions that do not block ultraviolet (UV) transmission. In the dark, the loss of this compound A is minimal, with one study reporting only a 6% decrease from the initial amount over the experimental period. This compound C and D are generally more stable than this compound A in water, except in ultrapure water under light exposure.

Hydrolytic and Abiotic Degradation

Hydrolysis is another key abiotic process governing the fate of this compound in water. The rate of hydrolysis is significantly influenced by pH and temperature.

This compound is most stable in solutions with a pH of approximately 3.5 and 9.0. Outside of these ranges, its inactivation increases significantly. In pig slurry, acidic conditions (pH 5.5) were found to inhibit the degradation of this compound compared to neutral pH, with half-life (DT50) values increasing from 35.28 hours to 234 hours. Conversely, alkaline conditions (pH 8.5) enhanced the degradation rate, with the DT50 decreasing to 3.52 hours.

Increased temperature generally accelerates the degradation of this compound. In honey, which is an aqueous matrix, the half-life of this compound A decreased dramatically with increasing temperature, from 102 days at 34°C to 48 minutes at 110°C.

Microbial Degradation

While abiotic processes are often the major factors in this compound's degradation in water, microbial action can contribute under specific conditions. Biotransformation may play a more significant role at very low environmental concentrations (e.g., 7.5 ng/mL). However, at higher concentrations (e.g., 50 µg/mL), biotic degradation in pond water has been observed to be negligible. Studies have isolated specific bacterial strains, such as Kurthia gibsonii and Burkholderia vietnamiensis, that are capable of efficiently degrading this compound in aqueous media. The degradation pathway by B. vietnamiensis is proposed to involve the initial conversion of this compound A to this compound B, followed by hydrolysis of the lactone bond and reduction of the aldehyde group.

Degradation of this compound in Soil Environments

In soil, the degradation of this compound is a more complex process, heavily influenced by sorption to soil particles, in addition to abiotic and biotic degradation pathways.

Sorption and its Influence on Degradation

This compound exhibits strong sorption to various soil types, which significantly impacts its mobility and bioavailability for degradation. The distribution coefficient (Kd) for this compound sorption in soil can be high, indicating limited leaching potential. However, this strong binding can also reduce its availability for microbial degradation.

Soil properties such as pH, organic matter content, and the presence of cations influence this compound sorption. Sorption is generally higher under acidic to neutral pH conditions (pH 6-7). The removal of organic matter has been shown to dramatically increase this compound sorption. The presence of cations, particularly divalent cations like Ca²⁺ and Mg²⁺, can decrease this compound adsorption due to competition for binding sites.

Abiotic Degradation in Soil

Sorption and abiotic degradation are considered the major factors influencing the loss of this compound in soil. Similar to aqueous environments, hydrolysis is a key abiotic degradation pathway in soil.

Microbial Degradation in Soil

While some studies have reported no significant biotic degradation of this compound in certain agronomic soils at high concentrations, other research indicates that microbial degradation does occur and can be a significant dissipation pathway. The dissipation half-life of this compound A in unsterilized soil has been reported to be around 7 days, while this compound D has a slightly longer half-life of 8 days. The lack of difference in dissipation between sterilized and unsterilized soil in some studies suggests that at high concentrations, abiotic degradation and sorption are the dominant processes. However, the isolation of this compound-degrading bacteria from soil, such as Kurthia gibsonii TYL-A1, demonstrates the potential for microbial breakdown. This strain was shown to degrade 75 mg/L of this compound within 5 days under optimal conditions.

Quantitative Data on this compound Degradation

The following tables summarize the quantitative data on the degradation rates and half-lives of this compound under various environmental conditions as reported in the scientific literature.

Table 1: Degradation Half-life (DT50) of this compound in Water

This compound ComponentConditionpHTemperature (°C)Half-life (DT50)Reference(s)
This compound ALight Exposure--200 days
This compound ADark--Stable (>6 months)
This compoundPig Slurry5.5-234 hours
This compoundPig Slurry7.0-35.28 hours
This compoundPig Slurry8.5-3.52 hours
This compound AHoney-34102 days
This compound AHoney-509 days
This compound AHoney-809 hours
This compound AHoney-11048 minutes

Table 2: Dissipation Half-life (DT50) of this compound in Soil

This compound ComponentSoil ConditionHalf-life (DT50)Reference(s)
This compound AUnsterilized & Sterilized7 days
This compound DUnsterilized & Sterilized8 days

Experimental Protocols

The investigation of this compound's environmental degradation pathways relies on a combination of analytical and experimental techniques.

Sample Preparation

Water samples are typically filtered to remove suspended particles before analysis.

For the analysis of this compound in soil, an extraction step is necessary. A common method involves ultrasonic-assisted extraction with an acetonitrile-aqueous solution. The extract is then purified using solid-phase extraction (SPE) with a cartridge such as an Oasis HLB.

Analytical Methodology

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or UV detection is the standard method for the quantification of this compound and its degradation products.

  • HPLC-MS/MS: This technique provides high sensitivity and selectivity for identifying and quantifying this compound and its metabolites in complex environmental matrices.

  • HPLC-UV: UV detection, typically at a wavelength of 290 nm, is also used for the quantification of this compound.

Degradation Studies

Photodegradation studies are conducted by exposing aqueous solutions of this compound to a light source that simulates sunlight. Control samples are kept in the dark to differentiate between photolytic and other degradation processes. The experimental setup often involves a borosilicate reactor exposed to UV radiation (e.g., 365 nm) at a constant temperature.

These studies are typically performed by incubating this compound solutions at different pH values and temperatures in the dark. Samples are collected at various time points and analyzed to determine the degradation rate.

To assess microbial degradation, this compound is incubated in non-sterilized soil or water samples. Parallel experiments are conducted with sterilized samples (e.g., by autoclaving or gamma irradiation) to serve as abiotic controls. The difference in the degradation rate between the non-sterilized and sterilized samples indicates the contribution of microbial activity. Enrichment cultures can be used to isolate specific microorganisms capable of degrading this compound.

Batch sorption experiments are commonly used to determine the sorption and desorption characteristics of this compound in soil. In these experiments, a known concentration of this compound solution is mixed with a specific amount of soil, and the mixture is shaken until equilibrium is reached. The concentration of this compound remaining in the solution is then measured to calculate the amount sorbed to the soil.

Visualizing Degradation Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key degradation pathways of this compound and a typical experimental workflow for its analysis.

Tylosin_Degradation_Pathways cluster_water In Water cluster_soil In Soil Tylosin_A_Water This compound A Photoproducts Isothis compound A Alcohol (E,Z) Isothis compound A Aldol (E,Z) Tylosin_A_Water->Photoproducts Photolysis (Light) Hydrolysis_Products_Water This compound B, C, D Tylosin_A_Water->Hydrolysis_Products_Water Hydrolysis (pH, Temp) Tylosin_A_Soil This compound A Sorbed_this compound Sorbed this compound Tylosin_A_Soil->Sorbed_this compound Sorption Microbial_Metabolites This compound B, etc. Tylosin_A_Soil->Microbial_Metabolites Microbial Degradation Abiotic_Products_Soil Hydrolysis Products Tylosin_A_Soil->Abiotic_Products_Soil Abiotic Degradation

Caption: this compound degradation pathways in water and soil.

Experimental_Workflow cluster_prep Preparation Steps start Environmental Sample (Soil or Water) prep Sample Preparation start->prep water_prep Filtration (Water) soil_prep Extraction & SPE (Soil) analysis Instrumental Analysis (HPLC-MS/MS or HPLC-UV) water_prep->analysis soil_prep->analysis data Data Processing & Quantification analysis->data end Degradation Pathway & Rate Determination data->end

Caption: Experimental workflow for this compound degradation analysis.

References

An In-depth Technical Guide to Tylosin as an Antibiotic Growth Promoter in Livestock

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic research concerning tylosin, a macrolide antibiotic, and its application as a growth promoter in livestock. This document delves into its mechanism of action, presents quantitative performance data, details common experimental protocols, and visualizes key biological and procedural pathways.

Introduction

This compound has been utilized for many years in veterinary medicine and as a feed additive to enhance the growth performance of livestock, including swine, cattle, and poultry.[1] As an antibiotic growth promoter (AGP), this compound is administered at sub-therapeutic levels to improve feed efficiency and increase weight gain. The mechanisms underlying these benefits are multifaceted, primarily revolving around the modulation of the gastrointestinal microbiota and potential immunomodulatory effects.[2][3] This guide synthesizes key research findings to provide a detailed understanding of this compound's role in animal production.

Mechanism of Action

The growth-promoting effects of this compound are not fully elucidated but are largely attributed to its impact on the gut microbiome and its anti-inflammatory properties. Unlike therapeutic antibiotic use, the sub-therapeutic doses for growth promotion are intended to shift the microbial balance in the gastrointestinal tract favorably.

2.1 Modulation of Gut Microbiota The primary hypothesis for this compound's growth-promoting effect is its ability to alter the composition and metabolism of the gut microbiota.[4] Germ-free animal studies have shown that antibiotics do not elicit a growth-promoting effect, indicating that the gut flora is the primary target.[4]

In swine, this compound treatment has been shown to increase the relative abundance of the phylum Firmicutes. An increased Firmicutes to Bacteroidetes ratio is often associated with more efficient energy harvesting from the diet. Specifically, families within the Firmicutes phylum, such as Clostridiaceae and Peptococcaceae, have been positively correlated with host weight gain. Research suggests that this compound may not fundamentally alter the final composition of the mature gut microbiota but rather accelerates its maturation process. In this compound-treated pigs, distinctive microbial alterations were observed when the animals reached approximately 60 kg, whereas similar changes in control animals occurred at around 80 kg.

2.2 Immunomodulatory and Anti-inflammatory Effects Beyond its antimicrobial activity, this compound exhibits anti-inflammatory properties that may contribute to its growth-promoting effects. Chronic low-grade inflammation in the gut can impair nutrient absorption and divert energy away from growth. By mitigating this inflammation, this compound may enhance nutrient utilization.

In vitro studies using macrophages have demonstrated that this compound can significantly decrease the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6, while increasing the production of the anti-inflammatory cytokine IL-10. Furthermore, this compound has been shown to reduce the gene expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), key enzymes in inflammatory pathways. This modulation of the host's immune response is believed to create a more favorable environment for nutrient absorption and growth. A proposed pathway for this action involves the suppression of the NF-κB signaling pathway.

Quantitative Performance Data

The efficacy of this compound as a growth promoter varies depending on the livestock species, age, diet, and environmental conditions. The following tables summarize quantitative data from various research studies.

Table 1: Effect of this compound on Performance in Beef Cattle

ParameterControl GroupThis compound-Treated GroupPercentage ChangeStudy Reference
Liver Abscess Incidence 27%9%-66.7%Potter et al. (1985)
Liver Abscess Incidence 19.18%13.03%-32.1%Hales et al. (2024)
Average Daily Gain (ADG) ( kg/day ) 0.540.60+11.1%Animal Drugs @ FDA
Feed to Gain Ratio (F/G) 6.556.26-4.4%Animal Drugs @ FDA

Table 2: Effect of this compound Phosphate on Performance in Broiler Chickens

ParameterControl GroupThis compound-Treated Group (55 ppm)Percentage ChangeStudy Reference
Body Weight (42 days) (kg) 2.7002.863+6.0%Mamani et al. (N/A)
Feed Conversion (FC) 1.7011.601-5.9%Mamani et al. (N/A)
European Productive Efficiency Index (EPEI) 362.76425.74+17.4%Mamani et al. (N/A)

Table 3: Effect of this compound on Performance in Broiler Chickens Challenged with Clostridium perfringens

Parameter (Day 28)Infected, Untreated GroupInfected, this compound-Treated Group (100 ppm)Percentage ChangeStudy Reference
Body Weight (g) 900.301018.06+13.1%Amer et al. (2019)
Body Weight Gain (g) 342.85453.82+32.4%Amer et al. (2019)
Feed Conversion Ratio (FCR) 2.632.24-14.8%Amer et al. (2019)

Experimental Protocols

This section details standardized methodologies for evaluating this compound as a growth promoter.

4.1 Protocol for Swine Growth and Microbiota Analysis

  • Objective: To determine the effect of dietary this compound on swine growth performance and fecal microbiota composition.

  • Animal Model: A cohort of weaned pigs (e.g., 20 pigs, 10 weeks old) are randomly selected and divided into two groups: a control group and a this compound-treated group. Animals are housed in pens under standard commercial conditions.

  • Diet and Treatment:

    • Control Group: Fed a standard basal diet without any antibiotic supplementation.

    • This compound Group: Fed the same basal diet supplemented with this compound phosphate at a specified concentration (e.g., 40 ppm or 40 g/ton ).

  • Data and Sample Collection:

    • Performance Data: Individual pig weights and pen feed consumption are recorded at regular intervals (e.g., weekly) to calculate Average Daily Gain (ADG), Average Daily Feed Intake (ADFI), and Feed Conversion Ratio (FCR).

    • Fecal Samples: Fresh fecal samples are collected directly from the rectum of each pig at specified time points (e.g., every 3 weeks) throughout the trial. Samples are immediately stored at -80°C for later DNA extraction.

  • Microbiota Analysis (16S rRNA Gene Sequencing):

    • DNA Extraction: Bacterial DNA is extracted from fecal samples using a commercial kit (e.g., QIAamp DNA Stool Mini Kit). DNA quality and quantity are assessed via spectrophotometry.

    • PCR Amplification: The V4 hypervariable region of the 16S rRNA gene is amplified using universal primers (e.g., 515F/806R).

    • Sequencing: The amplified DNA is sequenced using a next-generation sequencing platform (e.g., Illumina MiSeq).

    • Bioinformatic Analysis: Raw sequence data is processed to remove low-quality reads and chimeras. Operational Taxonomic Units (OTUs) are clustered, and taxonomic classification is performed against a reference database (e.g., Greengenes, SILVA). Alpha and beta diversity analyses are conducted to compare microbial community structure between treatment groups.

4.2 Protocol for Cattle Liver Abscess and Performance Trial

  • Objective: To evaluate the efficacy of this compound in reducing liver abscess incidence and improving performance in feedlot cattle.

  • Animal Model: A large group of steers (e.g., n=312) are blocked by initial body weight and randomly assigned to treatment groups.

  • Diet and Treatment:

    • Control Group: Fed a high-grain finishing diet without this compound.

    • This compound Group: Fed the same finishing diet supplemented with this compound phosphate at the recommended dosage (e.g., 9.9 mg/kg DM or 90 mg/head/day). Other treatments, such as intermittent this compound feeding, may also be included.

  • Data Collection:

    • Performance Data: Pen-level feed intake is recorded daily. Individual animal weights are measured at the beginning and end of the trial to calculate ADG, DMI, and G:F ratio.

    • Carcass Data: After slaughter, hot carcass weight is recorded. Livers are inspected and scored for the presence and severity of abscesses (e.g., no abscesses, mild, moderate, severe).

  • Statistical Analysis: Performance and carcass data are analyzed using appropriate statistical models (e.g., ANOVA or MIXED models in SAS), with pen serving as the experimental unit. Liver abscess incidence is analyzed as binomial data.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound research.

experimental_workflow start Animal Selection & Acclimation (e.g., Swine, Cattle, Poultry) randomization Randomization & Grouping start->randomization control_group Control Group (Basal Diet) randomization->control_group Group 1 tylosin_group This compound Group (Basal Diet + this compound) randomization->tylosin_group Group 2 feeding_period Experimental Feeding Period control_group->feeding_period tylosin_group->feeding_period data_collection Data & Sample Collection feeding_period->data_collection perf_data Performance Metrics (ADG, FCR, etc.) data_collection->perf_data micro_samples Biological Samples (Feces, Tissue, etc.) data_collection->micro_samples analysis Analysis perf_data->analysis micro_samples->analysis stat_analysis Statistical Analysis analysis->stat_analysis micro_analysis Microbiota / Molecular Analysis analysis->micro_analysis results Results & Conclusion stat_analysis->results micro_analysis->results

Fig. 1: Generalized experimental workflow for evaluating this compound.

tylosin_growth_promotion This compound This compound Administration (Sub-therapeutic) gut Gastrointestinal Tract This compound->gut microbiota Modulation of Gut Microbiota gut->microbiota immune Immunomodulation (Anti-inflammatory) gut->immune sub_microbiota_1 Increase in Firmicutes (e.g., Clostridiaceae) microbiota->sub_microbiota_1 sub_microbiota_2 Reduced Pathogen Load microbiota->sub_microbiota_2 sub_microbiota_3 Accelerated Microbiota Maturation microbiota->sub_microbiota_3 sub_immune_1 Decreased Pro-inflammatory Cytokines (TNF-α, IL-6) immune->sub_immune_1 sub_immune_2 Reduced Gut Inflammation immune->sub_immune_2 nutrient Improved Nutrient Digestion & Absorption sub_microbiota_1->nutrient sub_microbiota_2->nutrient sub_microbiota_3->nutrient sub_immune_2->nutrient growth Enhanced Growth Performance (Weight Gain, Feed Efficiency) nutrient->growth

Fig. 2: Logical relationship of this compound's effects on growth.

signaling_pathway lps Bacterial Component (e.g., LPS) receptor Toll-like Receptor (TLR) lps->receptor binds nfkb_path NF-κB Signaling Cascade receptor->nfkb_path activates nfkb NF-κB Activation nfkb_path->nfkb nucleus Translocation to Nucleus nfkb->nucleus gene_exp Gene Expression nucleus->gene_exp cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) gene_exp->cytokines enzymes Inflammatory Enzymes (iNOS, COX-2) gene_exp->enzymes This compound This compound This compound->nfkb_path inhibits

Fig. 3: Proposed immunomodulatory signaling pathway of this compound.

Conclusion

This compound functions as an effective antibiotic growth promoter in livestock primarily by modulating the gut microbiota to favor energy extraction and by exerting localized anti-inflammatory effects within the gastrointestinal tract. This leads to improved nutrient utilization, which translates to measurable enhancements in weight gain and feed efficiency. The quantitative data confirm its efficacy, particularly in reducing the economic impact of conditions like liver abscesses in cattle and improving productivity in poultry and swine. The provided experimental protocols offer a standardized framework for future research in this area. Understanding these core mechanisms and effects is crucial for the judicious use of this compound in animal production and for the development of alternative growth-promoting strategies.

References

Methodological & Application

Application Notes and Protocols for the Eradication of Mycoplasma Contamination in Cell Cultures Using Tylosin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycoplasma contamination is a pervasive and often undetected issue in cell culture laboratories, with significant implications for research reproducibility and the safety of cell-based therapeutic products. These small, cell-wall-deficient bacteria can alter cellular metabolism, growth, and morphology, leading to unreliable experimental results. Tylosin, a macrolide antibiotic, is an effective agent for eradicating Mycoplasma from contaminated cell cultures. It acts by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit.[1][2] This document provides a detailed protocol for the use of this compound to eliminate Mycoplasma contamination, including data on its efficacy, cytotoxicity, and stability, as well as a comparison with other common anti-mycoplasma agents.

Data Presentation

Efficacy of this compound Against Mycoplasma Species

This compound has demonstrated a broad spectrum of activity against various Mycoplasma species commonly found as cell culture contaminants. The Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency.

Mycoplasma SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Mycoplasma gallisepticum0.004 - 40.52[3][4]
Mycoplasma hyopneumoniae0.0122 - 0.343--
Mycoplasma synoviae-0.0391-

Note: MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Cytotoxicity of this compound in Mammalian Cell Lines

Understanding the cytotoxic profile of this compound is crucial for its effective and safe use in cell culture. The following table summarizes the available data on the impact of this compound on the viability of different cell lines.

Cell LineConcentration (µg/mL)Effect on Cell ViabilityReference
Mouse L5178Y TK+/-10 - 1000Weak cytotoxic effect
Chinese Hamster Ovary (CHO)500 - 1000 (without metabolic activation)No evidence of chromosomal aberrations
Chinese Hamster Ovary (CHO)250 - 750 (with metabolic activation)No evidence of chromosomal aberrations

Note: It is always recommended to perform a cytotoxicity assay for your specific cell line of interest before initiating the eradication protocol.

Comparison of this compound with Other Anti-Mycoplasma Antibiotics

This compound is one of several antibiotics used to combat Mycoplasma contamination. The choice of antibiotic can depend on the Mycoplasma species, the cell line, and the potential for resistance.

AntibioticClassMechanism of ActionCommon ConcentrationReference
This compound MacrolideInhibits protein synthesis (50S ribosome)8 - 250 µg/mL
TiamulinPleuromutilinInhibits protein synthesis (50S ribosome)10 µg/mL
MinocyclineTetracyclineInhibits protein synthesis (30S ribosome)5 µg/mL
CiprofloxacinFluoroquinoloneInhibits DNA gyrase10 µg/mL
EnrofloxacinFluoroquinoloneInhibits DNA gyrase25 µg/mL

Experimental Protocols

Preparation of this compound Stock Solution

It is recommended to use a high-quality, sterile-filtered this compound tartrate powder suitable for cell culture.

  • Reconstitution: Aseptically dissolve this compound tartrate powder in sterile, nuclease-free water to a final concentration of 10 mg/mL.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, conical tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 6 months. Stock solutions are stable at 37°C for 3 days.

Mycoplasma Eradication Protocol

This protocol is a general guideline and may require optimization based on the specific cell line and the severity of the contamination. It is highly recommended to quarantine the contaminated cultures during treatment.

  • Cell Seeding: Plate the Mycoplasma-contaminated cells at a low to medium density in their standard growth medium.

  • Initiation of Treatment: The following day, replace the medium with fresh growth medium containing this compound at a final concentration of 10 µg/mL.

  • Treatment Cycle:

    • Incubate the cells for 3-4 days.

    • At the end of the incubation period, passage the cells as per your standard protocol, always including fresh medium containing 10 µg/mL this compound.

  • Duration of Treatment: Continue the treatment for a minimum of 2 weeks (4-5 passages).

  • Post-Treatment Monitoring: After the 2-week treatment period, culture the cells for at least two additional weeks in antibiotic-free medium.

  • Mycoplasma Testing: At the end of the antibiotic-free culture period, test the cells for the presence of Mycoplasma using a sensitive and reliable method (e.g., PCR-based assay or a specialized culture test).

  • Confirmation of Eradication: If the test is negative, the culture can be considered decontaminated. It is advisable to perform a second test after another 2-4 weeks of culture to ensure complete eradication.

Visualizations

Mechanism of Action of this compound

Mechanism of Action of this compound This compound This compound Ribosome Mycoplasma 50S Ribosomal Subunit This compound->Ribosome Binds to ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Inhibits CellDeath Inhibition of Growth / Cell Death ProteinSynthesis->CellDeath Leads to

Caption: this compound inhibits Mycoplasma protein synthesis.

Experimental Workflow for Mycoplasma Eradication

Mycoplasma Eradication Workflow using this compound cluster_setup Preparation cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Phase cluster_outcome Outcome ContaminatedCulture Identify Contaminated Cell Culture Preparethis compound Prepare 10 mg/mL this compound Stock Solution ContaminatedCulture->Preparethis compound StartTreatment Day 0: Add this compound (10 µg/mL) to Culture Preparethis compound->StartTreatment Incubate Incubate for 3-4 Days StartTreatment->Incubate Passage Passage Cells with Fresh this compound Medium Incubate->Passage Repeat Repeat for 2 Weeks Passage->Repeat Removethis compound Culture Cells in Antibiotic-Free Medium for 2 Weeks Repeat->Removethis compound TestMycoplasma Test for Mycoplasma (e.g., PCR) Removethis compound->TestMycoplasma Negative Negative Result: Culture is Clean TestMycoplasma->Negative Positive Positive Result: Consider Alternative Treatment TestMycoplasma->Positive

Caption: Workflow for this compound-based Mycoplasma eradication.

References

Application Notes and Protocols for LC-MS/MS Quantification of Tylosin Residues in Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tylosin, a macrolide antibiotic, is extensively used in veterinary medicine to treat infections and as a growth promoter in livestock.[1] The presence of its residues in edible animal tissues poses potential risks to human health, including allergic reactions and the development of antibiotic resistance.[2] Consequently, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in various food products.[1] This document provides a detailed LC-MS/MS method for the sensitive and accurate quantification of this compound residues in tissue samples, intended for researchers, scientists, and professionals in drug development and food safety.

Principle

This method involves the extraction of this compound from homogenized tissue samples, followed by a cleanup procedure to remove interfering matrix components. The purified extract is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Chromatographic separation is achieved on a C18 reversed-phase column, and detection is performed using a tandem mass spectrometer in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for quantification.

Experimental Protocols

1. Sample Preparation: Extraction and Cleanup

This protocol is a composite of best practices from several validated methods.[2]

  • Materials:

    • Homogenized tissue (muscle, liver, kidney)

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • 0.1 M EDTA solution

    • Solid-phase extraction (SPE) cartridges (e.g., C18 or strong cation-exchange, SCX)

    • Centrifuge tubes (50 mL)

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

  • Procedure:

    • Weigh 5 g of homogenized tissue into a 50 mL polypropylene centrifuge tube.

    • Add 10 mL of 70% methanol and 200 µL of 0.1 M EDTA.

    • Vortex the mixture for 1 minute to ensure thorough homogenization.

    • Centrifuge at 5000 rpm for 15 minutes.

    • Collect the supernatant.

    • For SPE Cleanup (C18):

      • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

      • Load the supernatant onto the cartridge.

      • Wash the cartridge with 5 mL of water to remove polar impurities.

      • Elute the this compound with 5 mL of acetonitrile.

    • For SPE Cleanup (SCX):

      • Condition a strong cation-exchange (SCX) SPE column.

      • Load the supernatant.

      • Wash the column to remove neutral and acidic interferences.

      • Elute this compound with a methanolic solution containing a small percentage of ammonia.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation:

    • A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 x 3.9 mm, 5 µm).

    • Mobile Phase A: 0.1 M Ammonium Acetate in water, pH adjusted to 5.0 with formic acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up the percentage of Mobile Phase B to elute this compound.

    • Flow Rate: 0.8 mL/min.

    • Injection Volume: 10-100 µL.

    • Column Temperature: 30°C.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Precursor Ion (m/z): 916 [M+H]+.

    • Product Ions (m/z): At least two product ions should be monitored for confirmation (e.g., 174, 772).

    • Internal Standard: Spiramycin or Roxithromycin can be used as an internal standard.

Data Presentation: Quantitative Performance

The following tables summarize the quantitative performance data from various studies on this compound residue analysis in tissue.

Table 1: Limits of Detection (LOD) and Quantification (LOQ)

Tissue TypeLOD (µg/kg)LOQ (µg/kg)Reference
Chicken Breast0.4731.561
Swine Tissues0.2 - 0.85.0
Bovine Muscle-30
Bovine Liver-40
Bovine Kidney-40
Various Tissues-50

Table 2: Recovery Rates

Tissue TypeFortification Level (µg/kg)Recovery (%)Reference
Honey10, 500, 1000084 - 107
Meat & Kidney-86.7
Pig Tissues50 - 20070 - 85
Calf & Piglet Tissues-54.81 - 96.77

Table 3: Mass Spectrometric Parameters for this compound

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Ionization ModeReference
This compound916.5174.1772.5ESI+

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Tissue Sample Homogenization extraction Liquid Extraction with Methanol sample->extraction 5g tissue cleanup Solid-Phase Extraction (SPE) Cleanup extraction->cleanup Supernatant evaporation Evaporation and Reconstitution cleanup->evaporation Eluate lc_separation LC Separation (C18 Column) evaporation->lc_separation Reconstituted Sample ms_detection MS/MS Detection (MRM) lc_separation->ms_detection Analytes quantification Quantification ms_detection->quantification Raw Data reporting Reporting Results quantification->reporting

Caption: Experimental workflow for this compound residue analysis.

validation_parameters center_node Method Validation specificity Specificity & Selectivity center_node->specificity linearity Linearity & Range center_node->linearity accuracy Accuracy (Recovery) center_node->accuracy precision Precision (Repeatability & Reproducibility) center_node->precision lod_loq LOD & LOQ center_node->lod_loq robustness Robustness center_node->robustness

Caption: Key parameters for analytical method validation.

References

How to prepare a stable Tylosin tartrate stock solution for in vitro experiments.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the preparation of stable Tylosin tartrate stock solutions for in vitro experiments. This compound tartrate is a macrolide antibiotic used in veterinary medicine and as a research tool to study bacterial protein synthesis and its inhibition.

Physicochemical Properties

This compound tartrate is the tartrate salt of this compound, a mixture of macrolide antibiotics produced by Streptomyces fradiae. It is primarily active against Gram-positive bacteria and Mycoplasma species. Its bacteriostatic effect is achieved by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis[1][2].

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound tartrate relevant to the preparation of stock solutions.

Table 1: Solubility of this compound Tartrate

SolventSolubilityNotes
Water200 mg/mL[3] or ≥ 100 mg/mL[4]Freely soluble[5].
DMSO300 mg/mL or ≥ 100 mg/mLUse fresh, anhydrous DMSO as moisture can reduce solubility.
Ethanol300 mg/mLSoluble.
Dimethylformamide (DMF)~30 mg/mL-
PBS (pH 7.2)Slightly solubleNot recommended for storing aqueous solutions for more than one day.

Table 2: Stability and Storage of this compound Tartrate

FormStorage TemperatureDurationConditions
Solid (Powder)-20°C≥ 4 yearsPreserve in well-closed containers, protected from light, moisture, and excessive heat.
Stock Solution (in DMSO or Ethanol)-80°C6 monthsSealed storage, away from moisture. Aliquot to avoid repeated freeze-thaw cycles.
Stock Solution (in DMSO or Ethanol)-20°C1 monthSealed storage, away from moisture. Aliquot to avoid repeated freeze-thaw cycles.
Aqueous Solution (in Milli-Q water, pH 5.7-6.7)22°CAt least 1 monthProtect from light.
Aqueous SolutionNot specified> 1 day not recommendedAqueous solutions are best prepared fresh.

Experimental Protocols

Materials
  • This compound tartrate powder

  • Anhydrous Dimethyl sulfoxide (DMSO) or Sterile deionized/Milli-Q water

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Calibrated analytical balance

  • Sterile 0.22 µm syringe filters and syringes (for aqueous solutions)

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Preparation of a 100 mg/mL this compound Tartrate Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution in an organic solvent, suitable for long-term storage and dilution into culture media.

  • Pre-warm DMSO: Bring a bottle of anhydrous DMSO to room temperature before opening to minimize moisture absorption.

  • Weigh this compound Tartrate: In a sterile conical tube, accurately weigh the desired amount of this compound tartrate powder. For example, to prepare 1 mL of a 100 mg/mL stock solution, weigh 100 mg of the powder.

  • Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound tartrate powder. For a 100 mg/mL solution, add 1 mL of DMSO.

  • Ensure Complete Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if needed.

  • Aliquot for Storage: Dispense the stock solution into sterile, light-protected microcentrifuge tubes in volumes appropriate for your experiments to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.

Preparation of a 50 mg/mL this compound Tartrate Stock Solution in Water

This protocol is for preparing an aqueous stock solution. Aqueous solutions are often preferred for direct addition to cell culture media but have shorter stability.

  • Weigh this compound Tartrate: In a sterile conical tube, accurately weigh the desired amount of this compound tartrate powder. For example, to prepare 10 mL of a 50 mg/mL stock solution, weigh 500 mg of the powder.

  • Dissolve in Water: Add the appropriate volume of sterile deionized or Milli-Q water to the tube. For a 50 mg/mL solution, add 10 mL of water.

  • Ensure Complete Dissolution: Tightly cap the tube and vortex until the powder is fully dissolved.

  • Sterile Filtration: To ensure sterility for cell culture applications, filter the solution through a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquot and Store: Dispense the sterilized stock solution into sterile, light-protected microcentrifuge tubes. It is recommended to use aqueous solutions fresh. However, they can be stored at 4°C for short-term use (a few days) or frozen at -20°C for longer-term storage, though stability may be reduced compared to DMSO stocks.

In Vitro Working Concentrations

The optimal working concentration of this compound tartrate will vary depending on the cell type and the specific experimental goals. It is recommended to perform a dose-response curve to determine the optimal concentration for your system. Published studies have used concentrations ranging from µg/mL to low mg/L. For example, a concentration of 25 mg/L was used to inhibit methane production in an in vitro study. Minimum Inhibitory Concentrations (MICs) against various bacterial strains can range from 1 µg/mL to over 500 µg/mL.

Visualizations

Mechanism of Action

This compound tartrate acts by inhibiting bacterial protein synthesis. The following diagram illustrates this mechanism.

cluster_bacterium Bacterial Cell cluster_ribosome Ribosome 70S Ribosome Protein Protein Synthesis (Elongation) Ribosome->Protein 50S 50S Subunit NoProtein Protein Synthesis Inhibited 50S->NoProtein Inhibits translocation 30S 30S Subunit mRNA mRNA mRNA->Ribosome Translation This compound This compound Tartrate This compound->50S Binds to

Caption: Mechanism of this compound Tartrate Action on Bacterial Ribosomes.

Experimental Workflow

The following diagram outlines the workflow for preparing a sterile this compound tartrate stock solution.

start Start weigh Weigh this compound Tartrate Powder start->weigh dissolve Dissolve in Appropriate Solvent (e.g., DMSO or Water) weigh->dissolve vortex Vortex to Ensure Complete Dissolution dissolve->vortex filter Sterile Filter (Aqueous Solution Only) (0.22 µm filter) vortex->filter If Aqueous aliquot Aliquot into Light-Protected Tubes vortex->aliquot If DMSO filter->aliquot store Store at Recommended Temperature (-20°C or -80°C) aliquot->store end End store->end

Caption: Workflow for this compound Tartrate Stock Solution Preparation.

References

Application of Tylosin as a selective agent in microbiology research.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tylosin is a macrolide antibiotic produced by the fermentation of Streptomyces fradiae.[1][2] It is a valuable tool in microbiology research, primarily utilized as a selective agent in culture media to facilitate the isolation of specific microorganisms. By inhibiting the growth of susceptible bacteria, particularly Gram-positive organisms and some Gram-negatives, this compound allows for the preferential growth of resistant bacteria or organisms that are intrinsically resistant, such as Mycoplasma species, certain Campylobacter species, and Brachyspira species.[1][3][4]

The mechanism of action of this compound involves the inhibition of bacterial protein synthesis. It binds to the 50S ribosomal subunit, which prevents peptide bond formation and translocation during protein synthesis. This bacteriostatic effect is particularly potent against Gram-positive bacteria, making this compound an effective agent for reducing background contamination in complex samples.

These application notes provide detailed protocols and quantitative data for the use of this compound as a selective agent in the isolation of key bacterial genera.

Data Presentation: Quantitative Susceptibility Data

The following tables summarize the Minimum Inhibitory Concentrations (MIC) of this compound against a range of bacterial species. This data is crucial for determining the appropriate concentration of this compound to use in selective media to inhibit contaminants while allowing the target organism to grow.

Table 1: this compound MIC Values for Select Gram-Positive and Gram-Negative Bacteria

Bacterial SpeciesMIC Range (µg/mL)
Staphylococcus aureus0.39 - >128
Streptococcus pneumoniae0.125 - 64
Kocuria rhizophila0.1 - 1.5
Bacillus subtilisData not readily available
Escherichia coliGenerally considered resistant
Campylobacter coliCan develop resistance, with MICs reaching ≥ 512
Campylobacter jejuniSusceptibility can vary

Table 2: this compound MIC Values for Target Organisms in Selective Isolation

Bacterial SpeciesMIC Range (µg/mL)
Mycoplasma hyopneumoniae0.015 - 0.3
Mycoplasma gallisepticum0.004 - 4 (MIC50: 0.5, MIC90: 2)
Brachyspira hyodysenteriaeCan be high, often >64 (some susceptible strains at 1 µg/mL)

Experimental Protocols

Protocol 1: Preparation of a Sterile this compound Stock Solution

A sterile stock solution of this compound is required for its incorporation into culture media. This compound tartrate is soluble in water and is a common form used for preparing stock solutions.

Materials:

  • This compound tartrate powder

  • Sterile distilled or deionized water

  • Sterile container (e.g., Falcon tube or glass bottle)

  • Sterile syringe filter (0.22 µm pore size)

  • Sterile syringe

Procedure:

  • In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound tartrate powder.

  • Dissolve the powder in a small volume of sterile water. For example, to prepare a 10 mg/mL stock solution, dissolve 100 mg of this compound tartrate in 10 mL of sterile water.

  • Gently mix until the powder is completely dissolved.

  • Sterile-filter the solution using a 0.22 µm syringe filter attached to a sterile syringe.

  • Dispense the sterile stock solution into sterile cryovials or tubes.

  • Label the tubes with the name of the antibiotic, concentration, and date of preparation.

  • Store the stock solution at -20°C for long-term storage or at 2-8°C for short-term use.

G cluster_prep Preparation of this compound Stock Solution Weigh this compound Tartrate Weigh this compound Tartrate Dissolve in Sterile Water Dissolve in Sterile Water Weigh this compound Tartrate->Dissolve in Sterile Water Sterile Filtration (0.22 µm) Sterile Filtration (0.22 µm) Dissolve in Sterile Water->Sterile Filtration (0.22 µm) Aliquot and Store Aliquot and Store Sterile Filtration (0.22 µm)->Aliquot and Store

Workflow for preparing a sterile this compound stock solution.

Protocol 2: Selective Isolation of Mycoplasma Species

Mycoplasma species lack a cell wall and are therefore intrinsically resistant to many antibiotics that target cell wall synthesis. However, they are susceptible to antibiotics that inhibit protein synthesis, such as this compound. This compound is often included in Mycoplasma culture media to inhibit the growth of contaminating bacteria.

Materials:

  • Base medium for Mycoplasma (e.g., PPLO Broth or Agar)

  • Horse serum

  • Yeast extract

  • Sterile this compound stock solution (e.g., 10 mg/mL)

  • Other required supplements (e.g., glucose, arginine, urea, depending on the species)

  • Sterile culture plates or tubes

Procedure:

  • Prepare the base medium according to the manufacturer's instructions.

  • Autoclave the base medium and allow it to cool to 45-50°C in a water bath.

  • Aseptically add the required supplements, such as horse serum and yeast extract.

  • Add the sterile this compound stock solution to the cooled medium to achieve the desired final concentration. A typical final concentration is 200-1000 µg/mL. The optimal concentration may need to be determined empirically.

  • Mix the medium gently but thoroughly.

  • If preparing agar plates, dispense the medium into sterile Petri dishes and allow them to solidify.

  • Inoculate the prepared medium with the clinical or environmental sample.

  • Incubate the cultures under the appropriate conditions for Mycoplasma growth (typically 35-37°C in a humidified atmosphere with 5-10% CO2).

  • Examine the cultures for the characteristic "fried-egg" colonies on agar plates or color change in broth media over a period of several days to weeks.

G cluster_myco Selective Isolation of Mycoplasma Prepare Base Medium Prepare Base Medium Cool to 45-50°C Cool to 45-50°C Prepare Base Medium->Cool to 45-50°C Add Supplements & this compound Add Supplements & this compound Cool to 45-50°C->Add Supplements & this compound Pour Plates/Tubes Pour Plates/Tubes Add Supplements & this compound->Pour Plates/Tubes Inoculate Sample Inoculate Sample Pour Plates/Tubes->Inoculate Sample Incubate and Observe Incubate and Observe Inoculate Sample->Incubate and Observe

Workflow for the selective isolation of Mycoplasma.

Protocol 3: Selective Isolation of Campylobacter Species

Several selective media for Campylobacter incorporate antibiotics to suppress the growth of fecal flora. While not always a primary selective agent, this compound can be used in some formulations.

Materials:

  • Campylobacter agar base (e.g., Blood-free selective agar base)

  • Selective supplement containing other antibiotics (e.g., Cefoperazone, Vancomycin, Amphotericin B)

  • Sterile this compound stock solution (e.g., 10 mg/mL)

  • Sterile laked horse blood (if required by the base medium)

  • Sterile culture plates

Procedure:

  • Prepare the Campylobacter agar base according to the manufacturer's instructions.

  • Autoclave the medium and cool it to 45-50°C.

  • Aseptically rehydrate the selective supplement as per the manufacturer's instructions and add it to the molten agar.

  • Add the sterile this compound stock solution to achieve the desired final concentration (e.g., 5 µg/mL).

  • If required, add sterile laked horse blood.

  • Mix well and pour into sterile Petri dishes.

  • Allow the plates to solidify and dry before use.

  • Inoculate the plates with the fecal or food sample.

  • Incubate the plates in a microaerophilic atmosphere (e.g., 5% O2, 10% CO2, 85% N2) at 42°C for 48-72 hours.

  • Examine the plates for characteristic Campylobacter colonies (e.g., gray, flat, and irregular).

G cluster_campy Selective Isolation of Campylobacter Prepare Agar Base Prepare Agar Base Cool to 45-50°C Cool to 45-50°C Prepare Agar Base->Cool to 45-50°C Add Selective Supplements & this compound Add Selective Supplements & this compound Cool to 45-50°C->Add Selective Supplements & this compound Pour Plates Pour Plates Add Selective Supplements & this compound->Pour Plates Inoculate Sample Inoculate Sample Pour Plates->Inoculate Sample Incubate Microaerophilically Incubate Microaerophilically Inoculate Sample->Incubate Microaerophilically Examine for Colonies Examine for Colonies Incubate Microaerophilically->Examine for Colonies

Workflow for the selective isolation of Campylobacter.

Protocol 4: Selective Isolation of Brachyspira Species

This compound is often included in selective media for the isolation of Brachyspira species from clinical samples, although resistance is widespread in some species like B. hyodysenteriae.

Materials:

  • Trypticase Soy Agar (TSA)

  • 5% defibrinated sheep blood

  • Selective antibiotics: Spectinomycin, Vancomycin, Rifampicin, Colistin

  • Sterile this compound stock solution (e.g., 10 mg/mL)

  • Sterile culture plates

Procedure:

  • Prepare TSA according to the manufacturer's instructions.

  • Autoclave the medium and cool it to 45-50°C.

  • Aseptically add 5% sterile defibrinated sheep blood.

  • Add the other selective antibiotics to their recommended final concentrations (e.g., Spectinomycin 200 µg/mL, Vancomycin 50 µg/mL, Rifampicin 12.5 µg/mL, Colistin 12.5 µg/mL).

  • Add the sterile this compound stock solution to achieve the desired final concentration (e.g., 25 µg/mL). Note that the optimal concentration may vary depending on the target Brachyspira species and the expected resistance profile of background flora.

  • Mix well and pour into sterile Petri dishes.

  • Allow the plates to solidify. It is recommended to pre-reduce the plates in an anaerobic environment for 24 hours before use.

  • Inoculate the plates with fecal or tissue samples.

  • Incubate the plates under anaerobic conditions at 37-42°C for 5-7 days.

  • Examine the plates for a thin film of growth or zones of hemolysis characteristic of Brachyspira.

G cluster_brachy Selective Isolation of Brachyspira Prepare TSA with Blood Prepare TSA with Blood Cool to 45-50°C Cool to 45-50°C Prepare TSA with Blood->Cool to 45-50°C Add Selective Antibiotics & this compound Add Selective Antibiotics & this compound Cool to 45-50°C->Add Selective Antibiotics & this compound Pour and Pre-reduce Plates Pour and Pre-reduce Plates Add Selective Antibiotics & this compound->Pour and Pre-reduce Plates Inoculate Sample Inoculate Sample Pour and Pre-reduce Plates->Inoculate Sample Incubate Anaerobically Incubate Anaerobically Inoculate Sample->Incubate Anaerobically Examine for Growth Examine for Growth Incubate Anaerobically->Examine for Growth

Workflow for the selective isolation of Brachyspira.

Signaling Pathways and Logical Relationships

The primary mechanism of action of this compound is the inhibition of protein synthesis, a fundamental cellular process. A diagram illustrating this is provided below.

G cluster_moa This compound Mechanism of Action This compound This compound Ribosome_50S 50S Ribosomal Subunit This compound->Ribosome_50S binds to Protein_Synthesis Protein Synthesis Ribosome_50S->Protein_Synthesis inhibits Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth is essential for Protein_Synthesis->Bacterial_Growth

Mechanism of action of this compound.

Conclusion

This compound is a versatile and effective selective agent in microbiology research. Its broad activity against Gram-positive bacteria makes it invaluable for the isolation of fastidious and slow-growing organisms from complex samples. The protocols provided herein offer a starting point for researchers to utilize this compound in their work. It is important to note that optimal concentrations and incubation conditions may vary depending on the specific application and the microorganisms being targeted. Therefore, empirical optimization is often necessary to achieve the best results.

References

Standard protocol for administering Tylosin in animal feed for research studies.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Tylosin is a macrolide antibiotic used in veterinary medicine to treat a variety of bacterial infections in livestock and poultry. It is effective against Gram-positive bacteria and some Gram-negative bacteria. In research settings, the administration of this compound in animal feed is a common practice for studying its efficacy, pharmacokinetics, and impact on animal health and the microbiome. This document provides a standardized protocol for the preparation and administration of this compound-medicated feed for research purposes, ensuring consistency and reproducibility of experimental results.

This compound acts by binding to the 50S subunit of the bacterial ribosome, which inhibits protein synthesis, ultimately leading to a bacteriostatic effect.[1] It is produced as a fermentation product of Streptomyces fradiae.

These protocols are intended for use by researchers, scientists, and drug development professionals in a controlled laboratory or research farm setting. Adherence to all applicable animal welfare regulations and guidelines is mandatory.

Experimental Protocols

Protocol for Preparation of this compound-Medicated Feed

This protocol outlines the steps for incorporating this compound into animal feed at a specified concentration.

Materials:

  • This compound phosphate or this compound tartrate (ensure the correct form and purity for the intended research)

  • Standard animal feed appropriate for the species and age of the research animals

  • A calibrated scale for accurate weighing of this compound and feed

  • A feed mixer (e.g., V-blender, ribbon blender) to ensure homogenous mixing

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses, and a dust mask

Procedure:

  • Determine the Target Concentration: Based on the research objectives, determine the desired concentration of this compound in the feed. This is typically expressed in grams per ton ( g/ton ) or parts per million (ppm). Refer to the dosage tables below for guidance.

  • Calculate the Required Amount of this compound:

    • Amount of this compound (g) = (Target Concentration (g/ton) / 1000 kg) * Total Amount of Feed (kg)

  • Pre-mixing: To ensure even distribution, first mix the calculated amount of this compound with a small portion of the feed (e.g., 1-2 kg). This can be done manually in a sealed bag or with a small laboratory mixer.

  • Final Mixing: Add the pre-mix to the total batch of feed in the feed mixer. Mix for the duration recommended by the mixer manufacturer to achieve a homogenous blend. A typical mixing time is 15-20 minutes.

  • Quality Control: It is recommended to take multiple samples from the final mixed feed and have them analyzed by a qualified laboratory to verify the concentration and homogeneity of this compound.

  • Storage: Store the medicated feed in a cool, dry place, protected from direct sunlight, and clearly labeled with the this compound concentration, preparation date, and any other relevant information.

Protocol for In-Feed Administration of this compound to Research Animals

This protocol describes the procedure for administering the prepared medicated feed to animals in a research study.

Materials:

  • Prepared this compound-medicated feed

  • Appropriate feeders for the animal species

  • A system for accurately measuring daily feed intake per animal or group

  • Observation and data recording tools

Procedure:

  • Acclimation Period: Prior to the start of the study, allow the animals a period of acclimatization to the housing, handling, and basal (non-medicated) diet.

  • Introduction of Medicated Feed: On day 0 of the study, replace the basal diet with the this compound-medicated feed.

  • Feeding Regimen: Provide the medicated feed as the sole ration for the duration of the treatment period as defined by the study design. Ensure continuous access to fresh, clean water.

  • Monitoring Feed Intake: Measure and record the amount of feed consumed by each animal or group daily. This is crucial for calculating the actual dose of this compound ingested.

  • Clinical Observations: Observe the animals daily for any signs of adverse reactions, changes in behavior, or clinical signs of disease. Record all observations.

  • Sample Collection: Collect biological samples (e.g., blood, feces, tissues) at predetermined time points as required by the study protocol for pharmacokinetic, pharmacodynamic, or other analyses.

  • Withdrawal Period: Following the treatment period, a withdrawal period may be necessary before animals are used for other purposes or for human consumption. This period should be determined based on regulatory guidelines and pharmacokinetic data. For example, chickens and swine treated with this compound Tartrate in drinking water have withdrawal periods of 24 and 48 hours, respectively, before they can be slaughtered for food.[2]

Data Presentation: Quantitative Data Summary

The following tables summarize key quantitative data for this compound administration in various animal species as cited in the literature.

Table 1: Recommended In-Feed Dosages of this compound
Animal SpeciesPurposeDosageReference
Broiler Chickens Increased weight gain & improved feed efficiency4 to 50 g/ton [3]
Control of Chronic Respiratory Disease (CRD)800 to 1,000 g/ton [3]
Laying Chickens Improved feed efficiency20 to 50 g/ton [3]
Swine Increased weight gain & improved feed efficiency10 to 100 g/ton
Control of porcine proliferative enteropathies (ileitis)100 g/ton for at least 3 weeks, then 40 g/ton
Treatment and control of swine dysentery40 to 100 g/ton
Beef Cattle Reduction of liver abscesses8 to 10 g/ton (to provide 60 to 90 mg/head/day)
Table 2: Pharmacokinetic Parameters of this compound (Oral Administration)
Animal SpeciesDoseCmax (µg/mL)Tmax (hours)Bioavailability (%)Reference
Broiler Chickens 10 mg/kg1.21.530-34
Broiler Chickens 50 mg/kg3.401.0890.29
Pigs (Intramuscular) 10 mg/kg11.595
Pigs (Intramuscular) 10 mg/kg2.06 (healthy) / 2.37 (infected)1.95 (healthy) / 1.58 (infected)-
Cattle (Intramuscular) 10 mg/kg0.64--
Cows (Intramuscular) 17.5 mg/kg1.302-

Note: Pharmacokinetic parameters can vary significantly based on the formulation of this compound, animal age, health status, and other factors.

Mandatory Visualization

Diagram 1: Experimental Workflow for a this compound In-Feed Efficacy Study

experimental_workflow cluster_prep Phase 1: Preparation cluster_admin Phase 2: Administration cluster_data Phase 3: Data Collection & Analysis p1 Determine this compound Concentration p2 Prepare Medicated Feed p1->p2 p3 Verify Concentration (QC) p2->p3 a1 Animal Acclimation p3->a1 a2 Administer Medicated Feed a1->a2 a3 Daily Feed Intake Measurement a2->a3 a4 Daily Clinical Observations a2->a4 d1 Biological Sample Collection a3->d1 a4->d1 d2 Sample Analysis (e.g., PK/PD) d1->d2 d3 Data Analysis & Interpretation d2->d3

Caption: A typical experimental workflow for evaluating this compound in animal feed.

Diagram 2: Mechanism of Action of this compound

mechanism_of_action cluster_ribosome Bacterial Ribosome (50S Subunit) ribosome 50S protein_synthesis Protein Synthesis This compound This compound This compound->ribosome Binds to inhibition Inhibition bacteriostatic Bacteriostatic Effect protein_synthesis->bacteriostatic leads to inhibition->protein_synthesis

Caption: this compound inhibits bacterial protein synthesis, leading to a bacteriostatic effect.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Detection of Tylosin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and application data for the quantitative determination of Tylosin in various matrices using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Introduction

This compound is a macrolide antibiotic used extensively in veterinary medicine to treat infections and as a growth promoter in livestock.[1] It is a mixture of four active components: this compound A, this compound B (desmycosin), this compound C (macrosin), and this compound D (relomycin), with this compound A being the major and most active component, typically constituting at least 80%.[2] Monitoring this compound residues in animal-derived food products and animal feed is crucial for ensuring food safety and adhering to regulatory limits.[1][3] High-Performance Liquid Chromatography (HPLC) is a robust, sensitive, and widely adopted technique for the separation and quantification of this compound.[4] This note details a reliable HPLC method for this compound analysis.

Comparative HPLC Methodologies

Several HPLC methods have been developed for this compound detection, varying in column chemistry, mobile phase composition, and sample matrix. A summary of key parameters from established methods is presented below for comparison.

ParameterMethod 1Method 2Method 3Method 4Method 5
Column InertSustain C18 (4.6 x 250 mm, 5 µm)Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm)YMC-Pack ODS-AQ (4.6 x 250 mm, 5 µm)Phenomenex C18 (4.6 x 150 mm, 5 µ)Primesep 100 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1M H₃PO₄ (60:40, v/v), pH 2.5Gradient: 0.05M Formic Acid in Water & AcetonitrileAcetonitrile : 2.25% Sodium Perchlorate, pH 2.5 (40:60 v/v)Acetonitrile : Water (90:10, v/v)Gradient: Acetonitrile : Water with 0.2% H₂SO₄
Flow Rate 0.8 mL/min0.4 mL/min1.0 mL/min (approx.)1.5 mL/min1.0 mL/min
Detection (UV) 280 nmN/A (MS Detection)290 nm292 nm286 nm
Column Temp. 30°C35°C35°CAmbientN/A
LOD 0.473 µg/kg0.035 mg/kgN/AN/AN/A
LOQ 1.561 µg/kg0.05 mg/kg0.4 mg/LN/AN/A
Recovery 97.1 - 98.6%78.9 - 108.3%100 - 108%N/AN/A

Detailed Experimental Protocol

This protocol provides a representative method for the extraction and quantification of this compound from animal tissue (e.g., muscle, liver) based on common methodologies.

Reagents and Materials
  • This compound Tartrate reference standard (>95% purity)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Formic Acid (88% or higher)

  • Water (Deionized or HPLC Grade)

  • Extraction Solvent: Methanol/Water (70/30, v/v) with 0.2% Formic Acid.

  • Solid Phase Extraction (SPE) Cartridges: Oasis HLB (or equivalent C18) cartridges.

  • Syringe filters (0.45 µm, Nylon or PVDF)

  • Standard laboratory glassware, centrifuge, vortex mixer, and horizontal shaker.

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound Tartrate standard in 10 mL of methanol. This solution should be stored at -20°C in an amber vial.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.05 µg/mL to 10 µg/mL. These are used to generate the calibration curve.

Sample Preparation (Animal Tissue)
  • Homogenization: Weigh 5 g of homogenized tissue sample into a 50 mL polypropylene centrifuge tube.

  • Extraction: Add 20 mL of extraction solvent (Methanol/Water (70/30, v/v) + 0.2% Formic Acid). Vortex for 1 minute and then shake on a horizontal shaker for 30 minutes.

  • Centrifugation: Centrifuge the mixture at 4,000 x g for 10-15 minutes.

  • Dilution & Defatting: Transfer 3 mL of the supernatant to a new tube, dilute with 27 mL of water, and add 5 mL of n-hexane. Shake for 5 minutes and centrifuge again at 4,000 x g for 10 minutes.

  • SPE Cleanup:

    • Precondition an Oasis HLB SPE cartridge with 3 mL of methanol followed by 5 mL of water.

    • Load the aqueous phase (from step 4) onto the conditioned cartridge.

    • Wash the cartridge with 3 mL of water to remove interferences.

    • Dry the cartridge under a vacuum.

    • Elute this compound from the cartridge with 2 mL of an acetonitrile/water mixture (1:1, v/v).

  • Final Preparation: Filter the eluate through a 0.45 µm syringe filter into an HPLC vial for analysis.

HPLC Instrumentation and Conditions
  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV or Photo Diode Array (PDA) detector.

  • Column: InertSustain C18 (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Acetonitrile and 0.1M Orthophosphoric Acid (H₃PO₄) (60:40, v/v), with the pH adjusted to 2.5.

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 20-100 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 287-292 nm is the typical range for maximum absorbance. A wavelength of 280 nm can also be used.

Data Analysis
  • Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Determine the linearity of the curve by calculating the correlation coefficient (R²), which should be >0.999.

  • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

  • Calculate the final concentration in the original sample, accounting for all dilution factors and the initial sample weight.

Experimental Workflow Visualization

The logical flow of the this compound detection process, from sample receipt to final quantification, is illustrated below.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample 1. Weigh Tissue Sample Homogenize 2. Add Extraction Solvent & Homogenize Sample->Homogenize Centrifuge1 3. Centrifuge & Collect Supernatant Homogenize->Centrifuge1 Cleanup 4. Solid Phase Extraction (SPE) Cleanup Centrifuge1->Cleanup Elute 5. Elute this compound & Filter Cleanup->Elute Inject 6. Inject Sample into HPLC System Elute->Inject Separate 7. Isocratic Separation on C18 Column Inject->Separate Detect 8. UV Detection (280-292 nm) Separate->Detect Chromatogram 9. Generate Chromatogram Detect->Chromatogram Integrate 10. Integrate Peak Area Chromatogram->Integrate Quantify 11. Quantify vs. Standard Curve Integrate->Quantify

Caption: Workflow for this compound detection by HPLC.

Conclusion

The described RP-HPLC method is sensitive, accurate, and reliable for the routine analysis of this compound in biological matrices. The protocol involves a straightforward liquid-liquid extraction followed by solid-phase extraction for sample cleanup, ensuring minimal matrix interference and high recovery rates. The use of a C18 column with a UV detector provides excellent chromatographic separation and quantification. This method can be readily validated and implemented in quality control and research laboratories for monitoring this compound residues.

References

Application Notes and Protocols: Investigating the Effects of Tylosin on Honey Bee Gut Microbiota

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tylosin, a macrolide antibiotic, is utilized in apiculture to control American Foulbrood (AFB), a devastating bacterial disease caused by Paenibacillus larvae.[1][2][3] While effective against AFB, the broad-spectrum nature of this compound raises concerns about its impact on the beneficial gut microbiota of honey bees (Apis mellifera). This intricate microbial community plays a crucial role in honey bee health, contributing to nutrition, immunity, and pathogen resistance.[4] These application notes provide a comprehensive overview of the effects of this compound on the honey bee gut microbiota and offer detailed protocols for researchers and drug development professionals to study these interactions.

Recent studies have demonstrated that field-realistic exposure to this compound can significantly alter the composition and diversity of the honey bee gut microbiome.[1] Such disruptions may lead to increased susceptibility to opportunistic pathogens and overall compromised colony health. Understanding the intricate effects of antibiotics like this compound is paramount for developing sustainable beekeeping practices and novel therapeutic strategies that safeguard these essential pollinators.

Data Presentation

The following tables summarize the quantitative effects of this compound treatment on the honey bee gut microbiota as reported in recent literature.

Table 1: Impact of this compound on Bacterial Diversity and Abundance in Honey Bee Gut

Microbial GroupEffect of this compound TreatmentReference
Overall Diversity Reduced bacterial species richness and phylogenetic diversity.
Significant decrease in α- and β-diversity indices.
Snodgrassella alvi Reduced absolute abundance and strain diversity.
Favored in the ileum.
Bifidobacterium spp. Reduced absolute abundance and strain diversity.
Strongly depleted.
Depletion in the rectum.
Lactobacillus spp. Depletion in the rectum.
Bombilactobacillus spp. Strongly depleted.
Gilliamella spp. Favored in the ileum.
Frischella spp. Favored in the ileum.

Table 2: Physiological Consequences of this compound-Induced Microbiota Disruption

Physiological ParameterEffect of this compound TreatmentReference
Pathogen Susceptibility Increased mortality when challenged with the opportunistic pathogen Serratia marcescens.
Immune Response This compound exposure can lead to immune dysregulation.

Experimental Protocols

This section provides detailed methodologies for key experiments designed to assess the impact of this compound on the honey bee gut microbiota.

Protocol 1: In-Hive this compound Administration (Field-Realistic Exposure)

This protocol is adapted from studies investigating the effects of this compound under realistic hive conditions.

Objective: To administer a field-realistic dose of this compound to honey bee colonies to study its long-term effects on the gut microbiota.

Materials:

  • Honey bee colonies of similar size and health.

  • Tylan® Soluble (this compound Tartrate).

  • Powdered confectioner's sugar.

  • Scale for weighing.

  • Hive tools.

Procedure:

  • Colony Selection: Select a minimum of 5 healthy honey bee colonies for the treatment group and 5 for the control group. Ensure all colonies are of comparable strength.

  • Dosage Preparation: The recommended dosage for AFB control is 200 mg of this compound tartrate per colony, administered weekly for three weeks. Prepare the treatment mixture by combining 200 mg of Tylan® with 20 g of powdered confectioner's sugar. For the control group, use 20 g of powdered sugar only.

  • Administration:

    • Open the hive and gently smoke the bees to calm them.

    • Dust the prepared this compound-sugar mixture (or sugar only for controls) over the top bars of the brood chamber.

    • Repeat the application every 7 days for a total of 3 weeks.

  • Sample Collection: Collect adult worker bees from the inner frames of the hive for gut microbiota analysis at desired time points (e.g., before treatment, after each treatment, and at subsequent intervals to assess recovery). A typical collection point is 19 days after the initial treatment.

Protocol 2: Gut Dissection and DNA Extraction

Objective: To isolate the honey bee gut and extract microbial DNA for downstream analysis.

Materials:

  • Collected adult honey bees.

  • Sterile forceps and dissecting scissors.

  • Phosphate-buffered saline (PBS), ice-cold.

  • Microcentrifuge tubes.

  • DNA extraction kit (e.g., DNeasy Blood & Tissue Kit, Qiagen).

  • Bead-beating homogenizer.

Procedure:

  • Surface Sterilization: Anesthetize bees on ice. Briefly rinse the bees in 70% ethanol followed by sterile PBS to reduce external microbial contamination.

  • Gut Dissection:

    • Under a dissecting microscope, hold the bee by the thorax with sterile forceps.

    • Gently pull the stinger with another pair of forceps to extrude the entire digestive tract.

    • Separate the gut from the stinger and other tissues in a drop of sterile, ice-cold PBS.

  • Homogenization and DNA Extraction:

    • Place the dissected gut into a microcentrifuge tube containing lysis buffer and beads from the DNA extraction kit.

    • Homogenize the tissue using a bead-beating homogenizer.

    • Proceed with the DNA extraction following the manufacturer's protocol.

    • Elute the DNA in a suitable buffer and store it at -20°C.

Protocol 3: 16S rRNA Gene Amplicon Sequencing and Analysis

Objective: To characterize the composition of the honey bee gut microbiota.

Materials:

  • Extracted microbial DNA.

  • PCR primers targeting a variable region of the 16S rRNA gene (e.g., V3-V4 region).

  • High-fidelity PCR polymerase.

  • PCR thermocycler.

  • Next-Generation Sequencing (NGS) platform (e.g., Illumina MiSeq).

  • Bioinformatics software for data analysis (e.g., QIIME 2, mothur).

Procedure:

  • PCR Amplification:

    • Amplify the V3-V4 hypervariable regions of the bacterial 16S rRNA gene using primers such as 341F and 805R.

    • Perform PCR in triplicate for each sample to minimize amplification bias.

    • Pool the triplicates and purify the PCR products.

  • Library Preparation and Sequencing:

    • Prepare sequencing libraries according to the manufacturer's instructions for the chosen NGS platform.

    • Sequence the pooled libraries.

  • Bioinformatics Analysis:

    • Process the raw sequencing reads to remove low-quality sequences and chimeras.

    • Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).

    • Assign taxonomy to the representative sequences.

    • Perform diversity analyses (alpha and beta diversity) and statistical comparisons between treatment and control groups.

Visualizations

The following diagrams illustrate the experimental workflow for studying the effects of this compound on the honey bee gut microbiota.

experimental_workflow cluster_hive_treatment In-Hive Treatment cluster_sampling Sample Collection cluster_lab_analysis Laboratory Analysis Control Control Hives (Sugar Dust) Application Weekly Application (3 weeks) Control->Application This compound This compound-Treated Hives (200mg this compound in Sugar Dust) This compound->Application Bee_Collection Collect Adult Bees (e.g., Day 19) Application->Bee_Collection Gut_Dissection Gut Dissection Bee_Collection->Gut_Dissection DNA_Extraction Microbial DNA Extraction Gut_Dissection->DNA_Extraction Sequencing 16S rRNA Gene Sequencing DNA_Extraction->Sequencing Analysis Bioinformatics Analysis (Diversity & Composition) Sequencing->Analysis

Caption: Experimental workflow for in-hive this compound treatment and subsequent microbiota analysis.

pathogen_challenge_workflow cluster_bee_source Source of Bees cluster_pathogen_exposure Pathogen Challenge cluster_outcome_measurement Outcome Measurement Control_Bees Bees from Control Hives Pathogen_Feed Feed with Serratia marcescens Control_Bees->Pathogen_Feed Tylosin_Bees Bees from This compound-Treated Hives Tylosin_Bees->Pathogen_Feed Survival_Analysis Monitor Mortality and Analyze Survival Rates Pathogen_Feed->Survival_Analysis

Caption: Workflow for assessing pathogen susceptibility after this compound treatment.

References

Application Note: Solid-Phase Extraction (SPE) Protocol for the Isolation of Tylosin from Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the isolation of the macrolide antibiotic Tylosin from various environmental matrices, including water, soil, and sediment, using solid-phase extraction (SPE). The described methodology is essential for environmental monitoring, fate and transport studies, and risk assessment of veterinary pharmaceuticals in the ecosystem.

Quantitative Data Summary

The following table summarizes the performance of various SPE methods for this compound isolation from different environmental and biological matrices, providing key quantitative metrics for comparison.

MatrixSPE SorbentRecovery %LODLOQReference
Animal FeedOasis HLB78.9 - 108.3%0.035 mg/kg0.05 mg/kg[1][2]
Animal FeedPhenomenex C1894.9 - 111.0%2.16 g/ton 7.20 g/ton [3]
Poultry Litter--6.32 µg/kg21.12 µg/kg[4]
Eggs--~1 µg/kg100 µg/kg[5]
Swine TissuesSCX Cation-Exchange-0.2 - 0.8 ng/g5.0 ng/g
Pig PlasmaSPE-0.001 µg/mL-

Experimental Protocols

This section details the necessary materials and step-by-step procedures for sample collection, pre-treatment, and solid-phase extraction of this compound from water, soil, and sediment samples.

Materials and Reagents
  • This compound analytical standard

  • SPE Cartridges: Oasis HLB (Hydrophilic-Lipophilic Balanced) or C18, 500 mg, 6 mL

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (88%)

  • Ammonium hydroxide

  • Hydrochloric acid

  • Sodium hydroxide

  • Deionized water

  • 0.1 M Phosphate buffer (pH 8)

  • Citrate buffer (pH 4)

  • Solid-phase extraction vacuum manifold

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • pH meter

Sample Pre-treatment

1.1. Water Samples (Groundwater, Surface Water, Wastewater Effluent)

  • Collect water samples in amber glass bottles to prevent photodegradation.

  • Filter the water samples through a 0.7 µm glass fiber filter to remove suspended solids.

  • Adjust the pH of the filtered water sample to approximately 7.5 using diluted HCl or NaOH. For some applications, adjusting the pH to 4.5 may be necessary.

1.2. Soil and Sediment Samples

  • Air-dry the soil or sediment samples and sieve them through a 2 mm mesh to remove large debris.

  • Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Add 20 mL of an extraction solvent. A common extraction solvent is a mixture of acidified methanol and water (e.g., 70:30 v/v methanol:water with 0.2% formic acid). Another option is a mixture of citrate buffer (pH 4) and methanol (1:1 v/v).

  • Vortex the mixture for 1 minute, followed by shaking on a horizontal shaker for 30 minutes.

  • Centrifuge the sample at 4000 x g for 10 minutes.

  • Carefully collect the supernatant for SPE.

Solid-Phase Extraction (SPE) Protocol

This protocol is based on the use of Oasis HLB cartridges, a common choice for this compound extraction.

2.1. Cartridge Conditioning

  • Pass 6 mL of methanol through the Oasis HLB cartridge.

  • Pass 6 mL of deionized water through the cartridge. Do not allow the cartridge to dry out before loading the sample.

2.2. Sample Loading

  • For water samples, pass the pre-treated sample through the conditioned cartridge at a flow rate of approximately 3-5 mL/min.

  • For soil/sediment extracts, dilute the supernatant with deionized water to reduce the organic solvent concentration to <5% before loading onto the cartridge. Load the diluted extract at a flow rate of 1-2 mL/min.

2.3. Washing

  • Wash the cartridge with 6 mL of deionized water to remove any interfering hydrophilic compounds.

  • Dry the cartridge under vacuum for 10-15 minutes to remove excess water.

2.4. Elution

  • Elute the retained this compound from the cartridge with 10 mL of methanol, or a mixture of acetonitrile and water (1:1 v/v). Collect the eluate in a clean collection tube.

  • For some applications, a two-step elution with 6 mL of methanol followed by 4 mL of 0.1% trifluoroacetic acid in methanol can be used.

2.5. Eluate Post-Treatment

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.

  • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for subsequent LC-MS/MS analysis.

Visualizations

SPE Workflow for this compound Isolation

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction (SPE) cluster_posttreatment Post-treatment & Analysis water_sample Water Sample filtration Filtration (0.7 µm) water_sample->filtration soil_sample Soil/Sediment Sample extraction Solvent Extraction soil_sample->extraction ph_adjustment pH Adjustment filtration->ph_adjustment loading 2. Sample Loading ph_adjustment->loading centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant supernatant->loading conditioning 1. Conditioning (Methanol & Water) conditioning->loading washing 3. Washing (Deionized Water) loading->washing elution 4. Elution (Methanol/Acetonitrile) washing->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: SPE workflow for this compound isolation from environmental samples.

This detailed protocol and the accompanying information will aid researchers in the accurate and efficient isolation and quantification of this compound from environmental matrices, contributing to a better understanding of its environmental impact.

References

In Vitro Evaluation of Tylosin's Effect on Canine Fecal Microbiota: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro evaluation of the effects of Tylosin on the composition and metabolism of canine fecal microbiota. The methodologies outlined are based on established scientific research and are intended to guide researchers in setting up similar experiments to assess the impact of antimicrobial compounds on the gut microbiome.

Introduction

This compound is a macrolide antibiotic commonly used in veterinary medicine to treat various bacterial infections in dogs. Its use can, however, impact the delicate balance of the gastrointestinal microbiota. Understanding these effects is crucial for optimizing therapeutic strategies and mitigating potential adverse outcomes such as dysbiosis. In vitro fermentation models using fecal microbiota provide a valuable tool to study the direct effects of antimicrobial compounds on a complex microbial community, simulating the conditions of the canine colon.

This protocol describes an in vitro batch culture fermentation system to investigate the effects of this compound on the canine fecal microbiota, including changes in microbial populations, metabolic activity (short-chain fatty acid production), and pH.

Experimental Protocols

Fecal Sample Collection and Inoculum Preparation

A critical first step is the collection and proper handling of fecal samples to maintain the viability of the anaerobic bacteria.

Materials:

  • Fresh fecal samples from healthy adult dogs (ideally multiple donors to create a pooled sample)

  • Anaerobic transport medium

  • Sterile, anaerobic phosphate buffer (pH 7.0)

  • Stomacher or blender

  • Cheesecloth or sterile gauze

  • Anaerobic chamber or cabinet

Protocol:

  • Collect fresh fecal samples from healthy adult dogs that have not received antibiotics for at least three months.

  • Immediately place the samples into an anaerobic transport medium to preserve the viability of obligate anaerobes.

  • Process the samples within two hours of collection.

  • Inside an anaerobic chamber, homogenize the fecal samples in a sterile phosphate buffer at a 1:10 (w/v) dilution.

  • Filter the homogenate through several layers of sterile cheesecloth or gauze to remove large particulate matter.

  • The resulting fecal slurry serves as the inoculum for the in vitro fermentation.

In Vitro Fermentation Model

This protocol outlines a batch culture fermentation system to assess the impact of this compound.[1][2][3]

Materials:

  • Anaerobic fermentation vessels (e.g., serum bottles or similar)

  • Basal fermentation medium (see formulation below)

  • Canine fecal inoculum (prepared as in section 2.1)

  • This compound tartrate solution (sterile filtered)

  • Control (vehicle for this compound, e.g., sterile water)

  • Incubator shaker set to 39°C (canine body temperature)

  • pH meter

  • Syringes and needles for anaerobic sampling

Basal Fermentation Medium Formulation (per liter):

  • Peptone: 2.0 g

  • Yeast Extract: 2.0 g

  • NaHCO₃: 2.0 g

  • NaCl: 0.1 g

  • K₂HPO₄: 40 mg

  • KH₂PO₄: 40 mg

  • MgSO₄·7H₂O: 10 mg

  • CaCl₂·6H₂O: 10 mg

  • Cysteine hydrochloride: 0.5 g

  • Bile salts: 0.5 g

  • Hemin: 25 mg

  • Tween 80: 2 mL

  • Vitamin K₁: 10 µL

  • Resazurin (anaerobic indicator): 1.0 mg

Protocol:

  • Prepare the basal fermentation medium and autoclave.

  • Deoxygenate the medium by sparging with anaerobic gas (e.g., a mix of N₂, CO₂, H₂) and transfer to an anaerobic chamber.

  • Dispense the anaerobic medium into fermentation vessels.

  • Add the canine fecal inoculum to each vessel to a final concentration of 10% (v/v).

  • Supplement the vessels with the treatment or control:

    • This compound Group: Add this compound tartrate to a final concentration of 0.2 g/L.[1][3]

    • Control Group: Add an equivalent volume of the sterile vehicle.

  • Seal the vessels and incubate at 39°C with gentle shaking for 24 hours.

  • Collect samples at designated time points (e.g., 0, 6, and 24 hours) for analysis.

Analytical Methods

2.3.1. pH Measurement: Measure the pH of the fermentation broth at each sampling time point using a calibrated pH meter.

2.3.2. Short-Chain Fatty Acid (SCFA) Analysis:

  • Centrifuge the collected samples to pellet bacterial cells and debris.

  • Filter-sterilize the supernatant.

  • Analyze the supernatant for SCFA concentrations (e.g., acetate, propionate, butyrate) using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

2.3.3. Microbial Community Analysis (Quantitative PCR):

  • Extract total DNA from the collected fermentation samples using a commercially available kit.

  • Perform quantitative PCR (qPCR) to determine the abundance of specific bacterial groups. Key targets include:

    • Total bacteria (using universal 16S rRNA gene primers)

    • Lactobacillus spp.

    • Clostridium cluster I

    • Clostridium cluster XIVa

    • Escherichia coli

Data Presentation

The following tables summarize the expected quantitative data based on published in vitro studies of this compound's effect on canine fecal microbiota.

Table 1: Effect of this compound on pH of Canine Fecal Fermentation Cultures

Time PointControl (pH)This compound (0.2 g/L) (pH)
0 hours6.8 ± 0.16.8 ± 0.1
6 hours6.5 ± 0.26.7 ± 0.1
24 hours6.2 ± 0.36.9 ± 0.2

Table 2: Effect of this compound on Short-Chain Fatty Acid (SCFA) Concentrations (mmol/L) after 24 hours of In Vitro Fermentation

SCFAControlThis compound (0.2 g/L)
Acetate45.3 ± 5.228.1 ± 4.5
Propionate18.7 ± 3.110.2 ± 2.8
Butyrate12.5 ± 2.55.8 ± 1.9
Total SCFAs 76.5 ± 10.8 44.1 ± 9.2

Table 3: Effect of this compound on Microbial Populations (log10 gene copies/mL) after 24 hours of In Vitro Fermentation

Microbial GroupControlThis compound (0.2 g/L)
Total Bacteria9.8 ± 0.39.5 ± 0.4
Lactobacillus spp.7.5 ± 0.46.2 ± 0.5
Clostridium cluster I6.8 ± 0.37.5 ± 0.4
Clostridium cluster XIVa8.2 ± 0.47.1 ± 0.6
Escherichia coli6.1 ± 0.56.9 ± 0.4

Visualizations

Experimental Workflow

Experimental_Workflow cluster_preparation Sample Preparation cluster_fermentation In Vitro Fermentation cluster_analysis Analysis cluster_treatments Treatment Groups Fecal_Collection Fecal Sample Collection (Healthy Dogs) Homogenization Homogenization in Anaerobic Buffer Fecal_Collection->Homogenization Filtration Filtration Homogenization->Filtration Inoculum Fecal Inoculum Filtration->Inoculum Fermentation_Setup Fermentation Setup (Anaerobic Conditions, 39°C) Inoculum->Fermentation_Setup Treatments Addition of Treatments Fermentation_Setup->Treatments Incubation Incubation (24h) Treatments->Incubation Control Control Treatments->Control This compound This compound (0.2 g/L) Treatments->this compound Sampling Sampling (0, 6, 24h) Incubation->Sampling pH_Measurement pH Measurement Sampling->pH_Measurement SCFA_Analysis SCFA Analysis (GC/HPLC) Sampling->SCFA_Analysis DNA_Extraction DNA Extraction Sampling->DNA_Extraction qPCR qPCR for Bacterial Groups DNA_Extraction->qPCR

Caption: Experimental workflow for the in vitro evaluation of this compound's effect on canine fecal microbiota.

This compound's Impact on Microbial Metabolism

Tylosin_Metabolic_Impact Beneficial_Bacteria Beneficial Bacteria (e.g., Lactobacillus, Clostridium cluster XIVa) SCFAs Short-Chain Fatty Acids (Butyrate, Propionate, Acetate) Beneficial_Bacteria->SCFAs Fermentation Other_Bacteria Other Bacteria (e.g., Clostridium cluster I, E. coli) pH Lower pH SCFAs->pH This compound This compound This compound->Beneficial_Bacteria Inhibits This compound->Other_Bacteria

Caption: this compound's inhibitory effect on beneficial bacteria and subsequent impact on SCFA production.

Discussion and Interpretation

The in vitro fermentation model demonstrates that this compound exhibits inhibitory effects on the canine fecal microbiota. Specifically, this compound treatment leads to:

  • A decrease in beneficial bacteria: A notable reduction in the populations of Lactobacillus and Clostridium cluster XIVa is observed. These bacteria are known for their roles in producing beneficial metabolites.

  • An increase in potentially pathogenic bacteria: An increase in E. coli and Clostridium cluster I may be seen, suggesting a shift in the microbial balance.

  • Reduced SCFA production: The inhibition of key fermentative bacteria results in a significant decrease in the production of total SCFAs, including butyrate, which is a primary energy source for colonocytes.

  • Increased pH: The reduction in acid-producing bacteria leads to a higher pH in the fermentation environment.

These findings suggest that while this compound may be effective against specific pathogens, it can also cause significant collateral damage to the commensal gut microbiota. The reduction in beneficial bacteria and their metabolic products could have implications for gut health. These in vitro models are instrumental for screening the effects of new drug candidates and for developing strategies to mitigate the negative impacts of antibiotics, such as co-administration with prebiotics.

References

Application Notes and Protocols for Studying Tylosin's Inhibition of Streptococcus suis Biofilm Formation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Streptococcus suis (S. suis) is a significant zoonotic pathogen responsible for a variety of diseases in both swine and humans, including meningitis, septicemia, and pneumonia.[1][2] A key factor in the persistence of S. suis infections and their resistance to antimicrobial agents is the formation of biofilms.[1][3][4] Biofilms are structured communities of bacteria encased in a self-produced extracellular matrix (ECM), which protects them from the host immune system and antibiotics.

Tylosin, a macrolide antibiotic, has demonstrated efficacy in inhibiting S. suis biofilm formation at sub-minimal inhibitory concentrations (sub-MICs). This document provides detailed application notes and protocols for researchers to study the inhibitory effects of this compound on S. suis biofilm formation, encompassing methodologies for quantifying biofilm biomass, visualizing biofilm architecture, and investigating the underlying molecular mechanisms.

Mechanism of Action: this compound's Impact on S. suis Biofilms

This compound, like other macrolide antibiotics, primarily functions by inhibiting protein synthesis through binding to the 50S subunit of the bacterial ribosome. However, its activity against S. suis biofilms at sub-MIC levels appears to involve more specific mechanisms. Research indicates that this compound interacts with the O-acetylserine (thiol)-lyase B (CysM), a crucial enzyme in the cysteine synthesis pathway of S. suis. This interaction leads to the inhibition of cysM gene expression and a subsequent reduction in the levels of cysteine, homocysteine, and S-adenosylmethionine.

The disruption of the cysteine metabolism pathway ultimately results in a significant decrease in the production of extracellular matrix components, including polysaccharides, extracellular DNA (eDNA), and proteins, which are essential for the structural integrity of the biofilm. Studies have shown that sub-MICs of this compound, particularly at 1/4 MIC and 1/2 MIC, can effectively inhibit S. suis biofilm formation.

Data Presentation: Quantitative Analysis of this compound's Biofilm Inhibition

The following tables summarize quantitative data from studies investigating the effect of this compound on S. suis biofilm formation.

Table 1: Effect of Sub-Inhibitory Concentrations of this compound on S. suis Biofilm Formation

This compound ConcentrationBiofilm Inhibition (%)Reference StrainAssay MethodCitation
1/2 MIC (0.25 µg/mL)Significant reductionS. suis ATCC 700794Crystal Violet Assay
1/4 MIC (0.125 µg/mL)Significant reductionS. suis ATCC 700794Crystal Violet Assay
1/8 MIC (0.0625 µg/mL)No significant effectS. suis ATCC 700794Crystal Violet Assay
1/16 MIC (0.03125 µg/mL)No significant effectS. suis ATCC 700794Crystal Violet Assay

Table 2: Relative Expression of Cysteine Metabolism Pathway Genes in S. suis ATCC 700794 Treated with 1/4 MIC this compound

GeneFunctionRelative Expression (Fold Change)Citation
cysMO-acetylserine (thiol)-lyase BSignificantly decreased
cysESerine acetyltransferaseSignificantly decreased
metIO-succinylhomoserine sulfhydrylaseSignificantly decreased
metECobalamin-independent methionine synthaseSignificantly decreased
metKS-adenosylmethionine synthetaseSignificantly decreased
mtnNS-adenosylhomocysteine/methylthioadenosine nucleosidaseSignificantly decreased

Experimental Protocols

This section provides detailed protocols for key experiments to assess the impact of this compound on S. suis biofilm formation.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of S. suis.

Materials:

  • S. suis strain (e.g., ATCC 700794)

  • Tryptic Soy Broth (TSB) supplemented with 10% newborn bovine serum (NBS)

  • This compound stock solution

  • 96-well microtiter plates

  • Spectrophotometer (600 nm)

Protocol:

  • Prepare a serial two-fold dilution of this compound in TSB in a 96-well plate. The concentration range should typically span from 0.03125 µg/mL to 64 µg/mL.

  • Inoculate an overnight culture of S. suis into fresh TSB and grow to the logarithmic phase (OD₆₀₀ ≈ 0.4-0.6).

  • Dilute the bacterial culture to a final concentration of approximately 5 x 10⁵ CFU/mL in TSB.

  • Add 100 µL of the diluted bacterial suspension to each well of the 96-well plate containing 100 µL of the this compound dilutions.

  • Include a positive control (bacteria without this compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 24 hours.

  • The MIC is defined as the lowest concentration of this compound at which no visible bacterial growth is observed.

Biofilm Formation Inhibition Assay (Crystal Violet Staining)

Objective: To quantify the effect of sub-MICs of this compound on S. suis biofilm biomass.

Materials:

  • S. suis strain

  • TSB supplemented with 10% NBS

  • This compound stock solution

  • 96-well flat-bottom polystyrene microtiter plates

  • 0.1% Crystal Violet solution

  • 95% Ethanol

  • Phosphate-buffered saline (PBS)

  • Microplate reader (595 nm)

Protocol:

  • Prepare dilutions of this compound in TSB at sub-MIC concentrations (e.g., 1/2 MIC, 1/4 MIC, 1/8 MIC, 1/16 MIC).

  • Inoculate an overnight culture of S. suis into fresh TSB and adjust to an OD₆₀₀ of 0.1.

  • Add 100 µL of the bacterial suspension and 100 µL of the this compound dilutions to the wells of a 96-well plate.

  • Include a positive control (bacteria without this compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 24-48 hours without shaking.

  • Gently aspirate the planktonic bacteria from each well.

  • Wash the wells three times with 200 µL of sterile PBS to remove non-adherent cells.

  • Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes.

  • Remove the methanol and allow the plate to air dry.

  • Stain the biofilms by adding 200 µL of 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

  • Remove the crystal violet solution and wash the wells three times with PBS.

  • Solubilize the bound dye by adding 200 µL of 95% ethanol to each well and incubate for 10-15 minutes with gentle shaking.

  • Measure the absorbance at 595 nm using a microplate reader.

Visualization of Biofilm Architecture

Objective: To qualitatively assess the structural changes in S. suis biofilms upon treatment with this compound.

Materials:

  • S. suis strain

  • TSB supplemented with 10% NBS

  • This compound (at 1/4 MIC)

  • Sterile glass coverslips or other suitable surfaces

  • 2.5% Glutaraldehyde in PBS

  • Ethanol series (30%, 50%, 70%, 80%, 90%, 100%) for dehydration

  • Hexamethyldisilazane (HMDS)

  • Sputter coater and SEM instrument

Protocol:

  • Place sterile coverslips in the wells of a 24-well plate.

  • Add 1 mL of S. suis culture (OD₆₀₀ ≈ 0.1) and 1 mL of TSB with or without 1/4 MIC this compound to each well.

  • Incubate at 37°C for 24-48 hours.

  • Gently wash the coverslips twice with PBS to remove planktonic cells.

  • Fix the biofilms with 2.5% glutaraldehyde for 2 hours at 4°C.

  • Wash the coverslips three times with PBS.

  • Dehydrate the samples through a graded ethanol series (30% to 100%) for 10 minutes at each concentration.

  • Treat with HMDS for 10 minutes and allow to air dry.

  • Mount the coverslips on stubs, sputter-coat with gold-palladium, and observe under an SEM.

Materials:

  • S. suis strain

  • TSB supplemented with 10% NBS

  • This compound (at 1/4 MIC)

  • Glass-bottom dishes or chamber slides

  • Fluorescent stains (e.g., SYTO 9 and propidium iodide for live/dead staining)

  • CLSM instrument

Protocol:

  • Grow S. suis biofilms in glass-bottom dishes with or without 1/4 MIC this compound as described for SEM.

  • After incubation, gently remove the medium and wash twice with PBS.

  • Stain the biofilms with a suitable fluorescent dye according to the manufacturer's instructions. For live/dead staining, incubate with a mixture of SYTO 9 and propidium iodide in the dark for 15-30 minutes.

  • Observe the stained biofilms using a CLSM. Acquire z-stack images to reconstruct the 3D architecture of the biofilm.

Analysis of Biofilm-Related Gene Expression by qRT-PCR

Objective: To investigate the effect of this compound on the expression of genes involved in S. suis biofilm formation.

Materials:

  • S. suis biofilms grown with and without 1/4 MIC this compound

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase kit

  • SYBR Green qPCR master mix

  • Primers for target genes (e.g., cysM, luxS) and a housekeeping gene (e.g., 16S rRNA)

  • Real-time PCR instrument

Protocol:

  • Grow S. suis biofilms in 6-well plates with and without 1/4 MIC this compound for 24 hours.

  • Harvest the biofilm-associated cells by scraping.

  • Extract total RNA using a commercial RNA extraction kit following the manufacturer's protocol.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize cDNA from the RNA template using a reverse transcriptase kit.

  • Perform qRT-PCR using SYBR Green master mix and specific primers for the target and housekeeping genes.

  • The cycling conditions should be optimized for the specific primers and instrument used. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Analyze the results using the 2-ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Visualization of Pathways and Workflows

experimental_workflow Experimental Workflow for Studying this compound's Effect on S. suis Biofilm cluster_prep Preparation cluster_biofilm_assays Biofilm Assays cluster_molecular_analysis Molecular Analysis S_suis S. suis Culture MIC_Determination 1. MIC Determination S_suis->MIC_Determination Tylosin_Stock This compound Stock Solution Tylosin_Stock->MIC_Determination Biofilm_Inhibition 2. Biofilm Inhibition Assay (Crystal Violet) MIC_Determination->Biofilm_Inhibition Sub-MICs SEM 3a. SEM Imaging MIC_Determination->SEM 1/4 MIC CLSM 3b. CLSM Imaging MIC_Determination->CLSM 1/4 MIC qRT_PCR 4. qRT-PCR Analysis MIC_Determination->qRT_PCR 1/4 MIC Quantitative_Data Quantitative_Data Biofilm_Inhibition->Quantitative_Data Quantification of Biofilm Biomass Structural_Analysis Structural_Analysis SEM->Structural_Analysis Visualization of Biofilm Architecture CLSM->Structural_Analysis Gene_Expression_Data Gene_Expression_Data qRT_PCR->Gene_Expression_Data Analysis of Gene Expression

Caption: Workflow for investigating this compound's inhibitory effect on S. suis biofilm.

tylosin_inhibition_pathway Proposed Mechanism of this compound's Inhibition of S. suis Biofilm Formation This compound This compound (Sub-MIC) CysM CysM Protein This compound->CysM Interacts with/Inhibits Cysteine_Pathway Cysteine Metabolism Pathway (cysM, cysE, metI, metE, metK, mtnN) This compound->Cysteine_Pathway Downregulates gene expression CysM->Cysteine_Pathway Key Enzyme in ECM Extracellular Matrix (ECM) Production (Polysaccharides, eDNA, Protein) Cysteine_Pathway->ECM Leads to Cysteine_Pathway->ECM Biofilm S. suis Biofilm Formation ECM->Biofilm Essential for ECM->Biofilm

Caption: this compound's proposed mechanism for inhibiting S. suis biofilm formation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Tylosin Concentration for Mycoplasma Elimination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Tylosin to eliminate Mycoplasma contamination from cell cultures while minimizing cellular toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound against Mycoplasma?

A1: this compound is a macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome.[1][2] This action is bacteriostatic, meaning it prevents the Mycoplasma from multiplying, ultimately leading to its elimination from the cell culture.

Q2: What is a typical effective concentration of this compound for Mycoplasma elimination?

A2: The effective concentration of this compound can vary depending on the Mycoplasma species and the cell line. However, a concentration of 250 µg/mL has been shown to be effective in eliminating Mycoplasma orale II from Vero cells when applied for 12 days.[3][4] Other studies have reported Minimum Inhibitory Concentrations (MICs) for Mycoplasma bovis ranging from 0.06 to 4 µg/mL and for Mycoplasma gallisepticum with a MIC90 of 2 µg/mL.[1]

Q3: Is this compound cytotoxic to mammalian cells?

A3: this compound generally exhibits low cytotoxicity to mammalian cells at concentrations effective against Mycoplasma. One study indicated that a concentration of 250 µg/mL was not deleterious to the growth of Vero cells. However, high concentrations can have a weak cytotoxic effect. It is always recommended to perform a cytotoxicity assay to determine the optimal non-toxic concentration for your specific cell line.

Q4: How long should the treatment with this compound last?

A4: Treatment duration can range from 8 to 14 days, depending on the antibiotic and the severity of the contamination. A 12-day treatment with this compound has been reported to be effective. It is crucial to continue the treatment for a sufficient period to ensure complete eradication.

Q5: Should I use this compound in combination with other antibiotics?

A5: Yes, combining antibiotics with different mechanisms of action is often more effective and can help prevent the development of resistant Mycoplasma strains. A successful regimen involves a 12-day treatment with this compound (250 µg/mL) followed by a 10-day treatment with Minocycline (5 µg/mL), a tetracycline antibiotic that also inhibits protein synthesis but at a different ribosomal subunit.

Q6: What should I do after the treatment is complete?

A6: After the treatment period, culture the cells for at least two weeks without any antibiotics, including penicillin and streptomycin. This post-treatment period is essential to confirm that the Mycoplasma has been completely eradicated and does not reappear. Regularly test the cells for Mycoplasma during this period.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Mycoplasma contamination persists after treatment. - Resistant strain: The Mycoplasma strain may be resistant to this compound. - Insufficient treatment duration: The treatment period may have been too short. - Sub-optimal antibiotic concentration: The concentration of this compound may be too low to be effective. - Re-contamination: The culture may have been re-contaminated from another source in the lab.- Combine antibiotics: Use a combination of antibiotics with different mechanisms of action, such as this compound and a tetracycline (e.g., Minocycline). - Increase treatment duration: Extend the treatment period and continue to monitor for the presence of Mycoplasma. - Optimize concentration: Perform a dose-response experiment to determine the minimal inhibitory concentration (MIC) for your specific Mycoplasma strain. - Review aseptic technique: Ensure strict aseptic techniques are followed to prevent re-contamination. Quarantine and test all new cell lines.
Cells show signs of toxicity (e.g., reduced proliferation, changes in morphology). - High this compound concentration: The concentration of this compound used may be toxic to the specific cell line. - Cell line sensitivity: Some cell lines may be more sensitive to this compound than others.- Determine the Maximum Non-Toxic Concentration (MNTC): Perform a cytotoxicity assay (e.g., MTT assay) to determine the highest concentration of this compound that does not affect cell viability. - Lower the concentration: Reduce the concentration of this compound and potentially extend the treatment duration. - Use a different antibiotic: If the cell line is highly sensitive to this compound, consider using another anti-Mycoplasma antibiotic with a different toxicity profile.
Mycoplasma reappears after the post-treatment antibiotic-free period. - Incomplete eradication: A small number of Mycoplasma may have survived the initial treatment. - Intracellular Mycoplasma: Some Mycoplasma may reside within the host cells, making them more difficult to eliminate.- Repeat the treatment: Perform a second round of antibiotic treatment, potentially with a combination of antibiotics. - Trypsinize cells during treatment: For adherent cells, trypsinizing and re-seeding during media changes can help expose intracellular Mycoplasma to the antibiotic. - Consider discarding the culture: If the contamination persists after multiple treatment rounds, it may be necessary to discard the cell line to prevent cross-contamination.

Quantitative Data Summary

The following tables summarize key quantitative data for the use of this compound in Mycoplasma elimination.

Table 1: Effective Concentrations of this compound against Mycoplasma

Mycoplasma SpeciesEffective ConcentrationCell LineTreatment DurationReference(s)
Mycoplasma orale II250 µg/mLVero12 days
Mycoplasma bovis0.06 - 4 µg/mL (MIC)N/AN/A
Mycoplasma gallisepticum2 µg/mL (MIC90)N/AN/A
Mycoplasma gallisepticum1.9 µg/mL (MIC)N/AN/A
General Recommendation10 µg/mL (for macrolides)Various8-14 days

Table 2: Cytotoxicity Data for this compound

Cell LineNon-Toxic ConcentrationCytotoxic ConcentrationAssayReference(s)
Vero250 µg/mLNot specified as deleteriousCell Growth
Mouse L5178Y TK+/-< 10 µg/mL10 - 1000 µg/mL (weakly cytotoxic)Gene Mutation Assay
BHK-21, FE, VERO150 µg/mL, 500 µg/mL (tested concentrations)Not specifiedNot specified

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration and Cytotoxicity (MTT Assay)

This protocol outlines the use of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the maximum non-toxic concentration of this compound for a specific cell line.

Materials:

  • 96-well cell culture plates

  • Your specific mammalian cell line

  • Complete cell culture medium

  • This compound stock solution (sterile-filtered)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count your cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 1 µg/mL to 1000 µg/mL.

    • Include a "no this compound" control (medium only).

    • Carefully remove the medium from the wells and replace it with 100 µL of the various this compound concentrations.

    • Incubate the plate for the intended treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well.

    • Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each this compound concentration compared to the untreated control.

    • Plot the cell viability against the this compound concentration to determine the IC50 (the concentration that inhibits 50% of cell growth) and the maximum non-toxic concentration.

Protocol 2: Mycoplasma Elimination using this compound

This protocol provides a step-by-step guide for eliminating Mycoplasma contamination from an adherent cell culture using this compound.

Materials:

  • Mycoplasma-contaminated adherent cell culture

  • Complete cell culture medium

  • This compound stock solution (sterile-filtered) at the predetermined optimal non-toxic concentration

  • Sterile PBS

  • Trypsin-EDTA solution

  • Mycoplasma detection kit (e.g., PCR-based)

Procedure:

  • Initiate Treatment:

    • Culture the contaminated cells to approximately 70-80% confluency.

    • Remove the contaminated medium and wash the cells once with sterile PBS.

    • Add fresh complete culture medium containing the optimal non-toxic concentration of this compound.

  • Maintain and Passage Cells with this compound:

    • Incubate the cells at 37°C in a 5% CO2 incubator.

    • Change the this compound-containing medium every 2-3 days. During each medium change, it is recommended to trypsinize the cells, centrifuge to remove the supernatant, and re-seed them in a new flask with fresh this compound-containing medium. This helps to remove detached dead cells and expose any intracellular Mycoplasma.

    • Continue this treatment for a total of 14 days.

  • Post-Treatment Recovery and Monitoring:

    • After 14 days of treatment, wash the cells with sterile PBS and replace the medium with fresh, antibiotic-free complete culture medium.

    • Culture the cells for at least two weeks without any antibiotics.

    • Test the cell culture for the presence of Mycoplasma at the end of the two-week antibiotic-free period using a sensitive detection method (e.g., PCR).

    • If the test is negative, the culture is considered cleared of Mycoplasma. It is advisable to freeze a stock of the cleared cells.

    • If the test is positive, a second round of treatment with a combination of antibiotics may be necessary.

Visualizations

Signaling Pathways and Experimental Workflows

Mycoplasma_Host_Interaction cluster_mycoplasma Mycoplasma cluster_host_cell Host Cell Mycoplasma Mycoplasma Adhesins Adhesins (P1) Mycoplasma->Adhesins Lipoproteins Lipoproteins Mycoplasma->Lipoproteins p53_Pathway p53 Pathway Mycoplasma->p53_Pathway inhibits CCR5 CCR5 Adhesins->CCR5 interacts AnnexinA2 Annexin A2 Adhesins->AnnexinA2 interacts TLR2 TLR2 Lipoproteins->TLR2 activates Nrf2_Pathway Nrf2 Pathway Lipoproteins->Nrf2_Pathway activates HostCell Host Cell Membrane NFkB_Pathway NF-κB Pathway TLR2->NFkB_Pathway leads to Inflammation Inflammation NFkB_Pathway->Inflammation Apoptosis_Inhibition Apoptosis Inhibition p53_Pathway->Apoptosis_Inhibition Anti_Inflammatory_Response Anti-inflammatory Response Nrf2_Pathway->Anti_Inflammatory_Response

Caption: Mycoplasma interaction with host cell signaling pathways.

Tylosin_Mechanism This compound This compound Mycoplasma_Ribosome Mycoplasma 50S Ribosomal Subunit This compound->Mycoplasma_Ribosome binds to Protein_Synthesis Protein Synthesis Mycoplasma_Ribosome->Protein_Synthesis inhibits Mycoplasma_Growth Mycoplasma Growth and Replication Protein_Synthesis->Mycoplasma_Growth is required for

Caption: Mechanism of action of this compound.

Mycoplasma_Elimination_Workflow Start Start: Mycoplasma-Contaminated Cell Culture Determine_Toxicity 1. Determine Max Non-Toxic Concentration (MNTC) of this compound (MTT Assay) Start->Determine_Toxicity Treat_Culture 2. Treat Culture with This compound at MNTC (14 days) Determine_Toxicity->Treat_Culture Post_Treatment 3. Culture in Antibiotic-Free Medium (≥ 2 weeks) Treat_Culture->Post_Treatment Test_Mycoplasma 4. Test for Mycoplasma (e.g., PCR) Post_Treatment->Test_Mycoplasma Negative Negative: Contamination Eliminated Test_Mycoplasma->Negative Result Positive Positive: Contamination Persists Test_Mycoplasma->Positive Result Troubleshoot Troubleshoot: - Use combination therapy - Re-evaluate protocol Positive->Troubleshoot

Caption: Workflow for Mycoplasma elimination using this compound.

References

Troubleshooting low sensitivity in ELISA-based Tylosin detection assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low sensitivity in ELISA-based Tylosin detection assays.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of a competitive ELISA for this compound detection?

A competitive enzyme immunoassay is used for the screening and quantitative analysis of this compound. In this assay, free this compound from a sample or standard competes with a this compound-enzyme conjugate for a limited number of specific antibody binding sites that are pre-coated on a microtiter plate. After an incubation period, unbound reagents are washed away. The amount of bound enzyme conjugate is then visualized by adding a substrate that produces a colorimetric signal. The optical density (OD) value of the sample is inversely correlated with the concentration of this compound present; a lower OD value indicates a higher concentration of this compound in the sample.[1][2][3]

Q2: What are the initial checks if I observe a weak or no color reaction in the zero standard (Bmax) wells?

A weak or no color reaction in the zero standard wells (e.g., E450nm < 0.8) can indicate reagent degradation.[1] Specifically, you should check for a blue coloring of the chromogen solution before it is added to the wells, which suggests it has degenerated.[1] Also, ensure that all reagents have been brought to room temperature (20-25°C) before use, as low temperatures can lead to lower standard OD values.

Q3: Can the way I handle my reagents and plates affect assay sensitivity?

Yes, proper handling is crucial. Reagents should be brought to ambient temperature before use and any unused reagents should be promptly returned to storage at 2-8°C. It is important to avoid condensation in the wells by allowing the sealed plate to reach room temperature before opening. To prevent reagent degradation from freeze-thaw cycles, it is recommended to use aliquots of reagents. Additionally, protect the TMB substrate from light to maximize its performance, as it is light-sensitive.

Troubleshooting Guide for Low Sensitivity

Low sensitivity in your this compound ELISA can manifest as a weak standard curve or sample signals that are indistinguishable from the background. Below are common causes and detailed protocols to address them.

Issue 1: Suboptimal Reagent Concentrations

The concentrations of the coating antibody and the enzyme conjugate are critical for achieving optimal signal intensity.

Solution: Perform titration experiments to determine the optimal concentrations.

This protocol helps to optimize the concentrations of both the capture antibody and the enzyme conjugate simultaneously.

  • Prepare a Coating Antibody Dilution Series:

    • Prepare serial dilutions of the anti-Tylosin antibody in the coating buffer (e.g., pH 9.6 carbonate-bicarbonate buffer). Typical concentrations to test range from 1 µg/mL to 10 µg/mL.

    • Coat the wells of a 96-well ELISA plate with these dilutions, leaving some rows for controls. For example, coat rows A-G with different antibody concentrations and leave row H as a blank.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate 3-5 times with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add a blocking buffer (e.g., 1% BSA in PBS) to all wells to prevent non-specific binding.

    • Incubate for 1-2 hours at room temperature.

  • Prepare an Enzyme Conjugate Dilution Series:

    • Wash the plate as described above.

    • Prepare serial dilutions of the this compound-HRP conjugate in assay buffer. The optimal dilution will depend on the manufacturer's instructions but you can test a range around the recommended concentration (e.g., 1:5,000, 1:10,000, 1:20,000).

    • Add the different conjugate dilutions to the columns of the plate. For example, add dilution 1 to column 1, dilution 2 to column 2, and so on.

  • Substrate Development and Measurement:

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate thoroughly.

    • Add the TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

    • Add the stop solution and read the absorbance at 450 nm.

  • Data Analysis:

    • Generate a grid of OD values corresponding to the different concentrations of coating antibody and enzyme conjugate.

    • The optimal combination is the one that provides the highest signal (for the zero standard) with the lowest background.

Data Presentation: Example of Checkerboard Titration Results

Coating Ab Conc.Conjugate 1:5,000 (OD 450nm)Conjugate 1:10,000 (OD 450nm)Conjugate 1:20,000 (OD 450nm)
10 µg/mL 2.52.01.5
5 µg/mL 2.21.81.2
2.5 µg/mL 1.91.50.9
1.25 µg/mL 1.51.10.6
Background 0.20.10.05

Table 1: Hypothetical data from a checkerboard titration to determine optimal antibody and conjugate concentrations.

Issue 2: Inadequate Incubation Times and Temperatures

Incubation times and temperatures that are too short or too low can result in insufficient binding and a weaker signal.

Solution: Optimize incubation times and temperatures for antibody, sample, and conjugate binding steps.

  • Set up Parallel Experiments: Using the optimal reagent concentrations determined previously, set up multiple plates or strips to test different incubation conditions.

  • Vary Incubation Times: Test a range of incubation times for the sample/standard and conjugate steps, such as 30, 60, and 120 minutes. Some protocols may suggest an overnight incubation at 4°C for maximal antibody binding.

  • Vary Incubation Temperatures: Compare incubation at room temperature (20-25°C) with incubation at 37°C. Ensure consistent temperature across the plate to avoid "edge effects".

  • Analyze Results: Compare the standard curves generated under each condition. The optimal condition will produce a standard curve with a steep slope and a low detection limit.

Data Presentation: Effect of Incubation Time on Zero Standard Signal

Incubation Time (minutes)Average OD 450nm of Zero Standard
301.2
601.8
1202.1
Overnight at 4°C2.4

Table 2: Hypothetical data showing the impact of incubation time on the maximum signal (Bmax).

Issue 3: Interference from the Sample Matrix

Components in the sample matrix (e.g., proteins, lipids in milk or honey samples) can interfere with the binding of this compound to the antibody, leading to inaccurate and less sensitive results.

Solution: Proper sample preparation and dilution are necessary to minimize matrix effects.

  • Sample Preparation: Follow a validated extraction protocol for your specific sample type (e.g., tissue, honey, milk). This may involve steps like homogenization, extraction with solvents, and centrifugation.

  • Prepare Spiked Samples: Spike a blank sample matrix (known to be free of this compound) with a known concentration of this compound standard.

  • Create a Dilution Series: Prepare a serial dilution of the spiked sample extract using the assay buffer.

  • Run the ELISA: Analyze the diluted samples in the this compound ELISA.

  • Calculate Recovery: Determine the concentration of this compound in each dilution from the standard curve and calculate the percentage recovery. Consistent recovery across different dilutions indicates minimal matrix effect at that dilution factor. A recovery of 90±30% is often considered acceptable.

Data Presentation: Sample Dilution Linearity

Dilution FactorSpiked Concentration (ppb)Measured Concentration (ppb)Recovery (%)
1:2106.565
1:5108.888
1:10109.595
1:20109.898

Table 3: Hypothetical data demonstrating how sample dilution can overcome matrix interference and improve recovery.

Visualizing Workflows and Principles

Diagrams can help clarify complex processes. Below are visualizations for the competitive ELISA principle and a troubleshooting workflow.

competitive_elisa cluster_well Microtiter Well cluster_binding Competitive Binding cluster_signal Signal Generation Ab Anti-Tylosin Antibody Bound_Complex Bound this compound Bound this compound-HRP This compound Free this compound (from Sample) This compound->Bound_Complex:f0 Competes Tylosin_HRP This compound-HRP Conjugate Tylosin_HRP->Bound_Complex:f1 Competes Substrate Substrate (TMB) Bound_Complex:f1->Substrate Enzyme Action Product Colored Product (OD Measurement) Substrate->Product Color Change

Caption: Principle of Competitive ELISA for this compound Detection.

troubleshooting_workflow Start Low Sensitivity (Weak Signal) Check_Reagents Check Reagents: - Expiration Date - Proper Storage - Degradation (e.g., blue TMB) Start->Check_Reagents Check_Procedure Review Assay Procedure: - Correct volumes? - Correct incubation times/ temps? - Proper washing? Start->Check_Procedure Optimize_Conc Optimize Reagent Concentrations (Antibody & Conjugate) Check_Reagents->Optimize_Conc Check_Procedure->Optimize_Conc Perform_Titration Perform Checkerboard Titration Optimize_Conc->Perform_Titration How? Optimize_Incubation Optimize Incubation Conditions (Time & Temp) Perform_Time_Temp_Exp Run Time-Course & Temperature Experiments Optimize_Incubation->Perform_Time_Temp_Exp How? Address_Matrix Investigate Matrix Effects (Spike & Recovery) Perform_Dilution_Series Test Sample Dilution Series Address_Matrix->Perform_Dilution_Series How? Perform_Titration->Optimize_Incubation Perform_Time_Temp_Exp->Address_Matrix End Sensitivity Improved Perform_Dilution_Series->End

Caption: Troubleshooting Workflow for Low ELISA Sensitivity.

References

Technical Support Center: Minimizing Matrix Effects for Accurate Tylosin Quantification in Complex Samples via LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to matrix effects in the quantification of Tylosin using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound quantification?

A: Matrix effects refer to the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification.[1] In complex biological and environmental samples, components like proteins, lipids, salts, and other endogenous substances can interfere with the ionization of this compound in the mass spectrometer's ion source.

Q2: What are the most effective sample preparation techniques to minimize matrix effects for this compound analysis?

A: Proper sample preparation is a critical first step in reducing matrix effects. The choice of technique depends on the complexity of the matrix and the desired level of cleanliness. Common and effective methods include:

  • Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering matrix components. It involves passing the sample through a cartridge containing a solid sorbent that retains this compound, while unwanted matrix components are washed away.

  • Liquid-Liquid Extraction (LLE): LLE separates this compound from the matrix based on its differential solubility in two immiscible liquid phases. This method can provide cleaner extracts than simpler techniques like protein precipitation.

  • Protein Precipitation (PPT): A straightforward and rapid method where a solvent, such as acetonitrile or methanol, is added to the sample to precipitate and remove proteins. While effective for high-protein matrices, it may not remove other interfering substances like phospholipids.

Q3: How does using a stable isotope-labeled internal standard (SIL-IS) improve the accuracy of this compound quantification?

A: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects in LC-MS analysis. A SIL-IS, such as a deuterium-labeled this compound, is chemically identical to the analyte and will co-elute from the liquid chromatography column. Consequently, it will experience the same degree of ion suppression or enhancement as the unlabeled this compound. By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.

Q4: Can chromatographic conditions be optimized to reduce matrix effects?

A: Yes, optimizing the liquid chromatography separation is a key strategy. By adjusting parameters such as the column chemistry, mobile phase composition, and gradient elution profile, it's possible to achieve better separation of this compound from interfering matrix components. This reduces the likelihood of co-elution and the resulting ion suppression or enhancement.

Troubleshooting Guides

IssuePotential CauseRecommended Solutions
Low analyte signal in matrix samples compared to standard solutions. Ion Suppression: Co-eluting matrix components are interfering with the ionization of this compound.- Improve Sample Cleanup: Employ a more rigorous sample preparation method like SPE or LLE to remove a wider range of interferences. - Optimize Chromatography: Modify the LC method to better separate this compound from the suppression zone. - Use a SIL-IS: This will compensate for the signal loss.
Inconsistent and irreproducible results for quality control (QC) samples. Variable Matrix Effects: The composition of the matrix varies between samples, leading to different degrees of ion suppression or enhancement.- Standardize Sample Preparation: Ensure a consistent and robust sample preparation protocol is followed for all samples. - Employ Matrix-Matched Calibrators: Prepare calibration standards and QCs in the same biological matrix as the unknown samples to account for consistent matrix effects.
Poor peak shape (e.g., tailing, fronting). Matrix Overload or Specific Interactions: High concentrations of matrix components can affect the column's performance, or specific compounds may interact with this compound or the stationary phase.- Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering compounds. - Change the Stationary Phase: Experiment with a column of different chemistry (e.g., from C18 to a phenyl-hexyl phase) to alter selectivity.
Analyte signal is unexpectedly high in matrix samples. Ion Enhancement: Co-eluting compounds are increasing the ionization efficiency of this compound.- Improve Sample Cleanup: Focus on removing the specific compounds that may be causing the enhancement. - Evaluate Chromatographic Separation: Ensure that no known enhancing agents are co-eluting with this compound.

Experimental Protocols

Protocol 1: this compound Extraction from Animal Feed using Solid-Phase Extraction (SPE)

This protocol is adapted from a method for analyzing this compound in animal feed.

  • Sample Extraction:

    • Homogenize and weigh 5 g of the feed sample into a volumetric flask.

    • Add 20 mL of an extraction solvent (e.g., methanol/water (70/30, v/v) with 0.2% formic acid).

    • Extract for 30 minutes on a horizontal shaker.

    • Centrifuge the sample for 10 minutes at 4,000 x g.

  • SPE Clean-up:

    • Dilute 3 mL of the supernatant with 27 mL of water and add 5 mL of n-hexane. Shake and centrifuge again.

    • Precondition an Oasis HLB SPE cartridge with 3 mL of methanol and 5 mL of water.

    • Load the aqueous phase of the sample onto the conditioned cartridge.

    • Rinse the cartridge with 3 mL of water.

    • Elute this compound with 2 mL of a 1:1 (v/v) acetonitrile:water mixture.

  • Final Preparation:

    • Filter the eluate through a 0.45 µm nylon membrane filter before injecting it into the LC-MS system.

Protocol 2: this compound Extraction from Plasma using Protein Precipitation (PPT)

This protocol is based on a method for analyzing this compound in plasma.

  • Sample Preparation:

    • Thaw 250 µL of plasma samples at room temperature.

    • Add 2 mL of methanol to deproteinize the sample.

    • Vortex for 15 minutes and then centrifuge at 3,300 x g for 10 minutes at 4°C.

  • Supernatant Processing:

    • Collect 2 mL of the supernatant and evaporate it to dryness under a stream of nitrogen in a 50°C water bath.

    • Reconstitute the residue in 200 µL of methanol, agitate for 1 minute, and centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Analysis:

    • Analyze the final 70 µL of the supernatant using LC-MS.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis Sample Complex Sample Add_IS Add SIL-IS Sample->Add_IS Extraction Extraction (SPE, LLE, or PPT) Add_IS->Extraction Cleanup Cleanup & Concentration Extraction->Cleanup Reconstitution Reconstitution Cleanup->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing Quantification Quantification Data_Processing->Quantification Accurate_Result Accurate_Result Quantification->Accurate_Result Accurate Result

Caption: General workflow for accurate this compound quantification.

logical_relationships cluster_problem The Problem: Matrix Effects cluster_solutions The Solutions Matrix_Components Matrix Components Coelution Co-elution with this compound Matrix_Components->Coelution Ion_Source Ion Source Competition Coelution->Ion_Source Inaccurate_Results Inaccurate Results (Suppression/Enhancement) Ion_Source->Inaccurate_Results Sample_Prep Improved Sample Prep (SPE, LLE) Inaccurate_Results->Sample_Prep Addressed by Chromatography Optimized Chromatography Inaccurate_Results->Chromatography Addressed by SIL_IS Use of SIL-IS Inaccurate_Results->SIL_IS Addressed by Accurate_Quantification Accurate Quantification Sample_Prep->Accurate_Quantification Chromatography->Accurate_Quantification SIL_IS->Accurate_Quantification

Caption: Addressing matrix effects for accurate results.

References

Technical Support Center: Strategies to Prevent Tylosin Resistance in Bacterial Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive strategies, troubleshooting guides, and frequently asked questions (FAQs) to prevent the development of Tylosin resistance in bacterial cultures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a macrolide antibiotic that inhibits bacterial protein synthesis. It binds to the 50S ribosomal subunit of susceptible bacteria, interfering with the elongation of the polypeptide chain and ultimately halting bacterial growth. This bacteriostatic effect is effective against a broad spectrum of Gram-positive bacteria and a limited range of Gram-negative organisms.

Q2: How does resistance to this compound typically develop in bacteria?

The most common mechanism of this compound resistance is the modification of its target site on the ribosome. This is often achieved through enzymatic methylation of the 23S rRNA component of the 50S ribosomal subunit. This alteration reduces the binding affinity of this compound to the ribosome, rendering the antibiotic ineffective.

Q3: Is the routine use of antibiotics in cell and bacterial cultures recommended?

Routine use of antibiotics in cultures is generally discouraged as it can mask low-level contamination, lead to the development of antibiotic-resistant strains, and potentially alter the physiology of the cells.[1] Antibiotics should be used judiciously, for short durations, and only when necessary, such as during the initial stages of primary culture isolation.[2]

Q4: What is a Minimum Inhibitory Concentration (MIC), and why is it important?

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium after overnight incubation.[3] Determining the MIC is crucial for several reasons:

  • It helps in selecting the appropriate concentration of this compound to use in experiments, ensuring it is effective without being excessive.

  • Regularly monitoring the MIC of your bacterial strain against this compound can serve as an early warning system for the development of resistance.

  • It is a foundational metric for more advanced antimicrobial susceptibility testing.

Troubleshooting Guides

Issue 1: My bacterial culture is showing increased resistance to this compound (higher MIC).

Possible Causes:

  • Prolonged or continuous exposure to this compound: Continuous selective pressure can favor the growth of resistant mutants.

  • Sub-lethal concentration of this compound: Using a concentration of this compound that is too low to inhibit all bacterial growth can allow for the selection and proliferation of resistant subpopulations.

  • Contamination with a resistant strain: The culture may have been contaminated with a different bacterial strain that is inherently resistant to this compound.

  • Spontaneous mutation: Random mutations in the bacterial genome can confer resistance.

Troubleshooting Steps:

  • Confirm the MIC: Re-run the MIC assay to confirm the initial result. Ensure proper technique and controls are used.

  • Review Antibiotic Usage Protocol:

    • Are you using this compound continuously? If so, consider intermittent use or antibiotic-free periods.

    • Verify the concentration of your this compound stock solution and working solutions.

  • Check for Contamination: Streak the culture on an appropriate agar plate to check for purity. Perform Gram staining and other identification tests if necessary.

  • Culture Re-isolation: If possible, re-isolate the bacterial strain from a frozen stock that has not been exposed to this compound and re-determine the MIC.

  • Consider Combination Therapy: If resistance is confirmed and problematic, investigate the use of this compound in combination with another antibiotic.

Issue 2: Inconsistent results in Minimum Inhibitory Concentration (MIC) assays.

Possible Causes:

  • Inoculum preparation errors: The density of the bacterial suspension can significantly impact MIC results.

  • Improper antibiotic dilution: Errors in preparing the serial dilutions of this compound will lead to inaccurate MIC values.

  • Contamination of media or reagents: Contamination can interfere with bacterial growth and the action of the antibiotic.

  • Incorrect incubation conditions: Temperature, time, and atmospheric conditions can affect bacterial growth and antibiotic efficacy.

Troubleshooting Steps:

  • Standardize Inoculum Preparation: Use a spectrophotometer to adjust the turbidity of your bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Verify Dilution Technique: Use calibrated pipettes and ensure thorough mixing at each dilution step. Prepare fresh dilutions for each experiment.

  • Use Quality Control Strains: Include a reference strain with a known this compound MIC in each assay to validate your results.

  • Check Incubation Conditions: Ensure your incubator is calibrated and maintaining the correct temperature and atmosphere for the bacterial species being tested.

  • Visual Inspection: Carefully inspect the wells of the microtiter plate for any signs of contamination or uneven growth.

Experimental Protocols to Prevent this compound Resistance

Adhering to standardized protocols is essential for preventing the emergence of antibiotic resistance.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterial culture.

Materials:

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator

Procedure:

  • Prepare Bacterial Inoculum:

    • From a fresh culture plate (18-24 hours old), select 3-5 isolated colonies.

    • Suspend the colonies in sterile broth.

    • Incubate at 35 ± 2°C until the turbidity reaches that of a 0.5 McFarland standard.

    • Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Prepare this compound Dilutions:

    • In a 96-well plate, perform serial twofold dilutions of the this compound stock solution in the appropriate broth to cover a clinically relevant concentration range.

  • Inoculation:

    • Add the prepared bacterial inoculum to each well containing the this compound dilutions.

    • Include a positive control well (broth + inoculum, no antibiotic) and a negative control well (broth only).

  • Incubation:

    • Incubate the plate at 35 ± 2°C for 16-20 hours.

  • Reading Results:

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound in a well with no visible bacterial growth.

Protocol 2: Checkerboard Assay for Evaluating Antibiotic Synergy

This assay is used to assess the interaction between this compound and a second antibiotic to identify potential synergistic combinations that can help prevent resistance.

Materials:

  • This compound stock solution

  • Second antibiotic stock solution

  • Sterile 96-well microtiter plates

  • Bacterial inoculum prepared as in the MIC protocol

  • Appropriate sterile broth medium

Procedure:

  • Prepare Antibiotic Dilutions:

    • In a 96-well plate, prepare serial twofold dilutions of this compound along the x-axis (columns).

    • Prepare serial twofold dilutions of the second antibiotic along the y-axis (rows).

  • Inoculation:

    • Add the standardized bacterial inoculum to all wells.

  • Incubation:

    • Incubate the plate at 35°C for 16-20 hours.

  • Data Analysis:

    • Determine the MIC of each antibiotic alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) index:

      • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

      • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

      • FIC Index = FIC of Drug A + FIC of Drug B

    • Interpret the results:

      • Synergy: FIC Index ≤ 0.5

      • Additive/Indifference: FIC Index > 0.5 to 4.0

      • Antagonism: FIC Index > 4.0

Data Presentation

Table 1: Example this compound MIC Data for Susceptible and Resistant Staphylococcus aureus

Strain TypeThis compound MIC Range (µg/mL)Interpretation
Susceptible0.25 - 2The antibiotic is likely to be effective at standard doses.
Intermediate4Treatment may be successful at higher doses.
Resistant≥ 8The antibiotic is unlikely to be effective.

Note: These are example values. MIC breakpoints can vary by bacterial species and standardizing body (e.g., CLSI).

Table 2: Interpretation of Checkerboard Assay Results

FIC IndexInteractionImplication for Resistance Prevention
≤ 0.5SynergyThe combination is more effective than the individual drugs, potentially reducing the likelihood of resistance development.
> 0.5 to 4.0Additive/IndifferenceThe combination is no more effective than the individual drugs.
> 4.0AntagonismThe combination is less effective than the individual drugs and should be avoided.

Visualizations

Tylosin_Resistance_Pathway cluster_ribosome Bacterial 50S Ribosomal Subunit 23S_rRNA 23S rRNA Protein_Synthesis Protein Synthesis 23S_rRNA->Protein_Synthesis Blocks tunnel Methylated_rRNA Methylated 23S rRNA 23S_rRNA->Methylated_rRNA This compound This compound This compound->23S_rRNA Binds to This compound->Methylated_rRNA Binding prevented Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to Methyltransferase rRNA Methyltransferase (e.g., Erm proteins) Methyltransferase->23S_rRNA Methylates Resistance This compound Resistance Methylated_rRNA->Resistance Results in

Caption: Mechanism of this compound action and resistance.

Experimental_Workflow_MIC start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of this compound in 96-well Plate prep_dilutions->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read MIC (Lowest concentration with no growth) incubate->read_results end End read_results->end

Caption: Workflow for MIC determination.

Logical_Relationship_Prevention center_node Prevention of This compound Resistance strategy1 Appropriate Dosing (Use MIC values) center_node->strategy1 strategy2 Limit Exposure (Avoid continuous use) center_node->strategy2 strategy3 Combination Therapy (Synergistic pairs) center_node->strategy3 strategy4 Aseptic Technique (Prevent contamination) center_node->strategy4 strategy5 Regular Monitoring (Track MIC over time) center_node->strategy5

Caption: Key strategies to prevent this compound resistance.

References

Optimizing Tylosin dosage and duration for treating ileitis in swine models.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing swine models to study the efficacy of Tylosin against porcine proliferative enteropathy (PPE), or ileitis, caused by Lawsonia intracellularis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work against Lawsonia intracellularis?

A1: this compound is a macrolide antibiotic that acts as a bacteriostatic agent by inhibiting bacterial protein synthesis.[1] It is effective against L. intracellularis, an obligate intracellular bacterium, making it a common choice for treating and controlling ileitis in swine.[2][3] While it can be bactericidal at high concentrations, its primary role in treatment is to halt the proliferation of the bacteria within the intestinal enterocytes.[1][2]

Q2: What are the common formulations of this compound used in experimental swine models?

A2: this compound is typically administered in three primary forms in research settings:

  • This compound Phosphate: A premix for inclusion in feed, used for both prevention and treatment.

  • This compound Tartrate: A water-soluble powder for administration via drinking water, often used for therapeutic intervention when feed intake may be reduced.

  • Injectable this compound: An intramuscular (IM) solution used for treating clinically affected individual animals, ensuring a precise dosage is administered.

Q3: What are the established effective dosage ranges for this compound in treating ileitis?

A3: Effective dosages vary by formulation and treatment strategy (prevention vs. treatment).

  • In-Feed (this compound Phosphate): For treatment, a common dosage is 100-110 grams per ton of complete feed (approximately 100-110 ppm) administered for 21 days. A step-down approach may also be used, such as 100 g/ton for 3 weeks followed by 40 g/ton until market weight.

  • In-Water (this compound Tartrate): A typical therapeutic dose is approximately 8.7 mg/kg of body weight per day for 7 days.

  • Injectable (IM): A common regimen is 1 mL/22.5 kg (delivering ~8.8 mg/kg) administered twice daily for 3 consecutive days. Another effective protocol is 1 mL/20 kg (delivering 10 mg/kg) given in three doses at 12-hour intervals.

Troubleshooting Experimental Ileitis Studies

Q1: My challenged, untreated control group is not showing consistent clinical signs or lesions. What could be the issue?

A1: Inconsistent results in the control group can compromise the study. Consider the following factors:

  • Inoculum Viability and Dose: Ensure the L. intracellularis challenge inoculum is viable and administered at a sufficient dose. A total dose of 1.2 x 10⁸ organisms per pig has been shown to be effective.

  • Animal Source and Age: Use pigs from a source herd negative for L. intracellularis to avoid pre-existing immunity. Weaned pigs around 24-28 days of age are typically susceptible.

  • Challenge Administration: Oral challenge is the standard method. Confirm that pigs are consuming the full dose and that the inoculum is properly prepared (e.g., mucosal homogenate or pure culture).

  • Acclimation Period: Allow for an adequate acclimation period (e.g., 13 days) before the challenge to reduce stress, which can impact susceptibility and disease presentation.

Q2: I am not observing a significant therapeutic effect with my this compound treatment protocol. What should I investigate?

A2: A lack of treatment efficacy can stem from several experimental variables. A logical troubleshooting approach is necessary.

start Poor Treatment Efficacy Observed check_admin Was drug administration route appropriate (feed, water, injection)? start->check_admin check_feed Check Feed/Water Intake - Palatability issues? - Sick animals not consuming? check_admin->check_feed  In-feed or  In-water check_dose Was the dosage correct? check_admin->check_dose  Injectable   check_mixing Verify Feed Mixing Uniformity - Assay feed samples for this compound concentration check_feed->check_mixing check_mixing->check_dose review_pkpd Review PK/PD Data - Is dosage sufficient to exceed MIC in the ileum? check_dose->review_pkpd No check_timing Was treatment timing optimal? check_dose->check_timing Yes end Refine Protocol review_pkpd->end timing_issue Adjust Treatment Start Time - Initiate at first clinical signs (e.g., Day 10-14 post-challenge) check_timing->timing_issue No check_mic Consider Antimicrobial Resistance - Determine MIC of the challenge strain check_timing->check_mic Yes timing_issue->end check_mic->end

Caption: Troubleshooting workflow for poor this compound efficacy.

Q3: How should I select the primary endpoints to accurately measure this compound's efficacy?

A3: A combination of clinical, performance, and pathological measurements provides the most robust assessment.

  • Performance Metrics: Average Daily Gain (ADG) and Feed Conversion Ratio (FCR) are critical economic indicators. Medicated pigs often show significant improvements in growth compared to untreated controls.

  • Clinical Signs: Daily scoring of fecal consistency (e.g., 1=normal, 2=semi-solid, 3=watery) can quantify the severity of diarrhea.

  • Pathology: At necropsy (e.g., 14-21 days post-treatment), score gross and microscopic intestinal lesions. This compound treatment has been shown to significantly reduce lesion scores.

  • Microbiology: Use Polymerase Chain Reaction (PCR) on fecal samples or ileal tissue to quantify the shedding and presence of L. intracellularis. A reduction in PCR-positive animals is a key indicator of efficacy.

Quantitative Data Summary

Table 1: Summary of In-Feed this compound Phosphate Dosage Regimens
Dosage ( g/ton )DurationStudy TypeKey OutcomesCitation
1103 weeksTreatmentUsed to treat active ileitis infections.
10021 daysTreatmentCommenced 7 days post-challenge; prevented clinical signs and lesions.
100 followed by 403 weeks, then until marketControlAlternative feeding regimen for control of PPE.
40 or 10028 days (step-down)PreventionStarted 4 days pre-challenge; prevented clinical signs and lesions.
Table 2: Summary of Injectable & Water-Soluble this compound Regimens
FormulationDosageDurationStudy TypeKey OutcomesCitation
Injectable (IM)~8.8 mg/kg (1 mL/22.5 kg), twice daily3 daysTreatmentImproved clinical signs, ADG, and reduced lesions compared to controls.
Injectable (IM)10 mg/kg (1 mL/20 kg), every 12 hours (3 doses)1.5 daysTreatmentReduced number of diarrheic animals; lower gross intestinal lesion scores.
Water-Soluble~8.7 mg/kg/day7 daysTreatmentLower fecal scores, fewer lesions, and better growth parameters.
Table 3: Pharmacokinetic (PK) Parameters of Intramuscular this compound in Swine
Dose (mg/kg)Pig Health StatusCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Citation
10Healthy2.06 ± 0.431.95 ± 0.2210.80 ± 2.20
10S. suis Infected2.37 ± 0.381.58 ± 0.4910.30 ± 3.46
20Healthy5.790.2513.33
20Co-infected3.590.2510.46
Pigs co-infected with A. pleuropneumoniae and P. multocida.
Table 4: In Vitro Minimum Inhibitory Concentrations (MIC) of this compound against L. intracellularis
Activity TypeMIC Range (µg/mL)Geographic Origin of IsolatesCitation
Intracellular0.25 - 32North American & European
Intracellular0.25 - 0.5South Korean
Extracellular1 - >128North American & European
Extracellular0.25 - 1.0South Korean

Experimental Protocols & Visualizations

Protocol 1: General Experimental Challenge Model

This protocol outlines a standard procedure for inducing ileitis to test antimicrobial efficacy.

start Day -14 to -1 Acclimatization challenge Day 0 Oral Challenge (L. intracellularis) start->challenge monitor1 Day 1 to 13 Clinical Monitoring - Fecal Scores - Body Weight challenge->monitor1 treat Day 14 to 17 Treatment Initiation (e.g., IM this compound for 3 days) monitor1->treat monitor2 Day 18 to 28 Post-Treatment Monitoring treat->monitor2 necropsy Day 28 Necropsy & Analysis - Lesion Scoring - Histopathology - PCR monitor2->necropsy

Caption: Workflow for a typical this compound efficacy trial.

  • Animal Selection & Acclimation (Day -14 to -1): Select healthy, weaned pigs (~28 days old) from a source confirmed to be free of L. intracellularis. House pigs in pens and allow a 13-day acclimation period. Provide non-medicated feed and water ad libitum.

  • Challenge (Day 0): Orally inoculate each pig in the challenge groups with a standardized dose of virulent L. intracellularis (e.g., 1.2 x 10⁸ organisms). The control group receives a sham inoculum (e.g., sterile buffer solution).

  • Monitoring (Day 1 onwards): Perform daily clinical observations, including scoring for fecal consistency. Record body weights periodically (e.g., weekly) to calculate ADG.

  • Treatment Initiation (e.g., Day 14): Begin treatment when clinical signs of ileitis (e.g., diarrhea) are apparent in the challenged groups. Administer this compound or placebo according to the assigned treatment protocol.

  • Necropsy and Sample Collection (e.g., Day 28): Euthanize all pigs. Perform necropsies to evaluate and score gross intestinal lesions. Collect ileum and colon tissues for histopathology, immunohistochemistry, and/or PCR analysis.

Diagram: L. intracellularis Pathogenesis and this compound Intervention

This diagram illustrates the cellular mechanism of infection and the point of antibiotic intervention.

cluster_cell Intestinal Enterocyte entry Bacterium Enters Cell prolif Intracellular Proliferation entry->prolif ribosome Bacterial Ribosome prolif->ribosome thickening Crypt Cell Hyperplasia (Thickened Intestine) prolif->thickening leads to protein Protein Synthesis ribosome->protein essential for growth lawsonia Lawsonia intracellularis (in intestinal lumen) lawsonia->entry Infection This compound This compound This compound->ribosome INHIBITS

Caption: this compound inhibits protein synthesis in intracellular L. intracellularis.

References

How to improve the stability of Tylosin in long-term storage and experiments.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the stability of Tylosin during long-term storage and throughout experimental procedures is critical for obtaining accurate and reproducible results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to this compound stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: The stability of this compound is primarily influenced by four key factors:

  • pH: this compound is most stable in solutions with a pH of approximately 3.5 and 9.0.[1] Outside of this range, its degradation accelerates.

  • Temperature: Higher temperatures significantly increase the rate of this compound degradation.[1][2]

  • Light: Exposure to ultraviolet (UV) or direct sunlight can lead to the degradation of this compound.[3]

  • Moisture: this compound powder is hygroscopic and can absorb moisture from the air, which can compromise its stability.

Q2: What are the recommended storage conditions for this compound powder?

A2: To ensure long-term stability, this compound powder should be stored at room temperature in a tightly sealed container, protected from light and moisture.[4] For extended storage, refrigeration (2-8°C) is recommended.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound stock solutions should be prepared fresh whenever possible. If storage is necessary, they should be stored at -20°C for up to one month or at -80°C for up to six months. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. The choice of solvent can also impact stability; while soluble in water, ethanol, and methanol, preparing stock solutions in a buffer at an optimal pH (around 3.5 or 9.0) can enhance stability.

Q4: My this compound solution has changed color. Is it still usable?

A4: A change in the color of a this compound solution, such as turning yellow or brown, can be an indicator of degradation. It is strongly recommended to discard any discolored solutions and prepare a fresh batch to ensure the integrity of your experimental results. The degradation of this compound can lead to the formation of various byproducts, which may have different biological activities or interfere with your assays.

Q5: I am observing inconsistent results in my experiments using this compound. Could this be a stability issue?

A5: Inconsistent experimental results are a common consequence of this compound degradation. If you suspect stability issues, it is crucial to verify the integrity of your this compound stock. You can perform a stability check using High-Performance Liquid Chromatography (HPLC) to determine the concentration of active this compound A.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and use of this compound.

Problem Possible Cause Recommended Solution
Unexpectedly low bioactivity of this compound in an experiment. Degradation of this compound in the stock solution or experimental medium.- Prepare a fresh stock solution of this compound. - Verify the pH of your experimental medium; adjust if it is outside the optimal range for this compound stability (pH 3.5 or 9.0). - Protect your solutions from light during preparation and incubation. - Perform an HPLC analysis to confirm the concentration of active this compound A in your stock solution.
Precipitate forms in my this compound stock solution upon storage at low temperatures. The concentration of this compound may exceed its solubility at low temperatures.- Gently warm the solution to room temperature and vortex to redissolve the precipitate before use. - If the precipitate does not dissolve, it may be a degradation product. Discard the solution and prepare a new one at a slightly lower concentration.
Rapid loss of this compound potency in cell culture media. The pH of the cell culture medium (typically around 7.4) is not optimal for this compound stability.- Prepare a more concentrated stock solution and add it to the culture medium immediately before the experiment to minimize the time this compound is at a suboptimal pH. - Consider the stability kinetics of this compound at the specific pH and temperature of your culture conditions when designing your experiment.

Quantitative Data on this compound Stability

The following tables summarize the impact of various factors on the stability of this compound A, the primary active component of this compound.

Table 1: Effect of Temperature on this compound A Degradation

TemperatureConditionDegradation Rate/Half-life
27°C (Room Temp)In honey (1 year)~47% degradation
70°CIn aqueous solution~31% degradation after 90 min
100°CIn aqueous solution~96% degradation after 90 min
100°CIn spiked honey-water~50% degradation after 90 min

Data synthesized from a study on thermal degradation in honey and water.

Table 2: Effect of pH on this compound Stability

pHStabilityDegradation Products
~3.5Most Stable-
~9.0Most Stable-
Acidic (below 3.5)UnstableThis compound B (Desmycosin)
Neutral to Alkaline (above 9.0)UnstableThis compound A aldol, other polar products

Information based on studies of this compound A decomposition in aqueous buffers.

Table 3: Photostability of this compound A

Light ConditionMatrixHalf-life
LightWater200 days
DarkWater~6% loss over the experimental period

Data from a study on aerobic degradation and photolysis.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.

  • Preparation of this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1.0 M HCl. Keep at room temperature for 24 hours.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1.0 M NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat 1 mL of the stock solution at 100°C for 6 hours.

  • Photodegradation: Expose 1 mL of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control sample wrapped in aluminum foil should be kept alongside.

  • Analysis: Analyze all samples and an untreated control by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

This method can be used to separate this compound A from its degradation products.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.05 M monobasic sodium phosphate, pH 2.5) in a ratio of 35:65 (v/v).

  • Flow Rate: 1 mL/min.

  • Detection: UV at 280 nm.

  • Temperature: 30°C.

  • Procedure:

    • Prepare the mobile phase and degas it.

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a known concentration of a this compound reference standard to determine its retention time.

    • Inject the samples from the forced degradation study or the samples being tested for stability.

    • Monitor the chromatogram for the appearance of new peaks corresponding to degradation products and a decrease in the peak area of this compound A.

Visualizations

Tylosin_Degradation_Pathway TylosinA This compound A TylosinB This compound B (Desmycosin) TylosinA->TylosinB Acidic pH TylosinA_aldol This compound A Aldol TylosinA->TylosinA_aldol Neutral/Alkaline pH IsotylosinA Isothis compound A TylosinA->IsotylosinA Light Exposure Other_Products Other Degradation Products TylosinB->Other_Products Further Degradation TylosinA_aldol->Other_Products Further Degradation Stability_Testing_Workflow start Start: Suspected this compound Instability check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage prepare_fresh Prepare Fresh Stock Solution check_storage->prepare_fresh forced_degradation Perform Forced Degradation Study (pH, Temp, Light, Oxidation) prepare_fresh->forced_degradation hplc_analysis Analyze by Stability-Indicating HPLC Method forced_degradation->hplc_analysis evaluate Evaluate Results: - Purity of this compound A - Presence of Degradants hplc_analysis->evaluate stable This compound is Stable Proceed with Experiment evaluate->stable No significant degradation unstable This compound is Unstable Troubleshoot Further evaluate->unstable Significant degradation end End stable->end unstable->start

References

Addressing variability in Tylosin's impact on gut microbiota between animal subjects.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the variability observed in Tylosin's impact on gut microbiota across different animal subjects.

Troubleshooting Guide

This guide addresses common issues encountered during experiments investigating the effects of this compound on gut microbiota.

Issue 1: High Variability in Microbiota Composition Between Subjects in the Same Treatment Group

  • Question: We are seeing significant differences in the gut microbiota profiles (e.g., alpha and beta diversity) of animals receiving the same dose of this compound. What could be the cause?

  • Answer: High inter-individual variability is a common challenge in gut microbiota research. Several factors, even in a controlled experimental setting, can contribute to this:

    • Baseline Microbiota: The initial composition of the gut microbiota can significantly influence the response to this compound. Animals from different litters or with different maternal lineage may have distinct starting microbial communities.

    • Host Genetics: The genetic background of the animal subjects plays a role in shaping the gut microbiota and the host's response to antibiotics.

    • Diet: Even minor variations in diet composition can lead to differences in the gut microbiota. Ensure a consistent and homogenized diet for all subjects.

    • Environmental Factors: Stress from handling, housing conditions (e.g., single vs. group housing), and sanitation practices can all impact the gut microbiota.

    • Coprophagy: In rodents, coprophagy (ingestion of feces) can lead to the horizontal transfer of microbes between cage mates, potentially homogenizing or diversifying the microbiota in unexpected ways.

  • Troubleshooting Steps:

    • Acclimatization: Ensure a sufficient acclimatization period (at least 1-2 weeks) for animals in the experimental environment before starting the treatment.

    • Littermate Controls: Whenever possible, use littermates and distribute them across different treatment groups to minimize genetic and early-life environmental variability.

    • Dietary Control: Use a standardized, irradiated diet to minimize the introduction of external microbes.

    • Consistent Husbandry: Maintain consistent animal husbandry practices, including cage cleaning schedules, handling procedures, and light/dark cycles.

    • Sample Homogenization: For fecal samples, homogenization of the entire sample before DNA extraction is recommended to ensure a representative microbial profile.[1]

Issue 2: Inconsistent Short-Chain Fatty Acid (SCFA) Measurements

  • Question: Our SCFA measurements from fecal samples are highly variable and not correlating with the observed changes in the microbiota. What could be going wrong?

  • Answer: SCFA concentrations in feces can be influenced by various pre-analytical and analytical factors:

    • Sample Collection and Storage: SCFAs are volatile compounds. Delays in sample processing or improper storage can lead to significant changes in their concentrations.[2][3]

    • Inhomogeneous Distribution: SCFAs may not be evenly distributed throughout a fecal pellet.

    • Continued Microbial Activity: If not properly quenched, microbial activity in the fecal sample can continue post-defecation, altering SCFA profiles.

    • Analytical Method: The choice of extraction method, derivatization agent, and analytical platform (GC-MS, LC-MS) can impact the accuracy and reproducibility of SCFA quantification.[2][3]

  • Troubleshooting Steps:

    • Rapid Freezing: Freeze fecal samples immediately after collection, preferably in liquid nitrogen or at -80°C.

    • Sample Homogenization: Homogenize the entire fecal sample before aliquoting for SCFA analysis.

    • Standardized Protocols: Use a consistent and validated protocol for SCFA extraction and analysis. The use of internal standards is crucial for accurate quantification.

    • pH Optimization: The pH during extraction can significantly affect the efficiency of SCFA recovery.

Frequently Asked Questions (FAQs)

Q1: Why do different studies report conflicting effects of this compound on the same bacterial phyla (e.g., Firmicutes)?

A1: The impact of this compound on bacterial phyla can be highly context-dependent. Here are some key reasons for discrepancies:

  • Host Species: The gut environment and native microbiota differ significantly between animal species (e.g., pigs, dogs, honey bees), leading to varied responses to this compound.

  • Dosage and Duration: The concentration and duration of this compound administration can lead to different outcomes. Low, sub-therapeutic doses used for growth promotion may have different effects than higher, therapeutic doses.

  • Initial Microbiota Composition: The presence or absence of specific this compound-resistant or susceptible bacterial strains in the baseline microbiota will dictate the direction of the microbial shift. For instance, in some swine studies, this compound treatment led to an increase in the relative abundance of Firmicutes.

  • Analytical Methods: Differences in the 16S rRNA gene region sequenced and the bioinformatics pipeline used for analysis can introduce biases and affect the reported taxonomic abundances.

Q2: What is the mechanism of action of this compound on gut bacteria?

A2: this compound is a macrolide antibiotic that primarily acts by inhibiting protein synthesis in bacteria. It binds to the 50S subunit of the bacterial ribosome, preventing the elongation of polypeptide chains. This action is bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the bacteria. This compound has a broad spectrum of activity against Gram-positive bacteria and a more limited range against Gram-negative organisms.

Q3: How does this compound-induced gut dysbiosis affect the host?

A3: this compound-induced changes in the gut microbiota can have several downstream effects on the host, primarily through the alteration of microbial metabolites and their interaction with host signaling pathways:

  • Bile Acid Metabolism: this compound can disrupt the microbial conversion of primary bile acids to secondary bile acids. This can lead to an accumulation of primary bile acids, which can impact host metabolic signaling through pathways like the Farnesoid X receptor (FXR) and Fibroblast Growth Factor 15 (FGF15).

  • Immune Modulation: Changes in the gut microbiota can influence the host's immune system. Altered microbial populations can lead to changes in the production of immune mediators. For instance, some studies suggest that antibiotic-induced dysbiosis can lead to an increase in pro-inflammatory cytokines like TNF.

  • Nutrient Competition: By altering the gut microbial landscape, this compound can reduce the competition for nutrients between the host and the microbiota, which is one of the proposed mechanisms for its growth-promoting effects in livestock.

Q4: What are the critical steps in a 16S rRNA gene sequencing protocol to minimize variability?

A4: To ensure reproducibility and minimize variability in 16S rRNA gene sequencing, consider the following critical steps:

  • Consistent DNA Extraction: Use a standardized DNA extraction kit and protocol for all samples, as different methods can introduce biases in the representation of certain bacterial taxa.

  • Primer Selection: The choice of primers targeting specific hypervariable regions (e.g., V3-V4) of the 16S rRNA gene can influence the taxonomic profile. Use the same primer set for all samples within a study.

  • PCR Conditions: Optimize and standardize PCR conditions (e.g., annealing temperature, number of cycles) to avoid amplification bias.

  • Negative Controls: Include negative controls (e.g., DNA extraction blanks, PCR no-template controls) to identify and account for potential contamination.

  • Bioinformatics Pipeline: Use a consistent and well-documented bioinformatics pipeline for sequence processing, quality filtering, OTU clustering or ASV generation, and taxonomic assignment. The choice of reference database (e.g., Greengenes, SILVA) can also impact the results.

Data Presentation

Table 1: Summary of this compound's Impact on Gut Microbiota Diversity in Different Animal Models

Animal Model This compound Dosage Duration Effect on Alpha Diversity Key Changes in Beta Diversity Reference
Healthy Dogs20 mg/kg PO q12h7 daysDecreased (Observed species, Chao1, Shannon)Significant difference between day 0 and day 7 communities
Swine40 mg/kg of diet12 weeksNot significantly different at the phylum levelTime-dependent divergence of metabolomic profiles between treated and control groups
Honey BeesRealistic hive treatment21 daysReduced (species richness and phylogenetic diversity)Altered species and strain diversity

Table 2: Reported Changes in a Selection of Bacterial Taxa Following this compound Administration

Animal Model Bacterial Taxon Observed Change Reference
Healthy DogsFusobacteriaceaeDecrease
Healthy DogsVeillonellaceaeDecrease
Healthy DogsEnterococcus-like organismsIncrease
SwineFirmicutesRapid increase in relative abundance
Honey BeesSnodgrassella alviReduced absolute abundance and strain diversity
Honey BeesBifidobacterium spp.Reduced absolute abundance and strain diversity

Experimental Protocols

1. Protocol for 16S rRNA Gene Sequencing of Fecal Samples

  • Sample Collection and Storage:

    • Collect fresh fecal samples and immediately freeze them at -80°C or in liquid nitrogen to halt microbial activity.

    • Use sterile collection tubes and instruments to prevent contamination.

  • DNA Extraction:

    • Use a commercially available DNA extraction kit designed for fecal samples (e.g., QIAGEN DNeasy PowerSoil Kit).

    • Critical Step: Ensure complete homogenization of the fecal sample before extraction to obtain a representative microbial profile.

    • Include a negative control (extraction blank) to monitor for kit contamination.

  • PCR Amplification:

    • Amplify a specific hypervariable region of the 16S rRNA gene (e.g., V3-V4) using universal primers with attached sequencing adapters.

    • Pro-Tip: Perform PCR in triplicate for each sample and pool the amplicons to minimize PCR drift and bias.

    • Include a no-template control to check for reagent contamination.

  • Library Preparation and Sequencing:

    • Purify the PCR products to remove primers and dNTPs.

    • Quantify the purified amplicons and pool them in equimolar concentrations.

    • Sequence the pooled library on an Illumina MiSeq or NovaSeq platform.

  • Bioinformatics Analysis:

    • Perform quality filtering of the raw sequencing reads.

    • Use a pipeline like QIIME 2 or DADA2 to denoise sequences, generate Amplicon Sequence Variants (ASVs), and assign taxonomy using a reference database (e.g., SILVA, Greengenes).

    • Calculate alpha and beta diversity metrics and perform statistical analyses to compare microbial communities between groups.

2. Protocol for Short-Chain Fatty Acid (SCFA) Analysis from Fecal Samples

  • Sample Preparation:

    • Lyophilize (freeze-dry) a pre-weighed aliquot of the homogenized fecal sample.

    • Critical Step: Perform all steps on ice to minimize the volatility of SCFAs.

  • Extraction:

    • Add an acidified aqueous internal standard solution to the lyophilized sample.

    • Add a salting-out agent (e.g., NaH2PO4) and an organic solvent (e.g., diethyl ether).

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the organic phase containing the SCFAs.

  • Derivatization (for GC-MS):

    • Evaporate the organic solvent under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent and add a derivatizing agent (e.g., isobutyl chloroformate).

  • Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

    • Inject the derivatized sample into the GC-MS system.

    • Use a suitable column (e.g., DB-FATWAX) and temperature program to separate the SCFA derivatives.

    • Quantify the SCFAs based on the peak areas relative to the internal standards.

Mandatory Visualizations

troubleshooting_workflow cluster_solutions Potential Solutions start High Inter-subject Variability Observed check_baseline Review Baseline Data: - Microbiota profiles - Host genetics (littermates) - Initial health status start->check_baseline check_exp Evaluate Experimental Conditions: - Diet consistency - Husbandry practices - Handling stress start->check_exp check_sampling Assess Sampling and Processing: - Sample collection time - Storage conditions - Homogenization protocol start->check_sampling sol_baseline Increase sample size Use littermate controls Stratify by baseline microbiota check_baseline->sol_baseline sol_exp Standardize diet and housing Minimize handling Consistent environmental conditions check_exp->sol_exp sol_sampling Standardize collection time Immediate freezing (-80°C) Implement rigorous homogenization check_sampling->sol_sampling

Caption: Troubleshooting workflow for high inter-subject variability.

tylosin_bile_acid_pathway cluster_liver Liver cluster_intestine Intestine This compound This compound Administration gut_microbiota Gut Microbiota (e.g., ↓ Clostridium hiranonis) This compound->gut_microbiota Inhibits secondary_ba Secondary Bile Acids (e.g., Deoxycholic Acid) gut_microbiota->secondary_ba Reduced Conversion primary_ba Primary Bile Acids (e.g., Cholic Acid) primary_ba->secondary_ba Microbial 7α-dehydroxylation fxr Host Receptors (e.g., Farnesoid X Receptor - FXR) secondary_ba->fxr Activates host_response Altered Host Metabolism & Immune Response fxr->host_response Regulates

Caption: this compound's impact on the bile acid signaling pathway.

logical_relationship_variability cluster_host Host Factors cluster_experimental Experimental Factors cluster_analytical Analytical Factors tylosin_effect Variability in this compound's Effect on Microbiota host_genetics Genetics host_genetics->tylosin_effect baseline_microbiota Baseline Microbiota baseline_microbiota->tylosin_effect host_species Species host_species->tylosin_effect tylosin_dose This compound Dose & Duration tylosin_dose->tylosin_effect diet Diet diet->tylosin_effect environment Environment environment->tylosin_effect dna_extraction DNA Extraction dna_extraction->tylosin_effect sequencing_pipeline Sequencing & Bioinformatics sequencing_pipeline->tylosin_effect

Caption: Factors influencing this compound's impact on gut microbiota.

References

How to reduce Tylosin degradation during sample preparation and analysis.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize Tylosin degradation during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause this compound degradation?

A1: this compound is susceptible to degradation under various environmental conditions. The primary factors that contribute to its degradation are:

  • pH: this compound is most stable in solutions with a pH of approximately 3.5 or 9.0.[1] Significant inactivation occurs outside of these ranges.[1] Acidic conditions can lead to the hydrolysis of the mycaminose sugar, forming desmycosin (this compound B).

  • Temperature: Elevated temperatures significantly accelerate the degradation of this compound.[1][2] For example, significant degradation (~96%) was observed in an aqueous solution when heated to 100°C for 90 minutes.[2]

  • Light: Exposure to light can cause photodegradation. In one study, this compound A had a half-life of 200 days in water when exposed to light, while only 6% degradation occurred in the dark over the same period.

  • Enzymatic Activity: In biological matrices, enzymes can contribute to the degradation of this compound.

Q2: What are the major degradation products of this compound A?

A2: Under various conditions, this compound A can degrade into several related compounds. Identifying these products is crucial for developing stability-indicating analytical methods. The main degradation products include:

  • Desmycosin (this compound B): Formed by the loss of the mycarose sugar.

  • Relomycin (this compound D): An isomer of this compound A.

  • Dihydrodesmycosin

  • This compound A-Aldol

  • 5-O-mycaminosyltylonolide (OMT)

  • Lactenocin

Troubleshooting Guide

Problem 1: Low recovery of this compound from my samples.

  • Possible Cause: Degradation during sample extraction and processing.

  • Solutions:

    • Control pH: Use acidified extraction solvents. A common approach is to use a mixture of methanol or acetonitrile with water, acidified with formic acid (e.g., 0.1-0.2% formic acid). This helps maintain a lower pH where this compound is more stable.

    • Maintain Low Temperatures: Perform all extraction steps on ice or at reduced temperatures (e.g., 4°C). Avoid heating samples unless absolutely necessary for the protocol. Centrifuge samples at refrigerated temperatures (e.g., 4-10°C).

    • Protect from Light: Work in a dimly lit environment or use amber-colored labware (e.g., vials, tubes) to minimize light exposure during the entire process. Store standard solutions and prepared samples in the dark at low temperatures (-20°C).

    • Minimize Processing Time: A well-trained analyst can reduce analysis time, which may help prevent degradation.

Problem 2: Inconsistent or drifting retention times in my HPLC analysis.

  • Possible Cause: Mobile phase pH is not optimal or is changing over time.

  • Solutions:

    • Buffer the Mobile Phase: Use a buffered mobile phase to maintain a consistent pH. A pH of 2.5, adjusted with phosphoric acid, has been used successfully.

    • Freshly Prepare Mobile Phase: Prepare the mobile phase fresh daily and degas it thoroughly before use to prevent pH shifts and bubble formation.

Problem 3: Extra peaks appearing in my chromatogram, especially in older samples.

  • Possible Cause: this compound is degrading over time, leading to the formation of degradation products that are being detected.

  • Solutions:

    • Analyze Samples Promptly: Analyze prepared samples as quickly as possible. If storage is necessary, keep them at low temperatures (e.g., 10°C in an autosampler) for a short period.

    • Conduct Stability Studies: Perform stability tests on your samples under your specific storage conditions to understand the rate of degradation and establish a maximum allowable storage time. Stock solutions of this compound in methanol are stable for at least two months when stored at -20°C.

Quantitative Data Summary

Table 1: Effect of Temperature on this compound A Degradation

MatrixTemperatureDurationDegradation (%)
Aqueous Solution100°C90 min~96%
Spiked Honey (in water)100°C90 min~50%
Incurred Honey (in water)100°C90 min~29%
Aqueous Solution70°C90 min~31%
Incurred Honey27°C (Room Temp)1 year~47%

Data sourced from a study on the thermal degradation of this compound.

Table 2: pH and Stability of this compound

ConditionObservation
pH ~3.5Most Stable
pH ~9.0Most Stable
Outside 3.5 - 9.0Significant inactivation observed

Data sourced from a study on the effect of pH and temperature on this compound stability.

Experimental Protocols

Protocol 1: Sample Extraction from Animal Feed

This protocol is a general guideline for extracting this compound from solid matrices like animal feed, based on common methodologies.

  • Homogenization: Homogenize the feed sample to ensure uniformity.

  • Weighing: Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Extraction:

    • Add 20 mL of extraction solvent (Methanol:Water (70:30, v/v) + 0.2% Formic Acid).

    • Shake vigorously on a horizontal shaker for 30 minutes.

  • Centrifugation: Centrifuge the sample at 4,000 x g for 10 minutes at 10°C.

  • Dilution & Defatting:

    • Transfer 3 mL of the supernatant to a new tube.

    • Add 27 mL of water and 5 mL of n-hexane.

    • Shake for 5 minutes and centrifuge again at 4,000 x g for 10 minutes at 10°C.

  • Solid-Phase Extraction (SPE) Clean-up (If required): The aqueous layer can be further purified using an appropriate SPE cartridge to remove interferences before LC-MS analysis.

  • Filtration: Filter the final extract through a 0.45 µm filter into an autosampler vial.

  • Storage: Store the vial at 10°C in the autosampler and analyze promptly.

Protocol 2: RP-HPLC Analysis of this compound

This protocol describes a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

  • Instrumentation: HPLC system with a UV or PDA detector.

  • Column: C18 column (e.g., 5 µm, 4.6 x 250 mm).

  • Mobile Phase: A mixture of Acetonitrile and 0.1M Phosphoric Acid (60:40, v/v), with the pH adjusted to 2.5 using phosphoric acid.

  • Flow Rate: 0.8 - 1.5 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm or 292 nm.

  • Injection Volume: 100 µL.

  • Standard Preparation: Prepare stock solutions of this compound in HPLC-grade methanol (e.g., 1 mg/mL). Working standards can be prepared by diluting the stock solution with the mobile phase. Store stock solutions protected from light at -20°C.

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis Analysis A 1. Homogenize Sample B 2. Weigh 5g of Sample A->B C 3. Add Acidified Solvent (e.g., MeOH/H2O + Formic Acid) B->C D 4. Shake (30 min) C->D E 5. Centrifuge at 4°C D->E F 6. Collect Supernatant E->F G 7. Optional: SPE Cleanup F->G H 8. Filter (0.45 µm) into Vial G->H I 9. HPLC or LC-MS Analysis H->I

Caption: Workflow for this compound sample preparation and analysis.

Degradation TylosinA This compound A Desmycosin Desmycosin (this compound B) TylosinA->Desmycosin  Acid Hydrolysis (- Mycarose) Relomycin Relomycin (this compound D) TylosinA->Relomycin Isomerization Aldol This compound A-Aldol TylosinA->Aldol Aldol Addition OMT 5-O-mycaminosyltylonolide (OMT) TylosinA->OMT  Thermal Degradation Other Other Products (e.g., Lactenocin, Dihydrodesmycosin) TylosinA->Other

Caption: Major degradation pathways of this compound A.

References

Validation & Comparative

Comparative Efficacy of Tylosin Versus Tiamulin for Mycoplasma Infections in Poultry: A Scientific Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, evidence-based comparison of two leading antibiotics, Tylosin and Tiamulin, for the management of Mycoplasma infections in poultry. By presenting quantitative data, detailed experimental protocols, and visual representations of mechanisms and workflows, this document aims to facilitate informed decision-making in research and drug development.

Executive Summary

Both this compound, a macrolide antibiotic, and Tiamulin, a pleuromutilin antibiotic, are effective against avian mycoplasmosis, primarily caused by Mycoplasma gallisepticum (MG) and Mycoplasma synoviae (MS). However, in vitro and in vivo studies consistently demonstrate that Tiamulin often exhibits superior efficacy, characterized by lower minimum inhibitory concentrations (MICs) and, in some cases, better clinical outcomes. Tiamulin generally shows greater in vitro activity against various mycoplasma species compared to this compound.[1][2] While both antibiotics are crucial tools in controlling mycoplasmosis, which can lead to significant economic losses through reduced weight gain, increased feed conversion ratios (FCR), and mortality, their performance characteristics show notable differences.[2][3]

In Vitro Efficacy: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is a critical measure of an antibiotic's in vitro potency. Across multiple studies, Tiamulin consistently demonstrates lower MIC values against both M. gallisepticum and M. synoviae compared to this compound, indicating higher potency.

A comparative study found that the median MIC values for Tiamulin against M. gallisepticum (0.05 µg/ml) and M. synoviae (0.10 µg/ml) were two to four times lower than those for this compound.[1] Another study reported MIC50/MIC90 values for Tiamulin against M. gallisepticum as 0.008/0.062 mg/l, whereas for this compound, the values were 0.062/4 mg/l.

Mycoplasma Species Antibiotic MIC50 (mg/L) MIC90 (mg/L) Source
M. gallisepticumTiamulin0.0080.062
This compound0.0624
M. synoviaeTiamulinNot ReportedNot Reported
This compoundNot ReportedNot Reported

Note: MIC values can vary between different strains of Mycoplasma.

In Vivo Efficacy: Clinical and Performance Outcomes

In vivo studies in poultry corroborate the in vitro findings, often showing a therapeutic advantage for Tiamulin. These studies typically assess mortality rates, clinical signs, lesion scores, and production parameters like body weight gain and feed conversion ratio (FCR).

In a study on broiler chickens infected with M. gallisepticum, both Tiamulin and this compound significantly reduced mortality and improved body weight and FCR compared to an untreated control group. The results of this study indicated that Tiamulin was more effective than this compound under field conditions. Another study in layer birds with mycoplasmosis found that Tiamulin had an efficacy of 75% based on negative Serum Plate Agglutination (SPA) tests, compared to 50% for this compound.

Parameter This compound Treatment Group Tiamulin Treatment Group Control Group Source
Efficacy (SPA Negative) 50.00%75.00%Not Applicable
Mortality Significantly lower than controlSignificantly lower than control5 out of 12 birds died
Body Weight Gain Significantly different from controlSignificantly different from controlLower than treated groups
Feed Conversion Ratio (FCR) Significantly different from controlSignificantly different from controlHigher than treated groups
Gross Lesions (Pericarditis, Perihepatitis, Airsacculitis) Less severe than controlLess severe than this compound and control groupsSevere

Mechanisms of Action

Both this compound and Tiamulin inhibit bacterial protein synthesis by targeting the 50S ribosomal subunit, but their specific binding sites and interactions differ.

This compound, a macrolide, binds to the 50S ribosomal subunit and interferes with the translocation step of protein synthesis. Tiamulin, a pleuromutilin, also binds to the 50S subunit but at the peptidyl transferase center. This interaction prevents the correct positioning of the CCA ends of tRNA, thereby inhibiting the formation of peptide bonds.

G cluster_ribosome Bacterial 50S Ribosomal Subunit cluster_this compound This compound (Macrolide) cluster_tiamulin Tiamulin (Pleuromutilin) Peptidyl Transferase Center Peptidyl Transferase Center Tiamulin_action Inhibits Peptide Bond Formation Peptidyl Transferase Center->Tiamulin_action Peptide Exit Tunnel Peptide Exit Tunnel Tylosin_action Inhibits Translocation of Peptidyl-tRNA Peptide Exit Tunnel->Tylosin_action This compound This compound This compound->Peptide Exit Tunnel Binds near Inhibition of Protein Synthesis Inhibition of Protein Synthesis Tylosin_action->Inhibition of Protein Synthesis Tiamulin Tiamulin Tiamulin->Peptidyl Transferase Center Binds to Tiamulin_action->Inhibition of Protein Synthesis

Caption: Mechanism of Action of this compound and Tiamulin.

Experimental Protocols

The following sections detail the methodologies employed in the cited studies to ensure reproducibility and critical evaluation.

In Vitro Susceptibility Testing: MIC Determination

The broth microdilution method is a standard technique for determining the MIC of antibiotics against avian mycoplasmas.

G start Start: Prepare Mycoplasma Culture and Antibiotic Stock Solutions prepare_plates Prepare 96-well microtiter plates with serial two-fold dilutions of this compound and Tiamulin in Mycoplasma broth. start->prepare_plates inoculate Inoculate each well with a standardized concentration of the Mycoplasma isolate (e.g., 10^4-10^5 CFU/mL). prepare_plates->inoculate incubate Incubate plates at 37°C in a CO2-enriched, moist atmosphere. inoculate->incubate read_results Read plates after a defined incubation period (e.g., 7 days) by observing color change or turbidity. incubate->read_results determine_mic Determine MIC: The lowest concentration of the antibiotic that completely inhibits visible growth. read_results->determine_mic end End determine_mic->end

Caption: Experimental Workflow for MIC Determination.

In Vivo Efficacy Study in Broiler Chickens

A typical experimental design to compare the in vivo efficacy of this compound and Tiamulin is as follows:

1. Animal Model:

  • Species: Broiler chickens (e.g., Ross 308).

  • Number: A sufficient number of birds to ensure statistical power (e.g., 240 birds divided into 3 groups).

  • Housing: Birds are housed in controlled environments with ad libitum access to feed and water.

2. Experimental Groups:

  • Group A (this compound): Infected and treated with this compound.

  • Group B (Tiamulin): Infected and treated with Tiamulin.

  • Group C (Control): Infected and untreated (placebo).

3. Infection Model:

  • Challenge Strain: A virulent strain of Mycoplasma gallisepticum.

  • Administration: The route of administration can vary, for instance, via eye drop or fine spray.

4. Treatment Protocol:

  • Dosage and Administration:

    • This compound: Administered in drinking water (e.g., 100 grams in 200 liters of water).

    • Tiamulin: Administered in drinking water (e.g., 100 grams in 200 liters of water).

  • Duration: Treatment is typically administered for a set period, for example, on days 3 to 5 and again on days 19 to 21 of the study.

5. Data Collection and Analysis:

  • Parameters Measured:

    • Mortality: Recorded daily.

    • Clinical Signs: Scored periodically.

    • Gross Lesions: Assessed at necropsy (e.g., airsacculitis, pericarditis, perihepatitis).

    • Performance: Body weight gain, feed intake, and FCR calculated weekly.

    • Serology: Blood samples collected for tests like the Serum Plate Agglutination (SPA) test.

  • Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between groups (P<0.05).

G acclimatization Acclimatization of Birds grouping Random Allocation into Treatment Groups (this compound, Tiamulin, Control) acclimatization->grouping challenge Mycoplasma Challenge (e.g., M. gallisepticum) grouping->challenge treatment Initiation of Antibiotic Treatment as per Protocol challenge->treatment monitoring Daily Monitoring: - Mortality - Clinical Signs treatment->monitoring data_collection Weekly Data Collection: - Body Weight Gain - Feed Intake - FCR monitoring->data_collection necropsy Necropsy and Lesion Scoring at the end of the study data_collection->necropsy analysis Statistical Analysis of Collected Data necropsy->analysis

Caption: General Experimental Workflow for an In Vivo Efficacy Study.

Comparative Summary

The following diagram provides a logical comparison of the key attributes of this compound and Tiamulin based on the available data.

Caption: Logical Comparison of this compound and Tiamulin.

Conclusion

The evidence presented in this guide suggests that while both this compound and Tiamulin are valuable for the control of Mycoplasma infections in poultry, Tiamulin often exhibits a higher degree of efficacy. This is supported by its consistently lower MIC values against key avian Mycoplasma species and superior performance in several in vivo studies. For researchers and drug development professionals, these findings highlight the potential of pleuromutilin antibiotics in addressing avian mycoplasmosis. Further research into strain-specific efficacy, optimal dosage regimens, and potential for resistance development is warranted for both compounds to refine their use in poultry medicine.

References

A Head-to-Head Battle: HPLC vs. Immunoassay for Quantifying Tylosin in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the validation and comparison of High-Performance Liquid Chromatography (HPLC) and immunoassay techniques for the accurate measurement of the antibiotic Tylosin in plasma samples. This report details the experimental protocols and presents a comparative analysis of their performance to aid in selecting the most suitable method for specific research needs.

In the realm of pharmacokinetic and residue analysis, the precise quantification of antibiotics like this compound is paramount. Two of the most common analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) and immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA). While both methods offer pathways to quantification, they operate on fundamentally different principles, leading to distinct advantages and limitations in their application. This guide provides a detailed comparison of these two methods for the quantification of this compound in plasma, supported by experimental data.

Comparative Performance Analysis

A study comparing Liquid Chromatography/Mass Spectrometry (LC/MS), a highly sensitive and specific form of HPLC, with an ELISA immunoassay for the determination of this compound concentrations in pig plasma, revealed a strong correlation between the two methods. The Pearson correlation coefficient between LC/MS and ELISA was found to be 0.933 in healthy pigs and 0.976 in diseased pigs, indicating a high degree of agreement.[1][2][3] However, the validation parameters for each method highlight their individual strengths.

The following tables summarize the quantitative performance data for both LC/MS (as a proxy for HPLC) and ELISA for the quantification of this compound in plasma.[1][4]

Table 1: Performance Characteristics of LC/MS for this compound Quantification in Plasma

ParameterValue
Linearity Range0.025 - 4 µg/mL
Correlation Coefficient (r²)0.98
Limit of Detection (LOD)0.014 µg/mL
Limit of Quantification (LOQ)0.042 µg/mL
Intra-assay Precision (%RSD)<20%
Inter-assay Precision (%RSD)<20%
Intra-assay Accuracy101.34 - 113.62%
Inter-assay Accuracy97.38 - 108.36%

Table 2: Performance Characteristics of ELISA for this compound Quantification in Plasma

ParameterValue
Limit of Detection (LOD)0.005 µg/mL
Limit of Quantification (LOQ)0.005 µg/mL
Intra-assay Precision (%RSD)3.47 - 12.45%
Inter-assay Precision (%RSD)2.67 - 6.85%
Intra-assay Accuracy95.41 - 112.61%
Inter-assay Accuracy97.35 - 108.75%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the experimental protocols for plasma sample preparation and analysis using both HPLC and immunoassay techniques.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on a validated method for the quantification of Tylvalosin, a derivative of this compound, and is adaptable for this compound analysis.

1. Sample Preparation:

  • To 500 µL of plasma, add a known concentration of an appropriate internal standard.

  • Add 400 µL of a protein precipitation solution (e.g., acetonitrile with 0.1% formic acid).

  • Vortex the mixture for 1 minute.

  • Subject the mixture to ultrasonic agitation for 5 minutes at room temperature.

  • Centrifuge at 15,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase, and the sample is ready for injection into the HPLC system.

2. HPLC-UV Conditions:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient or isocratic mixture of solvents such as acetonitrile and water with additives like formic acid or ammonium acetate to ensure good peak shape and separation.

  • Flow Rate: Typically around 0.8 to 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 287-289 nm.

  • Quantification: Based on the peak area ratio of this compound to the internal standard, plotted against a standard curve of known concentrations.

Immunoassay (ELISA) Protocol

The following is a general protocol for a competitive ELISA for this compound quantification.

1. Sample Preparation:

  • Plasma samples are typically diluted with a sample diluent buffer provided in the ELISA kit to minimize matrix effects. The specific dilution factor will depend on the expected concentration of this compound and the kit's sensitivity.

2. ELISA Procedure:

  • Add a specific volume of the diluted plasma samples, standards, and controls to the wells of a microtiter plate pre-coated with this compound antibodies.

  • Add a fixed amount of enzyme-conjugated this compound to each well. This will compete with the this compound in the sample for binding to the antibodies on the plate.

  • Incubate the plate for a specified time at a controlled temperature.

  • Wash the plate several times to remove any unbound reagents.

  • Add a substrate solution that will react with the enzyme to produce a color change.

  • Stop the reaction after a specific time by adding a stop solution.

  • Read the absorbance of each well using a microplate reader at a specific wavelength. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

Methodological Workflow

The following diagram illustrates the key steps in the quantification of this compound in plasma using both HPLC and immunoassay techniques.

Tylosin_Quantification_Workflow cluster_hplc HPLC Workflow cluster_ia Immunoassay (ELISA) Workflow hplc_start Plasma Sample hplc_prep Protein Precipitation & Sample Cleanup hplc_start->hplc_prep hplc_analysis HPLC Separation & UV Detection hplc_prep->hplc_analysis hplc_quant Quantification hplc_analysis->hplc_quant ia_start Plasma Sample ia_dilution Sample Dilution ia_start->ia_dilution ia_binding Competitive Binding & Incubation ia_dilution->ia_binding ia_read Substrate Reaction & Absorbance Reading ia_binding->ia_read ia_quant Quantification ia_read->ia_quant

Caption: Workflow for this compound quantification in plasma.

Conclusion

Both HPLC and immunoassay are viable and effective methods for the quantification of this compound in plasma, with a strong correlation observed between them. The choice between the two often depends on the specific requirements of the study.

  • HPLC offers high specificity and is considered a gold-standard confirmatory method. It can distinguish between the parent drug and its metabolites if properly developed. However, it requires more extensive sample preparation and sophisticated instrumentation.

  • Immunoassays (ELISA) are generally simpler, more cost-effective, and have a higher throughput, making them suitable for screening large numbers of samples. They can also offer excellent sensitivity. However, they may be susceptible to cross-reactivity with structurally related compounds.

For researchers and drug development professionals, a common strategy is to use an immunoassay for initial high-throughput screening, followed by HPLC or LC/MS for the confirmation of positive results and for studies requiring the highest level of specificity and accuracy. The data presented in this guide provides a solid foundation for making an informed decision on the most appropriate analytical method for this compound quantification in plasma.

References

A Comparative Analysis of the Antibacterial Efficacy of Tylosin A and its Metabolite, Desmycosin (Tylosin B)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antibacterial activity of Tylosin A, the primary active component of the macrolide antibiotic this compound, and its major metabolite, desmycosin, also known as this compound B. This document synthesizes available experimental data to offer an objective performance comparison, complete with methodological details for key experiments and visual representations of underlying mechanisms.

Executive Summary

This compound A consistently demonstrates superior or equivalent antibacterial activity against a range of Gram-positive bacteria when compared to its metabolite, desmycosin (this compound B). While both compounds share the same fundamental mechanism of action—inhibition of bacterial protein synthesis—subtle structural differences appear to influence their potency against specific bacterial species. This guide presents Minimum Inhibitory Concentration (MIC) data, details the experimental protocols for its determination, and illustrates the molecular mechanism of action.

Data Presentation: Comparative Antibacterial Potency

The antibacterial efficacy of this compound A and desmycosin has been quantified using Minimum Inhibitory Concentration (MIC) assays. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The data below is compiled from studies employing broth microdilution methods.

Bacterial StrainThis compound A MIC (µg/mL)Desmycosin (this compound B) MIC (µg/mL)Fold Difference (Desmycosin/Tylosin A)
Staphylococcus aureus0.39[1]0.78[1]2
Kocuria rhizophila0.1[1]0.1[1]1
Mycoplasma hyopneumoniaeMore Effective¹Less Effective¹-

¹In vivo studies in pigs have shown that this compound A is more effective than desmycosin for the treatment of Mycoplasma hyopneumoniae infections, though specific MIC values from a direct comparative in vitro study are not available in the reviewed literature.[2]

The potency of desmycosin against Staphylococcus aureus has been reported to be approximately 77.3% to 79.3% of that of this compound A in turbidimetric assays. For Kocuria rhizophila, the two compounds demonstrated equivalent activity in an agar-diffusion method.

Mechanism of Action: Ribosomal Inhibition

Both this compound A and desmycosin are macrolide antibiotics that function by inhibiting bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, thereby blocking the exit tunnel for newly synthesized peptides. This action ultimately halts bacterial growth and proliferation. While both molecules target the same ribosomal subunit, variations in their binding affinity may contribute to the observed differences in their antibacterial potency.

cluster_drug Macrolide Antibiotics cluster_ribosome Bacterial Ribosome cluster_process Cellular Process Tylosin_A This compound A Ribosome_50S 50S Ribosomal Subunit Tylosin_A->Ribosome_50S Binds to Bacterial_Growth Bacterial Growth Tylosin_A->Bacterial_Growth Inhibits Desmycosin Desmycosin (this compound B) Desmycosin->Ribosome_50S Binds to Desmycosin->Bacterial_Growth Inhibits Protein_Synthesis Protein Synthesis Ribosome_50S->Protein_Synthesis Inhibits Protein_Synthesis->Bacterial_Growth Is essential for

Mechanism of action for this compound A and Desmycosin.

Impact on Bacterial Signaling Pathways

Beyond direct inhibition of protein synthesis, macrolides like this compound A and desmycosin can interfere with bacterial signaling pathways, notably quorum sensing. Quorum sensing is a system of stimulus and response correlated to population density, which bacteria use to coordinate gene expression and regulate virulence. By disrupting these communication channels, macrolides can inhibit biofilm formation and reduce the production of virulence factors, thereby attenuating the pathogenicity of bacteria.

cluster_signaling Bacterial Signaling This compound This compound A / Desmycosin Quorum_Sensing Quorum Sensing This compound->Quorum_Sensing Inhibits Biofilm_Formation Biofilm Formation Quorum_Sensing->Biofilm_Formation Regulates Virulence_Factors Virulence Factor Production Quorum_Sensing->Virulence_Factors Regulates

Inhibition of bacterial quorum sensing by this compound A and Desmycosin.

Experimental Protocols

The following is a detailed methodology for the broth microdilution assay used to determine the Minimum Inhibitory Concentrations (MICs) of this compound A and desmycosin, based on Clinical and Laboratory Standards Institute (CLSI) guidelines and published research.

Broth Microdilution MIC Assay Workflow

A Prepare stock solutions of this compound A and Desmycosin B Perform serial two-fold dilutions in a 96-well microtiter plate A->B D Inoculate each well with the bacterial suspension B->D C Prepare standardized bacterial inoculum (0.5 McFarland standard) C->D E Incubate plates at 37°C for 18-24 hours D->E F Visually inspect for bacterial growth (turbidity) E->F G Determine MIC: the lowest concentration with no visible growth F->G

Broth microdilution MIC assay workflow.

1. Preparation of Antimicrobial Stock Solutions:

  • Stock solutions of this compound A and desmycosin are prepared in a suitable solvent, such as a mixture of methanol and phosphate buffer, to a known concentration (e.g., 50 µg/mL).

2. Serial Dilution:

  • In a 96-well microtiter plate, serial two-fold dilutions of the stock solutions are made using cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

3. Inoculum Preparation:

  • The bacterial strains to be tested are cultured on an appropriate agar medium overnight.

  • Colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Control wells containing only broth (negative control) and broth with the bacterial inoculum (positive control) are included.

  • The plates are incubated at 37°C for 18-24 hours under aerobic conditions.

5. MIC Determination:

  • Following incubation, the plates are visually inspected for turbidity.

  • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Conclusion

The available data indicates that while both this compound A and its metabolite desmycosin (this compound B) are effective antibacterial agents against Gram-positive bacteria, this compound A generally exhibits greater potency. Their shared mechanism of action, targeting the 50S ribosomal subunit, underscores their classification as macrolide antibiotics. Further research with a broader panel of bacterial strains, including Gram-negative species, would provide a more comprehensive understanding of their comparative antibacterial spectra. The methodologies and data presented in this guide serve as a valuable resource for researchers and professionals in the field of drug development and antimicrobial research.

References

Assessing the Cross-Reactivity of Tylosin Antibodies with Other Macrolides in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and food safety, the specificity of antibodies used in immunoassays is paramount for accurate quantification of residues. This guide provides an objective comparison of the cross-reactivity of various Tylosin antibodies with other structurally related macrolide antibiotics. The data presented is compiled from multiple studies and commercial enzyme-linked immunosorbent assay (ELISA) kits, offering a comprehensive overview for selecting the appropriate analytical tools.

Cross-Reactivity Data Summary

The cross-reactivity of an antibody is a measure of its ability to bind to molecules other than its target analyte. In the context of this compound immunoassays, this refers to the binding of this compound antibodies to other macrolides. This is a critical parameter as significant cross-reactivity can lead to false-positive results or overestimation of this compound concentrations. The following table summarizes the percentage cross-reactivity of various this compound antibodies with common macrolides.

Antibody/AssayThis compound ATilmicosinErythromycinSpiramycinDesmycosinAcetylisovalerylthis compoundOther MacrolidesReference
Monoclonal Antibody (Zhang et al., 2012)100%49%--76%91%-[1]
Monoclonal Antibody TY56 (Zhang et al.)100%62%--93%97%-[1]
Monoclonal Antibody 14D5100%92.44%-----[2]
Polyclonal Antibody (Wicker et al., 1994)100%Cross-reacted-----[1]
Commercial ELISA Kit (R-Biopharm)100%-<0.1%<0.1%--Josamycin: <0.1%, Kitasamycin: <0.1%
Commercial ELISA Kit (Generic)100%-Negligible (<0.25%)---Other antibiotic families: Negligible (<0.25%)[3]
ELISA (Coats et al.)100%-----This compound B: 26%, this compound C: 19%, this compound D: 106%

Note: Cross-reactivity is typically calculated as (IC50 of this compound / IC50 of competing macrolide) x 100%. A higher percentage indicates greater cross-reactivity. Dashes (-) indicate that data was not provided in the cited source.

Experimental Workflow for Cross-Reactivity Assessment

The following diagram illustrates a standard experimental workflow for determining the cross-reactivity of a this compound antibody using a competitive ELISA format.

G cluster_assay Competitive Immunoassay cluster_detection Detection & Analysis A Coat microtiter plate wells with this compound-protein conjugate B Prepare standard solutions of this compound and competing macrolides C Prepare this compound antibody solution D Add standard/competing macrolide solutions and this compound antibody to wells C->D E Incubate to allow competition for antibody binding D->E F Wash wells to remove unbound reagents E->F G Add enzyme-conjugated secondary antibody F->G H Incubate and wash G->H I Add substrate and measure absorbance H->I J Calculate IC50 values and % Cross-Reactivity I->J

Figure 1. Workflow for assessing antibody cross-reactivity via competitive ELISA.

Detailed Experimental Protocol: Competitive Indirect ELISA for Cross-Reactivity

This protocol outlines a representative method for determining the cross-reactivity of a this compound antibody with other macrolides.

1. Materials and Reagents:

  • High-binding 96-well microtiter plates

  • This compound-protein conjugate (e.g., this compound-BSA) for coating

  • This compound standard

  • Competing macrolide standards (e.g., Tilmicosin, Erythromycin, Spiramycin)

  • Primary antibody against this compound

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Washing buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Blocking buffer (e.g., PBST with 1% BSA)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Microplate reader

2. Plate Coating:

  • Dilute the this compound-protein conjugate to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer.

  • Add 100 µL of the diluted conjugate to each well of the microtiter plate.

  • Incubate overnight at 4°C.

  • Wash the plate three times with washing buffer.

  • Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Wash the plate three times with washing buffer.

3. Competitive Reaction:

  • Prepare serial dilutions of the this compound standard and each competing macrolide in assay buffer.

  • Add 50 µL of each standard or competing macrolide dilution to the respective wells.

  • Add 50 µL of the diluted primary this compound antibody to each well.

  • Incubate for 1-2 hours at room temperature to allow for competition between the free macrolide and the coated this compound conjugate for antibody binding sites.

  • Wash the plate three times with washing buffer.

4. Detection:

  • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

  • Incubate for 1 hour at room temperature.

  • Wash the plate five times with washing buffer.

  • Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding 50 µL of stop solution to each well.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

5. Data Analysis:

  • Plot the absorbance values against the logarithm of the concentration for this compound and each competing macrolide to generate inhibition curves.

  • Determine the concentration of each analyte that causes 50% inhibition of the maximum signal (IC50).

  • Calculate the percentage cross-reactivity (%CR) for each macrolide using the following formula:

    %CR = (IC50 of this compound / IC50 of competing macrolide) x 100

Logical Relationship of Hapten Design and Antibody Specificity

The specificity and cross-reactivity of an antibody are fundamentally determined by the structure of the hapten used to generate it. The following diagram illustrates this relationship.

G cluster_hapten Hapten Design cluster_antibody Antibody Characteristics A Selection of This compound Derivative B Choice of Conjugation Site C Linker Arm Introduction D Specificity C->D Determines E Affinity F Cross-Reactivity Profile

Figure 2. Influence of hapten design on antibody specificity and cross-reactivity.

The design of the hapten, which is a small molecule (in this case, a derivative of this compound) conjugated to a larger carrier protein to become immunogenic, is crucial. The site on the this compound molecule where it is conjugated to the carrier protein and the nature of the linker arm used can expose or mask certain epitopes. This, in turn, dictates the specificity of the resulting antibodies and their propensity to cross-react with other macrolides that share similar structural features. For instance, antibodies generated against a hapten that preserves the unique side chains of this compound will likely exhibit lower cross-reactivity with other macrolides. Conversely, targeting a conserved region of the macrolide ring may lead to broader cross-reactivity.

References

A Comparative Analysis of Tylosin and Tilmicosin Residue Detection Methods in Meat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of antibiotic residues in meat products is a significant concern for food safety and public health. Tylosin and Tilmicosin, two macrolide antibiotics widely used in veterinary medicine, are of particular importance due to their potential for allergic reactions in sensitive individuals and the contribution to antimicrobial resistance. This guide provides a comprehensive comparative analysis of the common methods used to detect this compound and Tilmicosin residues in meat, offering insights into their performance, methodologies, and applications.

Overview of Detection Methodologies

The detection of this compound and Tilmicosin residues in meat can be broadly categorized into three main types of methods: microbiological inhibition tests, immunoassays, and chromatographic techniques. Each category offers a different balance of speed, sensitivity, specificity, and cost, making them suitable for different purposes, from rapid screening to confirmatory analysis.

logical_relationships

Quantitative Performance Comparison

The selection of an appropriate detection method is often dictated by its quantitative performance characteristics. The following tables summarize the key performance indicators for various methods used for the detection of this compound and Tilmicosin in meat.

Table 1: Performance of High-Performance Liquid Chromatography (HPLC) Methods

AnalyteLOD (µg/kg)LOQ (µg/kg)Recovery Rate (%)Reference
This compound0.4731.56197.06 - 98.64[1][2][3]
Tilmicosin0.4811.58796.05 - 98.15[1][2]
Tilmicosin10 (muscle)-80.4 - 88.3
Tilmicosin25 (liver, kidney)-80.4 - 88.3

Table 2: Performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

AnalyteLOD (µg/kg)LOQ (µg/kg)Recovery Rate (%)Reference
Macrolides (general)< 0.1 - < 0.3-~100
Tilmicosin10-73.2 - 89.2
Macrolides (general)10 - 50040 - 2000> 58

Table 3: Performance of Immunoassay (ELISA) Methods

AnalyteLOD (µg/kg)SpecificitySpeedReference
This compound & Tilmicosin10 - 20Broad-specific to macrolides~10 min for visible result
This compound-Specific to this compound-

Table 4: Performance of Microbiological Inhibition Assays

MethodPrincipleSensitivitySpecificityReference
Plate TestInhibition of bacterial growth on agarGenerally lower than chromatographic methodsBroad-spectrum, not specific to this compound or Tilmicosin
Tube TestInhibition of bacterial growth in liquid mediumGenerally lower than chromatographic methodsBroad-spectrum, not specific to this compound or Tilmicosin

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results. Below are outlines of typical methodologies for the key detection techniques.

Sample Preparation for Chromatographic Analysis

A robust sample preparation protocol is essential to extract the analytes of interest from the complex meat matrix and remove interfering substances.

experimental_workflow

A common extraction method involves the following steps:

  • Homogenization: Weigh 5 grams of the meat sample into a 50 mL polypropylene tube.

  • Extraction: Add 10 mL of 70% methanol and 200 µL of 0.1 M EDTA to the tube.

  • Vortexing: Homogenize the mixture using a vortex for 1 minute.

  • Centrifugation: Centrifuge the mixture for 15 minutes at 5000 rpm.

  • Filtration: Filter the resulting supernatant through a 0.45 µm filter.

  • Injection: Inject a specific volume (e.g., 100 µL) of the filtered extract into the HPLC or LC-MS/MS system.

For some LC-MS/MS applications, a protein precipitation step using acetonitrile followed by centrifugation and filtration is employed.

High-Performance Liquid Chromatography (HPLC) with PDA Detection

HPLC is a widely used technique for the quantification of this compound and Tilmicosin residues.

  • Instrumentation: An HPLC system equipped with a Photo Diode Array (PDA) detector is commonly used.

  • Column: A C18 column (e.g., InertSustain C18, 5 µM, 4.6 x 250 mm) is a typical choice for separation.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile (ACN) and 0.1M phosphoric acid (H3PO4) (e.g., 60:40, v/v) with the pH adjusted to 2.5 is often utilized.

  • Flow Rate: A flow rate of 0.8 mL/minute is maintained.

  • Column Temperature: The column temperature is typically kept at 30°C.

  • Detection Wavelength: The chromatogram is monitored at a wavelength of 280 nm.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and specificity compared to HPLC, making it the gold standard for confirmatory analysis.

  • Instrumentation: An LC system coupled with a tandem mass spectrometer (e.g., electrospray ionization - ESI) is used.

  • Sample Preparation: Pressurized liquid extraction (PLE) with methanol has been shown to be an efficient extraction technique. Online sample cleanup using TurboFlow technology can also be employed to remove macromolecules and concentrate the analytes.

  • Data Acquisition: Data is typically acquired in the multiple-reaction monitoring (MRM) mode, which provides high sensitivity and specificity for both quantification and confirmation.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a rapid and high-throughput screening method based on antigen-antibody reactions.

  • Principle: Competitive ELISA is frequently used for the quantitative determination of antibiotic residues. In this format, the antibiotic in the sample competes with a labeled antibiotic for binding to a limited number of specific antibodies coated on a microplate.

  • Procedure:

    • A liquid sample containing the target analyte is added to a microwell pre-coated with analyte-specific antibodies.

    • An enzyme-linked antigen is then added, which also binds to the antibodies.

    • After an incubation period, the unbound reagents are washed away.

    • A substrate is added, which reacts with the enzyme to produce a color change. The intensity of the color is inversely proportional to the concentration of the antibiotic in the sample.

  • Advantages: ELISA kits are often ready to use, require no organic solvents, and provide results within minutes.

Microbiological Inhibition Assays

These are traditional screening methods that detect the presence of antimicrobial substances based on their ability to inhibit the growth of susceptible bacteria.

  • Principle: The presence of antibiotics in a sample inhibits the growth of a test microorganism, which can be observed visually.

  • Plate Test: A layer of nutrient agar is inoculated with a sensitive bacterium (e.g., Bacillus subtilis). The meat sample is placed on the agar surface. If antibiotics are present, a clear zone of growth inhibition will appear around the sample.

  • Tube Test: A growth medium inoculated with a test bacterium and a pH or redox indicator is used. Bacterial growth causes a color change in the indicator. If antibiotics are present, bacterial growth is inhibited, and no color change occurs.

  • Advantages: These methods are cost-effective and can detect a broad spectrum of antibiotics.

  • Limitations: They lack specificity and generally have lower sensitivity compared to chromatographic and immunological methods.

Mechanism of Action of Macrolide Antibiotics

This compound and Tilmicosin belong to the macrolide class of antibiotics. Their mechanism of action involves the inhibition of bacterial protein synthesis.

macrolide_moa

Macrolides bind reversibly to the P site of the 50S subunit of the bacterial ribosome. This binding action blocks the translocation step of protein synthesis, ultimately leading to a bacteriostatic effect, meaning it inhibits the growth and reproduction of bacteria.

Conclusion

The choice of a detection method for this compound and Tilmicosin residues in meat depends on the specific requirements of the analysis.

  • Microbiological inhibition assays are cost-effective for initial, broad-spectrum screening but lack specificity and sensitivity.

  • Immunoassays like ELISA offer rapid, sensitive, and more specific screening, making them suitable for high-throughput testing.

  • HPLC with PDA detection provides reliable quantification and is a robust technique for routine monitoring.

  • LC-MS/MS stands as the definitive confirmatory method, offering the highest sensitivity and specificity, crucial for regulatory compliance and food safety assurance.

For a comprehensive residue monitoring program, a combination of these methods is often employed, using rapid screening tests to identify potential positive samples, which are then confirmed and quantified using highly specific and sensitive chromatographic techniques. This tiered approach ensures both efficiency and accuracy in safeguarding the food supply.

References

Comparative Efficacy of Tylosin Against Lawsonia intracellularis Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the effectiveness of Tylosin against various strains of Lawsonia intracellularis, the causative agent of Porcine Proliferative Enteropathy (PPE), also known as ileitis. The information is intended for researchers, scientists, and drug development professionals, offering a consolidated view of supporting experimental data from in vitro and in vivo studies.

In Vitro Susceptibility of Lawsonia intracellularis to this compound and Other Antimicrobials

The minimum inhibitory concentration (MIC) is a key indicator of an antimicrobial's effectiveness. For Lawsonia intracellularis, an obligate intracellular bacterium, both intracellular and extracellular MICs are determined to assess the antibiotic's ability to inhibit bacterial growth within host cells and in the extracellular environment, respectively.

Numerous studies have evaluated the in vitro susceptibility of various L. intracellularis isolates to this compound and other commonly used antibiotics. The data reveals that this compound is highly effective, although susceptibility can vary between different bacterial strains and geographical locations.

Table 1: Comparative Intracellular Minimum Inhibitory Concentrations (MICs) of this compound and Other Antimicrobials against Lawsonia intracellularis

AntimicrobialIsolate(s) / RegionIntracellular MIC (µg/mL)Reference(s)
This compound 2 South Korean isolates0.25 - 0.5[1]
Brazilian isolates2 - 8[2]
10 North American & European isolates0.25 - 32[3]
Tilmicosin 2 South Korean isolates0.125[1]
Tiamulin Brazilian & Thai isolates≤0.125 - 2[4]
10 North American & European isolates≤0.5
Tylvalosin 4 Korean field isolates0.5 - 1
Valnemulin Brazilian & Thai isolates≤0.125 - 2
10 North American & European isolates≤0.5
Chlortetracycline Brazilian isolates8 - 64
10 North American & European isolates0.125 - 64
Lincomycin Brazilian isolates>128
10 North American & European isolates8 - >128

Note: MIC values can vary based on the specific isolate and testing methodology.

In Vivo Efficacy of this compound in Experimental Models of Porcine Proliferative Enteropathy

The effectiveness of this compound in treating and controlling PPE has been validated in numerous in vivo studies using experimentally infected pigs. These studies demonstrate that this compound, administered via feed, water, or injection, significantly reduces clinical signs, intestinal lesions, and the presence of L. intracellularis.

Table 2: Summary of In Vivo Studies on the Efficacy of this compound for Porcine Proliferative Enteropathy

Study FocusAnimal ModelThis compound AdministrationKey FindingsReference(s)
Treatment of PPE60 five-week-old pigsInjectable this compound (1mL/20kg), 3 doses every 12 hours, 13 days post-inoculationSignificant reduction in gross intestinal lesions and L. intracellularis antigen in medicated group.
Treatment and Control of PPEExperimentally inoculated pigsIntramuscular this compound (4 mg/lb), twice daily for 3 days, 14 days post-challengePositive treatment response based on improved clinical signs, reduced fecal shedding, and improved weight gain.
Prevention and Treatment of PPEExperimentally inoculated swineIn-feed this compound phosphateEffective in both preventing and treating PPE.
Comparison with TylvalosinCommercial farm with subclinical ileitisIn-feed this compound (100 ppm) for 21 daysTylvalosin showed statistically significant improvements in days to slaughter and lean meat percentage compared to this compound.
Comparison with TiamulinField conditions with mild ileitisIn-feed this compound (100 ppm) for 21 daysBoth were highly effective, with this compound showing slightly better growth rate and Tiamulin a better feed conversion efficiency.

Experimental Protocols

In Vitro Antimicrobial Susceptibility Testing

The obligate intracellular nature of L. intracellularis requires specialized cell culture-based methods for antimicrobial susceptibility testing.

Objective: To determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against L. intracellularis.

Materials:

  • Lawsonia intracellularis isolate

  • McCoy cells (or other suitable host cell line)

  • 96-well cell culture plates

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and L-glutamine

  • Antimicrobial agent to be tested

  • Fixative (e.g., cold acetone/methanol)

  • Primary antibody against L. intracellularis

  • Secondary antibody conjugated to an enzyme (e.g., peroxidase)

  • Substrate for the enzyme

  • Microplate reader

Procedure:

  • Cell Culture Preparation: Seed McCoy cells into 96-well plates and incubate until they form a monolayer.

  • Inoculum Preparation: Prepare a standardized suspension of L. intracellularis.

  • Antimicrobial Dilutions: Prepare serial dilutions of the antimicrobial agent in cell culture medium.

  • Infection and Treatment:

    • Intracellular MIC: Inoculate the McCoy cell monolayers with the L. intracellularis suspension. After an incubation period to allow for bacterial entry into the cells, replace the medium with fresh medium containing the different concentrations of the antimicrobial agent.

    • Extracellular MIC: Pre-incubate the L. intracellularis suspension with the different concentrations of the antimicrobial agent before inoculating the McCoy cell monolayers.

  • Incubation: Incubate the plates under microaerophilic conditions at 37°C for a defined period (e.g., 24-72 hours).

  • Immunoperoxidase Monolayer Assay (IPMA):

    • Fix the cells in the wells.

    • Incubate with the primary antibody against L. intracellularis.

    • Wash and incubate with the enzyme-conjugated secondary antibody.

    • Add the substrate and measure the color development using a microplate reader.

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that inhibits 99% of L. intracellularis growth compared to the untreated control wells.

In Vivo Experimental Challenge Model

Objective: To evaluate the efficacy of an antimicrobial agent in treating or preventing Porcine Proliferative Enteropathy in a controlled setting.

Materials:

  • Weaned pigs, free of L. intracellularis

  • Lawsonia intracellularis inoculum (pure culture or intestinal homogenate from an infected animal)

  • Test antimicrobial (e.g., this compound) and placebo

  • Appropriate housing and husbandry for the animals

  • Tools for clinical scoring (fecal consistency, body condition)

  • Equipment for sample collection (feces, blood, tissues)

  • Laboratory facilities for diagnostics (e.g., PCR, immunohistochemistry)

Procedure:

  • Acclimation: Acclimate the pigs to the experimental facilities.

  • Randomization: Randomly assign pigs to treatment and control groups.

  • Challenge: Orally inoculate all pigs (except for a potential negative control group) with a standardized dose of L. intracellularis.

  • Treatment Administration:

    • Treatment study: Begin administration of the antimicrobial agent and placebo at a predetermined time after the challenge, often upon the onset of clinical signs.

    • Prevention study: Begin administration of the antimicrobial agent and placebo prior to the challenge.

  • Monitoring and Data Collection:

    • Daily observation and recording of clinical signs.

    • Regularly measure body weight and feed consumption to calculate average daily gain (ADG) and feed conversion ratio (FCR).

    • Collect fecal samples at specified intervals to quantify L. intracellularis shedding via PCR.

  • Necropsy and Lesion Scoring: At the end of the study period, euthanize the pigs and perform a necropsy. Examine the ileum and other relevant portions of the intestine for gross and microscopic lesions characteristic of PPE. Score the severity of the lesions.

  • Immunohistochemistry (IHC): Collect intestinal tissue samples for IHC to detect and quantify the presence of L. intracellularis antigen within the intestinal crypts.

Visualizing Key Pathways and Processes

Lawsonia intracellularis Pathogenesis Signaling Pathways

Lawsonia intracellularis infection is known to modulate host cell signaling pathways to promote its survival and replication, leading to the characteristic proliferation of intestinal crypt cells.

Lawsonia_Pathogenesis cluster_bacterium Lawsonia intracellularis cluster_cell Host Intestinal Crypt Cell bacterium L. intracellularis invasion invasion bacterium->invasion Invasion nfkb NF-κB Pathway invasion->nfkb Modulates wnt β-catenin/Wnt Pathway invasion->wnt Modulates notch Notch Pathway invasion->notch Modulates immune_response immune_response nfkb->immune_response Altered Immune Response cell_proliferation cell_proliferation wnt->cell_proliferation Increased Cell Proliferation cell_differentiation cell_differentiation notch->cell_differentiation Inhibited Cell Differentiation

Caption: L. intracellularis modulates host cell signaling pathways.

Experimental Workflow for In Vivo this compound Efficacy Study

The following diagram illustrates a typical workflow for an in vivo study evaluating the therapeutic efficacy of this compound against L. intracellularis.

InVivo_Workflow acclimation Pig Acclimation randomization Randomization (Treatment vs. Control) acclimation->randomization challenge Oral Challenge with L. intracellularis randomization->challenge monitoring_pre Pre-Treatment Clinical Monitoring challenge->monitoring_pre treatment This compound/Placebo Administration monitoring_pre->treatment monitoring_post Post-Treatment Monitoring (Clinical Signs, Weight, Fecal Shedding) treatment->monitoring_post necropsy Necropsy and Lesion Scoring monitoring_post->necropsy analysis Data Analysis (Statistics) necropsy->analysis

Caption: Workflow for an in vivo this compound efficacy trial.

Mechanism of Action of this compound

This compound is a macrolide antibiotic that inhibits bacterial protein synthesis.

Tylosin_MoA This compound This compound ribosome Bacterial 50S Ribosomal Subunit This compound->ribosome Binds to protein_synthesis Protein Synthesis inhibition Inhibition inhibition->protein_synthesis

Caption: this compound inhibits bacterial protein synthesis.

References

Cross-resistance analysis between Tylosin and other macrolide antibiotics in Enterococcus.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive analysis of cross-resistance between tylosin and other clinically relevant macrolide antibiotics in Enterococcus species. The data presented herein, supported by detailed experimental protocols and molecular mechanisms, offers valuable insights for researchers, scientists, and professionals involved in the development of new antimicrobial agents.

Quantitative Analysis of Macrolide Cross-Resistance

Minimum Inhibitory Concentration (MIC) data from multiple studies consistently demonstrate a significant pattern of cross-resistance among macrolides in Enterococcus, primarily driven by the presence of specific resistance genes. The following tables summarize the MIC distributions for various macrolides against Enterococcus isolates with defined resistance genotypes.

Table 1: Comparative MICs of Macrolides against Enterococcus Isolates with Characterized Resistance Genes

This table presents a comparative summary of MICs for erythromycin, azithromycin, and spiramycin against 78 Enterococcus isolates, categorized by their resistance gene profiles. The data clearly indicates that the presence of the ermB gene confers high-level resistance to all three macrolides tested.

Enterococcus Species (No. of Isolates)Resistance Gene(s) DetectedErythromycin MIC (µg/mL)Azithromycin MIC (µg/mL)Spiramycin MIC (µg/mL)
E. faecium (12)ermB, msrC>128≥64≥64
E. faecalis (14)ermB>128≥64≥64
E. durans (2)ermB>128≥64≥64
E. avium (2)ermB>128≥64≥64
E. hirae (8)ermB>128≥64≥64
E. gallinarum (1)ermB>128≥64≥64
E. faecium (1)ermA, msrC>128≥64≥64
E. faecium (1)msrC (low-level resistance)32--
Susceptible Isolates (various species)None detected≤2≤0.5–12

Data compiled from a study on 78 Enterococcus isolates[1].

Table 2: this compound and Erythromycin MIC50 and MIC90 Values against Enterococcus faecalis and Enterococcus faecium

This table provides the MIC50 and MIC90 values for this compound and erythromycin, illustrating the reduced susceptibility to both agents in field isolates of E. faecalis and E. faecium. The high resistance rates to both this compound and erythromycin suggest a strong correlation in their resistance profiles.

AntibioticEnterococcus faecalisEnterococcus faecium
This compound
MIC50 (µg/mL)>64>64
MIC90 (µg/mL)>64>64
Resistance Rate41.4%-
Erythromycin
MIC50 (µg/mL)>32>32
MIC90 (µg/mL)>32>32
Resistance Rate41.7%-

Data from a study on Enterococcus isolates from healthy dogs and cats.

Table 3: Erythromycin Resistance in Enterococcus Isolates from Swine with and without this compound Exposure

This table demonstrates the impact of this compound use on the prevalence of erythromycin resistance in Enterococcus isolates from swine. The data strongly suggests that the use of this compound as a growth promotant selects for high-level erythromycin resistance, with the vast majority of these resistant isolates carrying the ermB gene.

Farm this compound UseNo. of Isolates TestedNo. (%) of Erythromycin-Resistant Isolates (MIC ≥ 8 µg/mL)ermB Gene Presence in Resistant Isolates
Growth Promotion208124 (59%)95% (of a subset of 68 isolates)
Disease Treatment28180 (28.5%)95% (of a subset of 68 isolates)
No this compound Use1704 (2.4%)95% (of a subset of 68 isolates)

Data from a study on the effect of this compound on erythromycin-resistant enterococci in swine[2].

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the cross-resistance analysis.

1. Antimicrobial Susceptibility Testing by Agar Dilution

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a bacterial isolate.

  • Preparation of Antimicrobial Stock Solutions: Stock solutions of this compound, erythromycin, azithromycin, and spiramycin are prepared according to the manufacturer's instructions.

  • Preparation of Agar Plates: Mueller-Hinton (MH) agar is prepared and autoclaved. After cooling to 45-50°C, serial twofold dilutions of each antimicrobial agent are added to the molten agar to achieve the desired final concentrations. The agar is then poured into sterile petri dishes and allowed to solidify.

  • Inoculum Preparation: Enterococcus isolates are grown on an appropriate agar medium for 18-24 hours. Several colonies are then suspended in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is further diluted to yield a final inoculum concentration of approximately 10^4 CFU per spot.

  • Inoculation: A multipoint inoculator is used to deliver a standardized volume of each bacterial suspension onto the surface of the agar plates containing the different antibiotic concentrations. A growth control plate without any antibiotic is also inoculated.

  • Incubation: The plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the isolate.

2. PCR for Detection of Macrolide Resistance Genes (ermA, ermB, msrC)

This molecular technique is employed to identify the genetic determinants of macrolide resistance in Enterococcus isolates.

  • DNA Extraction: Genomic DNA is extracted from overnight cultures of Enterococcus isolates using a commercial DNA extraction kit or a standard boiling lysis method.

  • Primer Design: Specific oligonucleotide primers targeting the ermA, ermB, and msrC genes are used.

  • PCR Amplification: The PCR reaction mixture typically contains the extracted DNA template, forward and reverse primers for each target gene, dNTPs, Taq DNA polymerase, and PCR buffer. The amplification is performed in a thermal cycler with the following general parameters:

    • Initial denaturation: 94°C for 5 minutes

    • 30-35 cycles of:

      • Denaturation: 94°C for 30 seconds

      • Annealing: 50-60°C for 45 seconds (temperature is primer-specific)

      • Extension: 72°C for 1 minute per kb of expected product size

    • Final extension: 72°C for 5-10 minutes

  • Gel Electrophoresis: The PCR products are separated by size on a 1.5-2.0% agarose gel containing a fluorescent dye (e.g., ethidium bromide). The gel is visualized under UV light.

  • Interpretation: The presence of a band of the expected size for each gene indicates a positive result. Positive and negative controls are included in each PCR run to ensure the validity of the results.

Visualization of Mechanisms and Workflows

Signaling Pathway: ErmB-Mediated Macrolide Resistance

The primary mechanism of high-level cross-resistance to macrolides in Enterococcus is the modification of the ribosomal target site by an enzyme encoded by the ermB gene. This diagram illustrates the process.

ErmB_Resistance cluster_ribosome Bacterial Ribosome (50S subunit) cluster_resistance Resistance Mechanism 23S_rRNA 23S rRNA A2058 Adenine (A2058) Macrolide This compound / Erythromycin A2058->Macrolide Binding Blocked Macrolide->23S_rRNA Binding (inhibits protein synthesis) ermB_gene ermB gene ErmB_MT ErmB Methyltransferase ermB_gene->ErmB_MT Transcription & Translation ErmB_MT->A2058 Methylation

Caption: ErmB methyltransferase modifies adenine 2058 on the 23S rRNA, preventing macrolide binding.

Experimental Workflow for Cross-Resistance Analysis

This diagram outlines the systematic approach used to investigate cross-resistance between this compound and other macrolides in Enterococcus.

Experimental_Workflow Start Start: Isolate Collection Isolation Isolation of Enterococcus spp. from clinical or environmental samples Start->Isolation AST Antimicrobial Susceptibility Testing (AST) (Agar/Broth Dilution) Isolation->AST MIC_Determination Determination of MICs for this compound, Erythromycin, Azithromycin, Spiramycin AST->MIC_Determination Resistance_Profiling Categorize Isolates: Susceptible vs. Resistant MIC_Determination->Resistance_Profiling Data_Analysis Data Correlation and Analysis MIC_Determination->Data_Analysis Molecular_Analysis Molecular Analysis of Resistant Isolates Resistance_Profiling->Molecular_Analysis DNA_Extraction Genomic DNA Extraction Molecular_Analysis->DNA_Extraction PCR PCR for Resistance Genes (ermA, ermB, msrC, etc.) DNA_Extraction->PCR PCR->Data_Analysis Conclusion Conclusion on Cross-Resistance Patterns Data_Analysis->Conclusion

Caption: Workflow for analyzing macrolide cross-resistance in Enterococcus.

Logical Relationship of Macrolide Resistance Mechanisms in Enterococcus

This diagram illustrates the different mechanisms of macrolide resistance observed in Enterococcus and their impact on the spectrum of resistance.

Macrolide_Resistance_Mechanisms cluster_mechanisms Resistance Mechanisms cluster_target_mod Genes for Target Modification cluster_efflux Genes for Efflux cluster_phenotype Resulting Phenotype Macrolide_Resistance Macrolide Resistance in Enterococcus Target_Modification Target Site Modification Macrolide_Resistance->Target_Modification Efflux_Pump Active Efflux Macrolide_Resistance->Efflux_Pump ermB ermB Target_Modification->ermB ermA ermA Target_Modification->ermA msrC msrC Efflux_Pump->msrC High_Level_Cross_Resistance High-Level Cross-Resistance to This compound, Erythromycin, Azithromycin, Spiramycin ermB->High_Level_Cross_Resistance ermA->High_Level_Cross_Resistance Low_Level_Resistance Low to Moderate-Level Resistance to some Macrolides msrC->Low_Level_Resistance

Caption: Key genetic mechanisms driving macrolide resistance phenotypes in Enterococcus.

References

Safety Operating Guide

Tylosin proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of Tylosin is critical for laboratory safety, environmental protection, and regulatory compliance. As a substance that can cause allergic reactions and is toxic to aquatic life, adherence to strict disposal protocols is essential.[1][2] This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste, tailored for research, scientific, and drug development professionals.

Immediate Safety and Handling

Before handling this compound waste, it is imperative to wear appropriate Personal Protective Equipment (PPE) to prevent skin and respiratory sensitization.[2][3] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound Waste
Protection TypeSpecificationRationale
Eye Protection Safety glasses with side shields or goggles (European Standard EN 166).Protects against dust particles and splashes, preventing serious eye irritation.
Hand Protection Protective gloves.Prevents skin contact which may cause an allergic skin reaction.
Body Protection Protective clothing, long-sleeved clothing.Minimizes skin exposure to this compound dust or solutions.
Respiratory Protection NIOSH/MSHA or European Standard EN 136 approved respirator.Required in cases of inadequate ventilation or during large-scale use to prevent inhalation, which can cause allergy or asthma symptoms.

Step-by-Step Disposal Protocol

Disposal of this compound must be carried out in accordance with all applicable local, regional, national, and international regulations. This compound waste is often classified as hazardous.

  • Waste Identification and Segregation :

    • Identify all waste containing this compound, including unused product, residues, contaminated labware, and spill cleanup materials.

    • Segregate this compound waste from non-hazardous waste streams.

  • Containment and Labeling :

    • Collect all this compound waste in suitable, sealed, and clearly labeled containers to await disposal.

    • For spills, sweep or vacuum dry material into a container, avoiding dust generation. Wet material should be shoveled into a suitable container.

    • Ensure labels clearly indicate "Hazardous Waste" and "this compound."

  • Consult Regulations and Professional Services :

    • The primary and mandatory step is to review federal, provincial, and local government requirements prior to disposal.

    • Engage a licensed waste disposal company to manage the collection and disposal of this compound waste. The appropriate waste code should be assigned in discussion with the disposal company.

  • Disposal of Empty Containers :

    • Empty containers or liners may retain product residues and should be treated as hazardous waste.

    • Follow all hazard warnings on the label even after the container is empty. Puncture containers to prevent reuse before sending them to a licensed disposal site.

  • Environmental Protection :

    • Under no circumstances should this compound waste be discharged into drains, sewers, water courses, or onto the ground. It is very toxic to aquatic life and can have long-lasting effects.

Accidental Release and Spill Cleanup Plan

In the event of a spill, immediate and proper cleanup is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Secure the Area : Keep unnecessary personnel away from the spill area.

  • Ensure Proper Ventilation : Provide adequate ventilation to the affected area.

  • Wear Appropriate PPE : Before starting cleanup, personnel must wear the protective equipment detailed in Table 1.

  • Contain the Spill : Stop the flow of material if it can be done without risk. Prevent the spill from entering drains or waterways.

  • Clean the Spill :

    • For Dry Spills : Use a broom or a dry vacuum to collect the material without raising dust. Dampening the material with water may be necessary to prevent it from becoming airborne.

    • For Liquid Spills : Absorb the spill with an inert material (e.g., diatomite, universal binders) and place it into a suitable container for disposal.

  • Decontaminate the Area : After the bulk of the material has been removed, flush the area with water. Collect the rinse water for proper disposal as hazardous waste.

  • Dispose of Cleanup Materials : Place all contaminated materials (absorbents, PPE, cleaning tools) into a sealed, labeled container for disposal by a licensed waste management company.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

TylosinDisposalWorkflow start Start: this compound Waste Generated spill_check Accidental Spill or Release? start->spill_check identify Identify & Segregate Waste (Unused product, contaminated labware, spill debris) contain Contain in Sealed, Labeled Container Label as 'Hazardous - this compound' identify->contain consult_regs Consult Local, National & Institutional Regulations contain->consult_regs is_hazardous Is waste classified as hazardous under these regulations? consult_regs->is_hazardous contact_vendor Contact Licensed Hazardous Waste Disposal Vendor is_hazardous->contact_vendor Yes (Most Common) other_options Follow Alternative Approved Institutional Protocol (e.g., Take-Back Program if applicable) is_hazardous->other_options No arrange_pickup Arrange for Professional Collection and Disposal contact_vendor->arrange_pickup end End: Waste Disposed Compliantly arrange_pickup->end spill_check->identify No follow_spill_plan Follow Accidental Spill Cleanup Plan spill_check->follow_spill_plan Yes follow_spill_plan->contain other_options->end

Caption: Workflow for the compliant disposal of this compound waste.

References

Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling Tylosin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When handling active pharmaceutical ingredients like Tylosin, a macrolide antibiotic, understanding and implementing the correct personal protective equipment (PPE) protocols is a critical first step in mitigating potential health risks. This compound can cause eye irritation, skin sensitization, and may lead to allergic reactions or respiratory difficulties upon inhalation of its dust.[1][2]

This guide provides essential, step-by-step safety and logistical information for the proper handling and disposal of this compound, ensuring the protection of personnel and the integrity of research.

Recommended Personal Protective Equipment

The level of PPE required depends on the scale of the operation and the potential for exposure. Below is a summary of recommended equipment for various laboratory scenarios involving this compound.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume/Small-Scale Laboratory Use (e.g., weighing small quantities in a ventilated enclosure)Safety glasses with side shields (EN 166 compliant)[3]Powder-free, chemical-resistant gloves (e.g., nitrile)Standard laboratory coatNot typically required if handled within a fume hood or with adequate local exhaust ventilation
High-Volume/Large-Scale Handling (e.g., bulk preparation of solutions)Tightly fitting safety gogglesChemical-resistant, impervious glovesLong-sleeved, impervious clothing or gownApproved respirator (e.g., NIOSH-approved, EN 149 half-mask) if dust is generated or ventilation is inadequate
Accidental Spill Cleanup Chemical safety goggles and a face shieldHeavy-duty, chemical-resistant glovesImpermeable body coveringFull-face respirator or self-contained breathing apparatus (SCBA) for large spills or high dust concentrations

Operational Plan: Step-by-Step PPE Protocol

Adherence to a strict procedural workflow is essential for minimizing exposure risks.

1. Preparation and Risk Assessment:

  • Before handling this compound, consult the Safety Data Sheet (SDS).

  • Ensure a safety shower and eyewash station are accessible.

  • Work in a well-ventilated area, preferably within a chemical fume hood or a ventilated enclosure, especially when handling the powder form to avoid dust formation.

2. Donning PPE:

  • Step 1: Gown/Lab Coat: Put on a lab coat or gown, ensuring it is fully buttoned or tied.

  • Step 2: Respiratory Protection (if required): If the risk assessment indicates a need for respiratory protection, perform a fit check to ensure a proper seal.

  • Step 3: Eye/Face Protection: Put on safety goggles or a face shield.

  • Step 4: Gloves: Don the appropriate chemical-resistant gloves. Ensure the glove cuffs go over the sleeves of the lab coat or gown.

3. Handling this compound:

  • Avoid all direct personal contact with the substance, including inhalation.

  • Use tools like spatulas or scoops for transferring powder to minimize dust generation.

  • Should any PPE become contaminated, remove and replace it immediately, following the proper doffing procedure.

4. Doffing PPE:

  • The goal is to remove PPE without self-contamination.

  • Step 1: Gloves: Remove gloves first. Peel one glove off by grasping the cuff and pulling it inside out. With the ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off, also inside out.

  • Step 2: Gown/Lab Coat: Untie or unbutton the gown and peel it away from your body, touching only the inside. Roll it into a bundle with the contaminated side inward.

  • Step 3: Eye/Face Protection: Remove goggles or face shield by handling the strap or earpieces.

  • Step 4: Respiratory Protection: Remove the respirator last.

  • Step 5: Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

// Node Definitions start [label="Start: Prepare to Handle this compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; risk_assessment [label="1. Risk Assessment\n- Consult SDS\n- Check engineering controls (fume hood)\n- Verify safety shower/eyewash access", fillcolor="#FBBC05", fontcolor="#202124"]; select_ppe [label="2. Select Appropriate PPE\n(Based on Task: Small Scale, Large Scale, Spill)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; don_ppe [label="3. Don PPE\n(Gown -> Respirator -> Goggles -> Gloves)", fillcolor="#34A853", fontcolor="#FFFFFF"]; handle_this compound [label="4. Handle this compound\n- Avoid dust formation\n- Avoid skin/eye contact", fillcolor="#FFFFFF", fontcolor="#202124", peripheries=2]; decontaminate [label="5. Decontaminate Work Area", fillcolor="#FFFFFF", fontcolor="#202124"]; doff_ppe [label="6. Doff PPE\n(Gloves -> Gown -> Goggles -> Respirator)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; wash_hands [label="7. Wash Hands Thoroughly", fillcolor="#34A853", fontcolor="#FFFFFF"]; disposal [label="8. Dispose of Waste\n- Segregate contaminated PPE and this compound waste\n- Follow institutional chemical waste procedures", fillcolor="#5F6368", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections start -> risk_assessment; risk_assessment -> select_ppe; select_ppe -> don_ppe [label="Proceed"]; don_ppe -> handle_this compound; handle_this compound -> decontaminate; decontaminate -> doff_ppe; doff_ppe -> wash_hands; wash_hands -> disposal; disposal -> end; }

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.